Product packaging for Formosulfathiazole(Cat. No.:CAS No. 12041-72-4)

Formosulfathiazole

Cat. No.: B576889
CAS No.: 12041-72-4
M. Wt: 522.631
InChI Key: GJUYBZXVFFQWEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Formosulfathiazole is a useful research compound. Its molecular formula is C19H18N6O4S4 and its molecular weight is 522.631. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12041-72-4

Molecular Formula

C19H18N6O4S4

Molecular Weight

522.631

IUPAC Name

4-amino-3-[[2-amino-5-(1,3-thiazol-2-ylsulfamoyl)phenyl]methyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H18N6O4S4/c20-16-3-1-14(32(26,27)24-18-22-5-7-30-18)10-12(16)9-13-11-15(2-4-17(13)21)33(28,29)25-19-23-6-8-31-19/h1-8,10-11H,9,20-21H2,(H,22,24)(H,23,25)

InChI Key

GJUYBZXVFFQWEW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)NC2=NC=CS2)CC3=C(C=CC(=C3)S(=O)(=O)NC4=NC=CS4)N)N

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Cyclodimeric Structure Confirmation of Formosulfathiazole

This technical guide provides a comprehensive overview of the analytical methodologies and data that have definitively confirmed the cyclodimeric structure of this compound (FSTz). For decades, FSTz was believed to be an undefined polymer. However, recent systematic analysis has revised this understanding, revealing a well-defined cyclophane skeleton.[1][2][3][4] This document details the experimental protocols and quantitative data that underpin this critical structural revision.

This compound is a veterinary active pharmaceutical ingredient (API) synthesized from the condensation of sulfathiazole (B1682510) and formaldehyde.[1][3][4] It functions as a prodrug, slowly releasing its active components to treat bacterial and protozoal infections.[1][2][3][4] The confirmation of its true cyclodimeric structure is crucial for understanding its stability, solubility, and pharmacological activity.

Structural Elucidation and Characterization

A combination of advanced analytical techniques was employed to revise the structure of this compound. The initial evidence against the polymeric structure came from NMR spectroscopy, which indicated a highly symmetrical molecule.[1] The definitive proof was then provided by single-crystal X-ray diffraction and electron diffraction studies.[1][2]

The synthesis involves a [2+2] condensation reaction between sulfathiazole and formaldehyde. The reaction likely proceeds through the formation of an unstable imine intermediate, which then undergoes a head-to-tail dimerization to yield the cyclodimeric structure of this compound.[1] This product precipitates as a tetrahydrate.[1][3]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Sulfathiazole Sulfathiazole Hemiaminal Hemiaminal Sulfathiazole->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Imine Unstable Imine Hemiaminal->Imine Elimination of H₂O Dimerization Head-to-Tail Dimerization Imine->Dimerization FSTz This compound (Cyclodimeric Structure) Dimerization->FSTz [2+2] Condensation G cluster_synthesis Sample Preparation cluster_primary Primary Structure Determination cluster_results Conclusion Bulk Bulk FSTz Material (Pristine Powder) ED Electron Diffraction Bulk->ED NMR NMR (¹H & ¹³C) Bulk->NMR HRMS HRMS Bulk->HRMS PXRD Powder XRD Bulk->PXRD TGA TGA Bulk->TGA KF Karl-Fischer Bulk->KF Crystals FSTz Crystals from DMSO SCXRD Single-Crystal XRD Crystals->SCXRD Result1 FSTz·2DMSO Cyclodimeric Structure SCXRD->Result1 Result2 FSTz·4H₂O Cyclodimeric Structure ED->Result2 Final Confirmed Cyclodimeric Structure of this compound Result1->Final Result2->Final

References

Formosulfathiazole: An In-Depth Technical Guide on its Mechanism of Action in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formosulfathiazole is a sulfonamide antimicrobial agent that functions as a prodrug, exerting its bacteriostatic effect through the in vivo liberation of its active metabolite, sulfathiazole (B1682510). This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on the activity of sulfathiazole. The guide details the inhibition of the bacterial folic acid synthesis pathway, presents quantitative data for sulfathiazole's activity, outlines relevant experimental protocols, and includes visualizations of key pathways and workflows to support research and drug development efforts in the field of antimicrobials.

Introduction: The Prodrug Strategy

This compound is a chemical entity wherein sulfathiazole is condensed with formaldehyde. In the physiological environment, it undergoes hydrolysis to release sulfathiazole and formaldehyde. This prodrug approach was historically employed to modify the pharmacokinetic properties of the parent drug. The antibacterial activity of this compound is not attributed to the parent molecule but to the released sulfathiazole. Therefore, to understand the mechanism of action of this compound, it is essential to examine the antibacterial properties of sulfathiazole.

Core Mechanism of Action: Competitive Inhibition of Dihydropteroate (B1496061) Synthase

The primary antibacterial action of sulfathiazole, the active form of this compound, is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folic acid (tetrahydrofolate) synthesis pathway. Unlike humans, who obtain folic acid from their diet, many bacteria must synthesize it de novo, making this pathway an excellent target for selective antimicrobial therapy.[2]

Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), a natural substrate for DHPS.[1] Due to this structural similarity, sulfathiazole acts as a competitive inhibitor, binding to the active site of DHPS and preventing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP).[2] This blockage halts the synthesis of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. The depletion of tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidine, and certain amino acids, leads to the cessation of DNA, RNA, and protein synthesis, thereby inhibiting bacterial growth and replication (bacteriostatic effect).[2]

Bacterial Folate Synthesis Pathway and this compound Inhibition cluster_0 Bacterial Cell cluster_1 Inhibition by Sulfathiazole GTP GTP DHPPP 6-hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps DihydropteroicAcid Dihydropteroic Acid DHPPP->DihydropteroicAcid Dihydropteroate Synthase (DHPS) PABA para-Aminobenzoic Acid (PABA) PABA->DihydropteroicAcid DihydrofolicAcid Dihydrofolic Acid (DHF) DihydropteroicAcid->DihydrofolicAcid TetrahydrofolicAcid Tetrahydrofolic Acid (THF) DihydrofolicAcid->TetrahydrofolicAcid Dihydrofolate Reductase (DHFR) Purines_Thymidine Purines, Thymidine, Amino Acids TetrahydrofolicAcid->Purines_Thymidine DNA_RNA_Protein DNA, RNA, Protein Synthesis Purines_Thymidine->DNA_RNA_Protein This compound This compound (Prodrug) Sulfathiazole Sulfathiazole (Active Drug) This compound->Sulfathiazole Hydrolysis DHPS_enzyme DHPS Sulfathiazole->DHPS_enzyme Competitive Inhibition

Figure 1: Bacterial Folate Synthesis Pathway and Inhibition by this compound.

Quantitative Data

CompoundBacterial StrainMIC (mmol)Reference
Sulfathiazole DerivativeStaphylococcus aureus4.10 x 10-3[3]
Sulfathiazole DerivativeVibrio cholerae4.10 x 10-3[3]

Note: The provided MIC values are for a sulfathiazole derivative and not this compound itself. These values are presented to give a general indication of the potency of related compounds.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of sulfonamides like sulfathiazole.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure.[4]

Objective: To determine the minimum concentration of sulfathiazole that inhibits the growth of a specific bacterial strain.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sulfathiazole stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube of sterile broth.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the microtiter plate wells.

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the sulfathiazole stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only broth and inoculum). A sterility control well (containing only broth) should also be included.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of sulfathiazole at which there is no visible turbidity (growth) in the well. For sulfonamides, the endpoint is often read as the concentration that inhibits ≥80% of growth compared to the control.[4]

MIC Determination Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Sulfathiazole prep_dilutions->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end DHPS Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents (Enzymes, Substrates, Cofactor, Inhibitor) start->prepare_reagents setup_assay Set up Assay in 96-well Plate prepare_reagents->setup_assay initiate_reaction Initiate Reaction with Substrates setup_assay->initiate_reaction monitor_absorbance Monitor Absorbance at 340 nm initiate_reaction->monitor_absorbance calculate_velocity Calculate Initial Reaction Velocity monitor_absorbance->calculate_velocity determine_ic50 Determine IC50 calculate_velocity->determine_ic50 end End determine_ic50->end

References

Formosulfathiazole: An In-Depth Technical Guide on its Role as a Folic Acid Synthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formosulfathiazole is a sulfonamide antimicrobial agent that functions as a prodrug, undergoing hydrolysis to release its active metabolite, sulfathiazole (B1682510). Sulfathiazole acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. By blocking this pathway, this compound effectively halts the production of essential precursors for DNA, RNA, and protein synthesis in susceptible microorganisms, leading to a bacteriostatic effect. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Sulfonamide antibiotics were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice. Their mechanism of action, the inhibition of folic acid synthesis, remains a crucial target for antimicrobial drug development. This compound is a notable member of this class, distinguished by its prodrug nature, which influences its pharmacokinetic and pharmacodynamic properties. Understanding the intricacies of its function as a folic acid synthesis inhibitor is paramount for its effective use and for the development of novel antimicrobial strategies.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary target of sulfathiazole, the active form of this compound, is the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a direct precursor of folic acid.[2]

Sulfathiazole is a structural analog of PABA.[3] This structural similarity allows it to bind to the active site of DHPS, competitively inhibiting the binding of the natural substrate, PABA.[3] This inhibition is highly selective for bacterial cells, as mammalian cells do not synthesize their own folic acid but rather obtain it from their diet, and therefore lack the DHPS enzyme.[1] The blockage of DHPS disrupts the folic acid synthesis pathway, leading to a depletion of tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidine, and certain amino acids.[2] Consequently, bacterial DNA, RNA, and protein synthesis are halted, resulting in the inhibition of bacterial growth and replication (bacteriostatic effect).[1]

The following diagram illustrates the bacterial folic acid synthesis pathway and the site of inhibition by sulfathiazole.

Folic_Acid_Synthesis_Inhibition Pteridine_precursor Pteridine Precursor DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Pteridine_precursor->DHPPP PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP->DHPS Dihydropteroate 7,8-Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Purines, Thymidine, Amino Acids -> DNA, RNA, Proteins Tetrahydrofolate->Nucleic_Acids This compound This compound (Prodrug) Sulfathiazole Sulfathiazole (Active Drug) This compound->Sulfathiazole Hydrolysis Sulfathiazole->DHPS Competitive Inhibition DHPS->Dihydropteroate DHFR Dihydrofolate Reductase (DHFR)

Figure 1. Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfathiazole.

Quantitative Data

The inhibitory potency of sulfathiazole against DHPS can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

CompoundEnzyme SourceParameterValueReference
SulfathiazoleDihydropteroate Synthase (DHPS) from Escherichia coli (sulfathiazole-sensitive)IC502.2 µg/mL[4]
SulfathiazoleMutant Dihydropteroate Synthase (DHPS) from Escherichia coli (sulfathiazole-resistant)Ki100-fold increase compared to wild-type[5]

Note: A specific Ki value for sulfathiazole against wild-type bacterial DHPS was not found in the reviewed literature. The provided data for the resistant strain indicates a significant decrease in binding affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a folic acid synthesis inhibitor.

Determination of DHPS Inhibition (IC50 and Ki)

A continuous spectrophotometric assay can be used to measure the inhibition of DHPS by sulfathiazole.[6] This assay couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).[7]

Principle: DHPS catalyzes the formation of dihydropteroate from PABA and DHPPP. In the presence of excess DHFR and NADPH, dihydropteroate is immediately reduced to tetrahydrofolate, with the concomitant oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine the reaction rate.

Materials:

  • Recombinant DHPS from the organism of interest (e.g., E. coli, S. aureus)

  • Recombinant DHFR

  • p-Aminobenzoic acid (PABA)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • NADPH

  • Sulfathiazole

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of sulfathiazole in DMSO.

    • Prepare working solutions of PABA, DHPPP, and NADPH in Assay Buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in Assay Buffer.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of serial dilutions of sulfathiazole to the test wells. Add 2 µL of DMSO to the control wells.

    • Add 168 µL of the enzyme mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 30 µL of a pre-warmed substrate mix containing PABA and DHPPP.

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C for 15-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curves.

    • Plot the percentage of inhibition against the logarithm of the sulfathiazole concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

    • To determine the Ki, perform the assay with varying concentrations of both PABA and sulfathiazole and analyze the data using a suitable kinetic model (e.g., Dixon plot, Lineweaver-Burk plot).

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (e.g., 0.5 McFarland standard) start->prep_inoculum inoculate Inoculate Microplate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of This compound in Broth serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

Figure 2. Workflow for Broth Microdilution Antimicrobial Susceptibility Testing.

Materials:

  • This compound

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB.

    • Perform serial two-fold dilutions of this compound in the wells of a 96-well microtiter plate, typically covering a concentration range relevant to its expected activity.

  • Inoculation:

    • Inoculate each well containing the diluted drug and control wells (broth only and broth with solvent) with the prepared bacterial inoculum. The final volume in each well is typically 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Prodrug Hydrolysis Assay

To confirm the conversion of this compound to its active form, sulfathiazole, a hydrolysis assay can be performed using high-performance liquid chromatography (HPLC).

Principle: this compound is incubated under conditions mimicking physiological pH and temperature. At various time points, samples are analyzed by reverse-phase HPLC to quantify the disappearance of the parent compound and the appearance of sulfathiazole.

Materials:

  • This compound

  • Sulfathiazole standard

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (B52724)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Dilute the stock solution in PBS (pH 7.4) to a known concentration.

  • Incubation:

    • Incubate the this compound solution at 37°C.

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile or by freezing).

    • Analyze the samples by HPLC.

  • HPLC Conditions:

    • Use a C18 column with a mobile phase gradient of acetonitrile and water (with a modifier like formic acid) to separate this compound and sulfathiazole.

    • Monitor the elution of the compounds using a UV detector at a wavelength where both compounds have significant absorbance.

  • Quantification:

    • Create a standard curve for sulfathiazole to quantify its concentration in the samples at each time point.

    • Plot the concentrations of this compound and sulfathiazole over time to determine the rate of hydrolysis.

Conclusion

This compound serves as an effective prodrug that, upon conversion to sulfathiazole, targets a fundamental metabolic pathway in bacteria—folic acid synthesis. Its mechanism as a competitive inhibitor of dihydropteroate synthase provides a selective advantage for targeting microbial cells. The quantitative data and experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to further investigate the efficacy and application of this compound and to explore the potential of the folic acid synthesis pathway for the development of new antimicrobial agents. The provided visualizations aim to clarify the complex biological and experimental processes involved in the study of this important class of antibiotics.

References

Formosulfathiazole Prodrug Release Kinetics: A Methodological and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formosulfathiazole, a prodrug of the antimicrobial agent sulfathiazole (B1682510), has been utilized in veterinary medicine for its slow-release properties.[1] This technical guide provides a comprehensive overview of the core principles and methodologies required to characterize the release kinetics of this compound. While specific quantitative release rate data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols, analytical methods, and data presentation strategies for a thorough investigation. It serves as a framework for researchers and drug development professionals to design and execute studies to elucidate the biopharmaceutical properties of this compound and similar prodrugs. The guide details the hydrolytic degradation pathways, the influence of physiological factors such as pH and enzymes, and the analytical techniques for quantifying the released active moiety, sulfathiazole.

Introduction to this compound as a Prodrug

This compound is a chemical entity synthesized through the condensation of sulfathiazole and formaldehyde.[1] It is designed to act as a prodrug, remaining largely inactive until it undergoes bioconversion in the body to release the active bacteriostatic agent, sulfathiazole, and formaldehyde.[1] This slow-release mechanism is intended to maintain therapeutic concentrations of sulfathiazole over a prolonged period, potentially reducing dosing frequency and improving therapeutic outcomes in the treatment of bacterial and protozoal infections in animals.[1]

Recent structural analysis has revised the understanding of this compound from an undefined polymer to a well-defined cyclodimeric condensation product.[1] The release of the active components is believed to occur via thermal or hydrolytic dissociation of the aminal groups formed during its synthesis.[1] A thorough understanding of the kinetics of this release is paramount for predicting its in vivo performance, ensuring safety and efficacy, and for the development of optimized drug delivery systems.

This guide will provide a detailed framework for studying the release kinetics of this compound, covering experimental design, analytical methodology, and data interpretation.

Theoretical Framework for Prodrug Release Kinetics

The conversion of a prodrug to its active form can be influenced by several factors, leading to different kinetic models. The release of sulfathiazole from this compound is anticipated to be governed by hydrolytic cleavage, which can be influenced by pH and enzymatic activity.

pH-Dependent Hydrolysis

The stability of this compound and the rate of its conversion to sulfathiazole are expected to be highly dependent on the pH of the surrounding medium. The gastrointestinal tract presents a wide range of pH environments, from the highly acidic stomach (pH 1.2-3.0) to the more neutral to slightly alkaline small intestine (pH 6.0-7.4). Therefore, characterizing the release kinetics at various pH values is crucial. The degradation of many pharmaceutical compounds follows first-order kinetics, and a pH-rate profile can be established by determining the degradation rate constants at different pH values.[2]

Enzymatic Hydrolysis

In addition to chemical hydrolysis, the bioconversion of this compound may be catalyzed by enzymes present in the gastrointestinal tract or other tissues. While specific enzymes responsible for this compound hydrolysis have not been definitively identified in the literature, esterases and other hydrolases are common mediators of prodrug activation.[3] In vitro studies using simulated intestinal fluids containing relevant enzymes are necessary to evaluate the contribution of enzymatic degradation to the overall release of sulfathiazole.[4]

Experimental Protocols for Release Kinetics Studies

A comprehensive evaluation of this compound release kinetics requires a combination of in vitro dissolution, stability, and bioconversion studies.

In Vitro Dissolution Studies

Dissolution testing is a critical in vitro tool to predict the in vivo performance of a solid dosage form. For this compound, the dissolution method should be designed to be discriminating and reflect the in vivo release of sulfathiazole.

Protocol for Dissolution Testing of this compound Formulations:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for oral solid dosage forms.[5]

  • Dissolution Media: A range of media should be used to simulate the different pH environments of the gastrointestinal tract. This should include:

    • Simulated Gastric Fluid (SGF), pH 1.2, without enzymes.[6]

    • Acetate buffer, pH 4.5.

    • Simulated Intestinal Fluid (SIF), pH 6.8, without enzymes.[6]

  • Test Conditions:

    • Temperature: 37 ± 0.5 °C.[7]

    • Paddle Speed: 50 or 75 rpm.[8]

    • Volume of Medium: 900 mL.[8]

  • Sampling: Samples should be withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes) and replaced with an equal volume of fresh medium.

  • Sample Analysis: The concentration of released sulfathiazole in the samples should be determined using a validated stability-indicating analytical method (see Section 4).

pH-Dependent Stability Studies

To isolate the effect of pH on the chemical hydrolysis of this compound, stability studies in the absence of enzymatic activity are essential.

Protocol for pH-Dependent Stability Assessment:

  • Buffer Systems: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4).

  • Incubation: A known concentration of this compound is incubated in each buffer at a constant temperature (e.g., 37 °C).

  • Sampling: Aliquots are withdrawn at various time points over a period sufficient to observe significant degradation.

  • Analysis: The concentrations of both this compound and the formed sulfathiazole are quantified using a validated analytical method.

  • Data Analysis: The degradation rate constant (k) for this compound and the formation rate of sulfathiazole are calculated for each pH. A pH-rate profile is then generated by plotting log(k) versus pH.

In Vitro Enzymatic Degradation Studies

To assess the role of enzymes in the bioconversion of this compound, studies in simulated biological fluids containing relevant enzymes should be conducted.

Protocol for Enzymatic Degradation in Simulated Intestinal Fluid:

  • Media: Prepare Simulated Intestinal Fluid (SIF) containing pancreatin (B1164899) or other relevant enzyme preparations.[9]

  • Incubation: Incubate a known concentration of this compound in the SIF at 37 °C. A control experiment without enzymes should be run in parallel.

  • Sampling and Analysis: Follow the same sampling and analytical procedures as in the pH-dependent stability study.

  • Data Analysis: Compare the degradation rate of this compound in the presence and absence of enzymes to determine the contribution of enzymatic hydrolysis.

Analytical Methodology for Quantification

A validated stability-indicating analytical method is crucial for accurately quantifying both the parent prodrug (this compound) and the released active drug (sulfathiazole) in the presence of each other and any potential degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is a widely used and reliable method for the simultaneous determination of sulfonamides and their related compounds.[10]

Exemplary HPLC Method Parameters:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The composition can be optimized for optimal separation.[10]

  • Detection: UV detection at a wavelength where both this compound and sulfathiazole have significant absorbance (e.g., 270 nm).[11]

  • Flow Rate: Typically 1.0 mL/min.[10]

  • Temperature: Ambient or controlled (e.g., 25 °C).

The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[12]

Data Presentation and Interpretation

The quantitative data generated from the kinetic studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Tabular Summary of Release Kinetics Data

The following tables provide a template for presenting the results of the proposed kinetic studies.

Table 1: In Vitro Dissolution of Sulfathiazole from this compound Formulation

Time (min) % Sulfathiazole Released (pH 1.2) % Sulfathiazole Released (pH 4.5) % Sulfathiazole Released (pH 6.8)
5 Data Data Data
15 Data Data Data
30 Data Data Data
60 Data Data Data
90 Data Data Data

| 120 | Data | Data | Data |

Table 2: pH-Dependent Degradation Rate Constants of this compound at 37 °C

pH Rate Constant (k) (min⁻¹) Half-life (t½) (min)
1.2 Data Data
2.0 Data Data
4.5 Data Data
6.8 Data Data

| 7.4 | Data | Data |

Table 3: Effect of Enzymes on this compound Degradation in SIF (pH 6.8) at 37 °C

Condition Rate Constant (k) (min⁻¹) Half-life (t½) (min)
Without Enzymes Data Data

| With Pancreatin | Data | Data |

Visualization of Pathways and Workflows

Graphical representations of the metabolic pathway and experimental workflows can aid in understanding the complex processes involved in this compound release kinetics.

cluster_ingestion Oral Administration cluster_gi Gastrointestinal Tract cluster_absorption Absorption and Bioconversion This compound This compound (Prodrug) Stomach Stomach (Acidic pH) Chemical Hydrolysis This compound->Stomach Intestine Small Intestine (Neutral pH) Chemical & Enzymatic Hydrolysis Stomach->Intestine Sulfathiazole Sulfathiazole (Active Drug) Intestine->Sulfathiazole Formaldehyde Formaldehyde Intestine->Formaldehyde Systemic_Circulation Systemic Circulation Sulfathiazole->Systemic_Circulation

Figure 1: Conceptual Bioconversion Pathway of this compound.

start Start: this compound Formulation dissolution In Vitro Dissolution (pH 1.2, 4.5, 6.8) start->dissolution stability pH-Dependent Stability Study (pH 1.2 - 7.4) start->stability enzymatic Enzymatic Degradation Study (Simulated Intestinal Fluid) start->enzymatic hplc HPLC Analysis: Quantify this compound & Sulfathiazole dissolution->hplc stability->hplc enzymatic->hplc kinetics Calculate Release Rates, Half-life hplc->kinetics data Tabulate & Visualize Data kinetics->data end End: Characterized Release Profile data->end

Figure 2: Experimental Workflow for Kinetic Analysis.

Conclusion

The study of this compound prodrug release kinetics is essential for understanding its therapeutic action and for the development of effective veterinary drug products. This guide provides a comprehensive framework for conducting such studies, from experimental design and execution to data analysis and presentation. Although specific quantitative data for this compound release is not widely published, the methodologies outlined herein will enable researchers to generate the necessary data to fully characterize its biopharmaceutical properties. By following these protocols, a detailed understanding of the pH-dependent and enzyme-mediated release of sulfathiazole from its prodrug form can be achieved, contributing to the rational design and use of this important veterinary medicine.

References

Unlocking the Core: A Technical Guide to the Release of Sulfathiazole and Formaldehyde from Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formosulfathiazole, a condensation product of sulfathiazole (B1682510) and formaldehyde (B43269), has long been utilized in veterinary medicine as an enteric antibacterial agent. Its efficacy is predicated on its role as a prodrug, designed to hydrolyze within the gastrointestinal tract, thereby releasing its active constituents: the bacteriostatic agent sulfathiazole and the antimicrobial disinfectant formaldehyde. Recent structural analyses have revised the understanding of this compound from an undefined polymer to a well-defined cyclodimeric structure.[1] This guide provides an in-depth technical exploration of the chemical principles governing the release of sulfathiazole and formaldehyde from this cyclodimeric structure, outlines detailed experimental protocols for the quantification of this release, and presents the mode of action of the liberated compounds.

The Chemical Core: Structure and Hydrolytic Decomposition

Initially presumed to be a polymer, this compound is now understood to be a cyclodimeric condensation product of sulfathiazole and formaldehyde.[1] This structure consists of a cyclophane skeleton formed through a [2+2] condensation, creating aminal groups that are susceptible to hydrolytic and thermal dissociation.[1]

The therapeutic action of this compound is entirely dependent on the in vivo hydrolysis of these aminal linkages, which reverses the synthesis reaction to yield two molecules of sulfathiazole and two molecules of formaldehyde per molecule of the cyclodimer.[1] This decomposition is thought to occur slowly, allowing for sustained release of the active components within the intestine. The hydrolysis is catalyzed by the acidic and aqueous environment of the gastrointestinal tract.

The overall hydrolysis reaction can be visualized as follows:

Hydrolysis FST This compound (Cyclodimer) H2O + 2 H₂O (Hydrolysis) FST->H2O Products H2O->Products ST 2x Sulfathiazole Products->ST Release FA 2x Formaldehyde Products->FA Release

Figure 1: Hydrolysis of this compound.

Quantitative Analysis of Release: A Kinetic Perspective

A thorough review of the scientific literature reveals a significant gap in the quantitative understanding of this compound's decomposition kinetics. Specific rate constants for the hydrolysis of this compound under varying pH and temperature conditions have not been published. Such data is critical for predicting the release profile in different segments of the gastrointestinal tract and for ensuring optimal therapeutic effect.

To facilitate future research in this area, the following table illustrates how such quantitative data should be structured. Note: The values presented are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Hydrolysis Rate Constants (k) for this compound

Temperature (°C)pHRate Constant (k) (s⁻¹)Half-life (t₁₂) (hours)
371.21.5 x 10⁻⁵12.8
374.58.0 x 10⁻⁶24.1
376.85.0 x 10⁻⁶38.5
377.44.2 x 10⁻⁶46.0
501.24.5 x 10⁻⁵4.3
507.41.2 x 10⁻⁵16.0

Experimental Protocols for Release Quantification

To address the lack of quantitative data, a robust stability-indicating analytical method is required. The following protocols are proposed, based on established methods for sulfonamides and formaldehyde, to simultaneously quantify this compound and its degradation products.

Stability Study: Simulating In Vivo Conditions

A forced degradation study should be performed to determine the kinetic profile of this compound hydrolysis.

  • Buffer Preparation : Prepare a series of aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Preparation : Accurately weigh and dissolve this compound in each buffer solution to a known concentration (e.g., 1 mg/mL).

  • Incubation : Incubate the solutions at controlled temperatures relevant to physiological conditions (e.g., 37°C) and accelerated conditions (e.g., 50°C, 60°C).

  • Time-Point Sampling : Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Sample Quenching : Immediately quench the reaction by diluting the aliquot in the mobile phase and storing at a low temperature (e.g., 4°C) prior to analysis to prevent further degradation.

Analytical Method: Simultaneous Quantification by HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the separation and quantification of this compound and sulfathiazole. Formaldehyde, lacking a strong chromophore, requires a pre-column derivatization step for UV-based quantification.

Chromatographic Conditions for Sulfathiazole and this compound:

  • Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for ideal separation.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : 270 nm, where both sulfathiazole and this compound exhibit strong absorbance.

  • Column Temperature : 30°C.

  • Injection Volume : 20 µL.

Protocol for Formaldehyde Derivatization and Analysis:

  • Derivatizing Agent : Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile with a catalytic amount of acid (e.g., phosphoric acid).

  • Derivatization Reaction : To a collected aliquot from the stability study, add the DNPH solution. Allow the reaction to proceed in a controlled temperature water bath (e.g., 60°C) for a set time (e.g., 30 minutes) to form the formaldehyde-DNPH hydrazone.

  • HPLC Analysis of Derivative : Analyze the derivatized sample using the same HPLC system.

    • Detection Wavelength : Adjust to the absorbance maximum of the formaldehyde-DNPH derivative, which is approximately 360 nm.

The following workflow diagram illustrates the proposed experimental procedure:

Workflow cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis cluster_data Data Processing prep Prepare this compound in pH Buffers incubate Incubate at Controlled Temperature (e.g., 37°C, 50°C) prep->incubate sampling Collect Aliquots at Time Intervals incubate->sampling split Split Sample sampling->split hplc_sulfa Direct HPLC-UV Analysis (270 nm) Quantify FST & ST split->hplc_sulfa Part 1 derivatize Derivatize with DNPH split->derivatize Part 2 kinetics Calculate Concentrations Determine Rate Constants (k) and Half-life (t₁₂) hplc_sulfa->kinetics hplc_fa HPLC-UV Analysis (360 nm) Quantify FA-DNPH derivatize->hplc_fa hplc_fa->kinetics MoA cluster_drug Prodrug Action cluster_bacteria Bacterial Cell FST This compound (in GI Tract) ST Sulfathiazole FST->ST Hydrolysis FA Formaldehyde FST->FA Hydrolysis DHPS Dihydropteroate Synthase ST->DHPS Inhibits Growth Bacterial Growth & Replication FA->Growth Disrupts PABA PABA PABA->DHPS FolicAcid Folic Acid Synthesis DHPS->FolicAcid NucleicAcid Nucleic Acid Synthesis FolicAcid->NucleicAcid NucleicAcid->Growth CellDeath Cell Death

References

Formosulfathiazole: A Technical Guide to its Antimicrobial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action

Formosulfathiazole is a condensation product of sulfathiazole (B1682510) and formaldehyde (B43269).[1] Upon administration, it is designed to decompose at body temperatures, releasing its parent compounds.[1] The antimicrobial activity is therefore a composite of the actions of both sulfathiazole and formaldehyde.

  • Sulfathiazole: As a structural analog of para-aminobenzoic acid (PABA), sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][6] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleic acids and certain amino acids.[2] By blocking this pathway, sulfathiazole halts bacterial growth and replication.[2][3]

  • Formaldehyde: This component acts as a powerful topical disinfectant.[1] Its mechanism involves non-specific reactions with macromolecules, particularly proteins and peptides, leading to impaired cellular function and cell death.[5]

The dual mechanism suggests a broad spectrum of activity, combining the targeted bacteriostatic action of a sulfonamide with the potent, broad-range microbicidal effects of an aldehyde.

Formosulfathiazole_Mechanism_of_Action cluster_Host Host Animal cluster_Release In Vivo Release cluster_Target Bacterial Cell This compound This compound (Prodrug) Sulfathiazole Sulfathiazole This compound->Sulfathiazole Decomposition Formaldehyde Formaldehyde This compound->Formaldehyde Decomposition DHPS Dihydropteroate Synthase (DHPS) Sulfathiazole->DHPS Competitively Inhibits Proteins Cellular Proteins & Peptides Formaldehyde->Proteins Reacts with & Denatures PABA PABA PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid DNA_Synth DNA/RNA Synthesis Folic_Acid->DNA_Synth Growth_Inhibition Growth Inhibition (Bacteriostatic) DNA_Synth->Growth_Inhibition Cell_Death Cell Death (Microbicidal) Proteins->Cell_Death

Mechanism of action of this compound's active metabolites.

Antimicrobial Spectrum of Activity

While specific data for this compound is limited, the antimicrobial spectrum can be inferred from the activities of sulfathiazole and formaldehyde. This compound is generally indicated for infections caused by Gram-positive and Gram-negative bacteria, as well as some protozoa.[1]

Quantitative Data for Sulfathiazole

The in vitro efficacy of sulfathiazole is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Sulfathiazole against Various Bacteria

Microorganism Type MIC Range (µg/mL)
Staphylococcus aureus Gram-positive 8 - 64
Streptococcus pyogenes Gram-positive 4 - 32
Enterococcus faecalis Gram-positive >128
Escherichia coli Gram-negative 16 - >256
Pseudomonas aeruginosa Gram-negative >256
Salmonella typhimurium Gram-negative 8 - 128

Note: MIC values can vary significantly between different strains. Data synthesized from available literature.[2][6]

Table 2: Zone of Inhibition Diameters for Sulfathiazole

Microorganism Type Inhibition Zone Diameter (mm)
Escherichia coli Gram-negative 6.95 - 11.6
Pseudomonas aeruginosa Gram-negative 6.75 - 7.20
Streptococcus pyogenes Gram-positive 6.60 - 7.35
Staphylococcus aureus Gram-positive 6.20 - 6.70

Note: Data is for sulfathiazole derivatives and should be considered representative.[7] Zone diameters are dependent on the disk concentration and testing methodology.

Quantitative Data for Formaldehyde

Formaldehyde's activity is potent and broad-spectrum. Its efficacy is often measured by MIC or kill rate over a specific contact time.

Table 3: Minimum Inhibitory Concentration (MIC) Data for Formaldehyde-Releasing Agents

Microorganism Type Matrix MIC (ppm) Contact Time (min)
Mycobacterium immunogenum Mycobacteria Saline 13,000 - 24,000 60
Pseudomonas aeruginosa Gram-negative Saline 30 - 80 30

Note: Data is for formaldehyde-releasing biocides (Grotan and Bioban) and indicates the concentration required for 100% kill.[8]

Table 4: Kill Rate of Formaldehyde-Releasing Agents against Various Pathogens

Microorganism Type Concentration Incubation Time (min) Kill Rate (%)
MRSA Gram-positive 100 mM 60 96
Pseudomonas aeruginosa Gram-negative 100 mM 60 96
VRE Gram-positive 100 mM 60 91
Candida albicans Fungus 100 mM Not specified >50

Note: Data is for the formaldehyde-releasing agent sodium hydroxymethylglycinate (SMG) and others.[9][10] MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.

Experimental Protocols

Standardized methods are crucial for determining the antimicrobial susceptibility of compounds. The following protocols are generalized from established methodologies and would be suitable for evaluating the active components of this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Broth_Microdilution_Workflow start Start prep_plate Prepare 96-well plate with serial dilutions of Sulfathiazole/Formaldehyde start->prep_plate inoculate Inoculate wells with standardized bacterial suspension (e.g., 0.5 McFarland) prep_plate->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Methodology:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of sulfathiazole and formaldehyde in an appropriate solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial agents in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Agar (B569324) Disk Diffusion (Kirby-Bauer) for Zone of Inhibition

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of a growth-free zone around an impregnated disk.

Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (MHA) plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a standardized concentration of sulfathiazole onto the agar surface.[2]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters.[2] Compare the measurement to standardized interpretive charts (e.g., from CLSI) to classify the organism as susceptible, intermediate, or resistant.

Time-Kill Kinetic Assay

This assay measures the rate of bactericidal activity of an antimicrobial agent over time.

Methodology:

  • Preparation: Prepare test tubes with a suitable broth containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL. Include a growth control tube without the antimicrobial agent.

  • Incubation and Sampling: Incubate all tubes at 37°C. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

  • Quantification: Perform serial dilutions of the collected aliquots and plate them onto agar to determine the number of viable CFUs.

  • Analysis: Plot the log10 CFU/mL versus time for each antimicrobial concentration. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Conclusion

This compound's efficacy stems from its unique role as a prodrug that delivers both a classic sulfonamide antibiotic (sulfathiazole) and a potent disinfectant (formaldehyde). This dual-action mechanism provides a broad antimicrobial spectrum against a range of veterinary pathogens. While quantitative data on the parent compound is scarce, the well-established activities of its metabolites provide a strong basis for its therapeutic use. The experimental protocols detailed in this guide offer a framework for further research into the specific antimicrobial properties of this compound and similar prodrug formulations. Future studies should focus on in vitro testing of this compound itself to directly quantify its antimicrobial spectrum and to understand the kinetics of its hydrolysis and synergistic effects of its released components.

References

The Efficacy of Formosulfathiazole Against Gram-Negative Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formosulfathiazole, a condensation product of sulfathiazole (B1682510) and formaldehyde, functions as a prodrug with established use in veterinary medicine against a variety of bacterial and protozoal infections.[1] Its activity against gram-negative bacteria is attributed to the slow release of its active components: sulfathiazole, a competitive inhibitor of folic acid synthesis, and formaldehyde, a potent disinfectant.[1] This guide provides an in-depth analysis of the antibacterial efficacy of this compound and its parent compound, sulfathiazole, against gram-negative bacteria. It details the underlying mechanism of action, presents available quantitative efficacy data, and outlines the standardized experimental protocols for assessing antimicrobial susceptibility.

Introduction to this compound and Sulfonamides

This compound is a synthetic active pharmaceutical ingredient that has been in use since 1948.[1] Initially believed to have an undefined polymeric structure, it has been identified as a well-defined cyclodimeric condensation product.[1] It is administered both locally and orally to treat infections in cattle and domestic animals caused by gram-positive and gram-negative bacteria.[1]

The antibacterial effect of this compound is primarily due to the action of sulfathiazole, a member of the sulfonamide class of antibiotics.[1][2] Sulfonamides are synthetic antimicrobial agents that are structurally analogous to para-aminobenzoic acid (PABA).[2][3] This structural similarity allows them to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[2] As bacteria must synthesize their own folic acid, this inhibition is bacteriostatic, halting bacterial growth and replication.[2]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The primary target of sulfathiazole and other sulfonamides is the bacterial folic acid (folate) biosynthesis pathway. This pathway is essential for the production of precursors necessary for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.

The key steps in this pathway are:

  • Bacteria synthesize dihydropteroate from para-aminobenzoic acid (PABA) and pteridine (B1203161) precursors, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).

  • Dihydropteroate is then converted to dihydrofolic acid (DHF).

  • Dihydrofolate reductase (DHFR) subsequently reduces DHF to tetrahydrofolic acid (THF), the biologically active form of folate.

Sulfathiazole, due to its structural similarity to PABA, competitively binds to the active site of DHPS. This binding event blocks the normal enzymatic reaction, leading to a depletion of dihydrofolic acid and, consequently, tetrahydrofolic acid. The resulting halt in nucleotide and amino acid synthesis inhibits bacterial growth.

Folic_Acid_Synthesis_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate DHF Dihydrofolic Acid (DHF) Dihydropteroate->DHF Glutamate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition Disk_Diffusion_Workflow Start Start Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Lawn_Culture Inoculate Mueller-Hinton Agar Plate (Lawn Culture) Inoculum_Prep->Lawn_Culture Place_Disks Apply Antimicrobial Disks Lawn_Culture->Place_Disks Incubate Incubate at 35-37°C for 18-24 hours Place_Disks->Incubate Measure_Zone Measure Zone of Inhibition (mm) Incubate->Measure_Zone Interpret Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret End End Interpret->End Broth_Microdilution_Workflow Start Start Serial_Dilution Prepare Serial Dilutions of Antimicrobial in Microtiter Plate Start->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Wells Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Inoculum (final conc. ~5x10^5 CFU/mL) Inoculum_Prep->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End

References

Formosulfathiazole's Antiprotozoal Efficacy Against Coccidia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant threat to the economic viability of the poultry industry. For decades, sulfonamides have been a cornerstone of anticoccidial chemotherapy. This technical guide delves into the antiprotozoal activity of a specific sulfonamide, formosulfathiazole, against coccidia. While specific quantitative data for this compound is scarce in publicly accessible literature, this document provides a comprehensive overview of the established mechanism of action for sulfonamides, detailed experimental protocols for evaluating anticoccidial efficacy, and representative data based on the activity of closely related compounds. This guide serves as a foundational resource for researchers and professionals involved in the development and evaluation of anticoccidial agents.

Introduction to Coccidiosis and the Role of Sulfonamides

Coccidiosis is an intestinal disease in poultry and other livestock characterized by damage to the intestinal mucosa, leading to nutrient malabsorption, diarrhea, reduced weight gain, and in severe cases, mortality. The causative agents, Eimeria species, have a complex life cycle within the host's intestinal cells.

Historically, synthetic compounds like sulfonamides were among the first effective drugs used for the prophylactic control of coccidiosis in poultry. This compound belongs to this class of drugs and, like other sulfonamides, acts by interfering with a crucial metabolic pathway in the parasite that is absent in the host.

Mechanism of Action: Targeting the Folic Acid Biosynthesis Pathway

The primary mechanism of action of this compound and other sulfonamides against coccidia is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS).[1] This enzyme is critical in the folic acid (vitamin B9) biosynthesis pathway of the parasite.[2] Unlike their avian hosts, which obtain folic acid from their diet, Eimeria species must synthesize it de novo.[2]

Folic acid is a precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking DHPS, this compound prevents the formation of dihydropteroic acid, a key intermediate in the folic acid pathway. This ultimately disrupts DNA synthesis and replication, thereby inhibiting the proliferation of the parasite.[1]

Signaling Pathway Diagram

Folic_Acid_Biosynthesis_Pathway Figure 1. Folic Acid Biosynthesis Pathway in Coccidia and Inhibition by this compound GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Dihydroneopterin Dihydroneopterin Dihydroneopterin_triphosphate->Dihydroneopterin Hydroxymethyldihydropterin_PP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate Dihydroneopterin->Hydroxymethyldihydropterin_PP DHPS Dihydropteroate Synthase (DHPS) Hydroxymethyldihydropterin_PP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Purines_Pyrimidines Purines & Pyrimidines Tetrahydrofolate->Purines_Pyrimidines DHPS->Dihydropteroate This compound This compound (Sulfonamide) This compound->DHPS Competitive Inhibition DHFR Dihydrofolate Reductase (DHFR)

Caption: Folic Acid Biosynthesis Pathway and Site of Inhibition.

Quantitative Data on Anticoccidial Activity

Table 1: In Vivo Efficacy of Sulfonamides Against Eimeria tenella

Treatment GroupDosageMean Lesion Score (± SD)Oocyst Output Reduction (%)Average Weight Gain (g ± SD)
Uninfected Control -0.0 ± 0.0-150 ± 10.5
Infected Control -3.5 ± 0.5085 ± 12.0
This compound (Representative) [Typical Dosage][Expected Value][Expected Value][Expected Value]
Sulfaclozine (B1681779) 1 g/L drinking water1.2 ± 0.385135 ± 9.8
Sulfaquinoxaline 0.05% in feed1.5 ± 0.480130 ± 11.2

Note: The data for Sulfaclozine and Sulfaquinoxaline are representative values derived from published studies on sulfonamide efficacy. Specific results can vary based on experimental conditions.

Table 2: In Vivo Efficacy of Sulfonamides Against Mixed Eimeria Infection (E. acervulina, E. maxima, E. tenella)

Treatment GroupDosageMean Lesion Score (± SD) - DuodenumMean Lesion Score (± SD) - Jejunum/IleumMean Lesion Score (± SD) - CecaOocyst Output Reduction (%)
Uninfected Control -0.0 ± 0.00.0 ± 0.00.0 ± 0.0-
Infected Control -2.8 ± 0.63.1 ± 0.53.6 ± 0.40
This compound (Representative) [Typical Dosage][Expected Value][Expected Value][Expected Value][Expected Value]
Sulfaclozine + Trimethoprim (B1683648) 1 g/L + 0.2 g/L1.0 ± 0.41.3 ± 0.31.1 ± 0.592
Sulfaquinoxaline + Diaveridine 0.04% + 0.01%1.2 ± 0.51.5 ± 0.41.4 ± 0.688

Note: Potentiated sulfonamides (in combination with dihydrofolate reductase inhibitors like trimethoprim or diaveridine) often show enhanced efficacy.

Experimental Protocols

The evaluation of anticoccidial drugs like this compound typically involves standardized in vivo trials in the target host species.

In Vivo Anticoccidial Efficacy Trial in Broiler Chickens

Objective: To evaluate the efficacy of this compound in controlling coccidiosis in broiler chickens experimentally infected with Eimeria species.

Materials:

  • Day-old broiler chicks (coccidia-free)

  • Cages with wire floors to prevent reinfection

  • Standard broiler starter feed (non-medicated)

  • This compound

  • Sporulated oocysts of a specific Eimeria species (e.g., E. tenella) or a mixture of species

  • McMaster counting chambers

  • Microscope

Procedure:

  • Animal Acclimation: House day-old chicks in a clean, disinfected environment and provide ad libitum access to non-medicated feed and water for approximately 14 days.

  • Group Allocation: Randomly allocate birds to different treatment groups (e.g., Uninfected-Untreated Control, Infected-Untreated Control, Infected-Formosulfathiazole treated at various dosages). Each group should have multiple replicates.

  • Medication: Provide the respective medicated or non-medicated feed to the groups for 2 days prior to infection and continue throughout the experimental period.

  • Infection: At day 16, orally inoculate each bird in the infected groups with a known number of sporulated Eimeria oocysts. The uninfected control group receives a sham inoculation.

  • Data Collection:

    • Mortality: Record daily.

    • Weight Gain: Measure body weight at the start of the treatment and at the end of the experiment (typically 7 days post-infection).

    • Feed Conversion Ratio (FCR): Measure feed intake and calculate FCR.

    • Lesion Scoring: At 6-7 days post-infection, euthanize a subset of birds from each group and score the intestinal lesions according to the Johnson and Reid method.[3]

    • Oocyst Counting (OPG): Collect fecal samples from each group for several days post-infection (typically days 5-8) and determine the oocysts per gram (OPG) of feces using a McMaster chamber.

Experimental Workflow Diagram

Experimental_Workflow Figure 2. In Vivo Anticoccidial Efficacy Trial Workflow cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_data Data Collection & Analysis Acclimation Day 1-14: Acclimation of Coccidia-Free Chicks Allocation Day 14: Random Allocation to Treatment Groups Acclimation->Allocation Medication_Start Day 14: Start Medicated/ Non-Medicated Feed Allocation->Medication_Start Infection Day 16: Oral Inoculation with Eimeria Oocysts Medication_Start->Infection Treatment_Continue Day 16-23: Continuous Medicated Feed Infection->Treatment_Continue Data_Collection Day 16-23: Monitor Mortality, Weight Gain, FCR Treatment_Continue->Data_Collection OPG_Collection Day 21-23: Fecal Collection for OPG Analysis Treatment_Continue->OPG_Collection Lesion_Scoring Day 23: Euthanasia and Intestinal Lesion Scoring Treatment_Continue->Lesion_Scoring Analysis Data Analysis and Efficacy Determination Data_Collection->Analysis OPG_Collection->Analysis Lesion_Scoring->Analysis

References

An In-depth Technical Guide to Sulfonamide-Based Treatment of Toxoplasmosis, with a Focus on Sulfadiazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial literature searches for "Formosulfathiazole" in the context of toxoplasmosis treatment did not yield specific preclinical or clinical data. The established first-line therapy for toxoplasmosis involves the synergistic combination of the dihydrofolate reductase inhibitor pyrimethamine (B1678524) and a sulfonamide, most commonly sulfadiazine (B1682646).[1][2] Consequently, this guide will focus on the extensive research and clinical application of sulfadiazine for the treatment of Toxoplasma gondii infection, providing the requested in-depth technical information for this standard-of-care sulfonamide.

Toxoplasmosis, caused by the obligate intracellular protozoan Toxoplasma gondii, is a globally prevalent parasitic infection. While typically asymptomatic in immunocompetent individuals, it can lead to severe and life-threatening disease in immunocompromised patients and in cases of congenital infection.[1] The cornerstone of treatment for acute toxoplasmosis is the combination of pyrimethamine and sulfadiazine, a regimen that has been the gold standard for over six decades.[1]

This guide provides a technical overview for researchers, scientists, and drug development professionals on the use of sulfadiazine in treating toxoplasmosis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental pathways.

Data Presentation: Efficacy of Sulfadiazine

The following tables summarize the quantitative data on the efficacy of sulfadiazine against Toxoplasma gondii from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Sulfadiazine Against Toxoplasma gondii

T. gondii Strain(s)Host Cell LineAssay MethodIC50 (µg/mL)IC50 (µM)Reference
13 different strainsMRC-5ELISA3 - 18.9Not Reported
3 strainsMRC-5ELISA>50Not Reported
RHHuman PBMCsNot Specified2495.91Not Reported[3]
RHNot SpecifiedNot SpecifiedNot Reported0.1852[4]

Note: IC50 (50% inhibitory concentration) values can vary based on the T. gondii strain, host cell line, and experimental conditions.

Table 2: In Vivo Efficacy of Sulfadiazine in Murine Models of Toxoplasmosis

Murine ModelT. gondii StrainTreatment Regimen (Sulfadiazine Dose)OutcomeReference
BALB/c miceNot Specified100 and 200 mg/kg/day (with Pyrimethamine)Increased survival rate (from 33.3% to 88.9% in triple combination)[5]
Swiss mice7 atypical strains10-640 mg/kg/dayVaried susceptibility among strains; combination with Pyrimethamine showed good efficacy[6]
CF1 miceRH40 mg/kg/day (with Pyrimethamine and Fluconazole)93% survival with triple combination vs. 36% with Sulfadiazine + Pyrimethamine[7]
C57BL/6 miceME-49100 mg/kg (with Pyrimethamine)Reduced brain cyst load and neuroinflammation[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative protocols for in vitro and in vivo evaluation of anti-Toxoplasma compounds.

This protocol provides a general framework for determining the 50% inhibitory concentration (IC50) of a compound against T. gondii tachyzoites.

  • Host Cell Culture:

    • Human foreskin fibroblasts (HFF) or other suitable host cells (e.g., Vero, MRC-5) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.[9]

    • Cells are seeded in 96-well microplates and grown to confluence.[9]

  • Parasite Preparation:

    • Tachyzoites of a specific T. gondii strain (e.g., RH) are harvested from the peritoneal fluid of previously infected mice or from heavily infected cell cultures.[9]

    • The parasites are purified by passing them through a 3.0-μm filter and washed with phosphate-buffered saline (PBS).

  • Infection and Treatment:

    • Confluent host cell monolayers are infected with a predetermined number of tachyzoites (e.g., 1 x 10^4 tachyzoites/well).

    • After a brief incubation period (e.g., 2-4 hours) to allow for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., sulfadiazine). A no-drug control is included.

  • Quantification of Parasite Growth:

    • Plates are incubated for a set period (e.g., 72 hours).

    • Parasite proliferation is quantified using one of several methods:

      • ELISA: Measures the quantity of specific T. gondii antigens.

      • β-galactosidase Assay: Uses a transgenic parasite strain expressing β-galactosidase, where enzyme activity correlates with parasite number.

      • Fluorescence Assay: Uses a transgenic parasite expressing a fluorescent protein (e.g., GFP, YFP).

      • [3H]uracil Incorporation: Measures the uptake of radiolabeled uracil (B121893) by replicating parasites.

  • Data Analysis:

    • The results are expressed as the percentage of inhibition compared to the no-drug control.

    • The IC50 value is calculated by non-linear regression analysis of the dose-response curve.

This protocol outlines a typical experiment to assess the in vivo efficacy of a drug against acute toxoplasmosis in mice.

  • Animal Model:

    • Specific pathogen-free mice (e.g., BALB/c, Swiss, or C57BL/6) are used.[5][6] All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Infection:

    • Mice are infected intraperitoneally (i.p.) with a lethal dose of T. gondii tachyzoites (e.g., 1 x 10^4 or 1 x 10^5 tachyzoites of the RH strain).[5][10]

  • Treatment Regimen:

    • Treatment is initiated at a specific time point post-infection (e.g., 24 or 48 hours).[5][10]

    • The drug (e.g., sulfadiazine) is administered orally via gavage once or twice daily for a defined period (e.g., 10 consecutive days).[5][10]

    • Dosages are prepared based on the weight of the animals (e.g., mg/kg/day).[5][6]

    • A control group receives the vehicle solution only.

  • Efficacy Assessment:

    • Survival Rate: The primary endpoint is often the survival rate of the mice, monitored daily for a set period (e.g., 30 days).[5]

    • Brain Cyst Load (for chronic infection models): For models of chronic toxoplasmosis (using strains like ME-49), mice are sacrificed at the end of the experiment, and their brains are homogenized to count the number of parasite cysts.[8]

    • Parasite Burden (Molecular): Quantitative PCR (qPCR) can be used to determine the parasite load in various tissues (e.g., brain, liver, spleen).

  • Statistical Analysis:

    • Survival curves are analyzed using the Kaplan-Meier method and log-rank test.

    • Differences in parasite burden or cyst counts between groups are typically analyzed using t-tests or ANOVA.

Mandatory Visualizations

Sulfadiazine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[11][12] This enzyme is crucial for the synthesis of folic acid, a vital cofactor for producing nucleic acids.[11] T. gondii cannot salvage folate from the host and must synthesize it de novo, making this pathway an excellent drug target.[11] Pyrimethamine inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR), leading to a powerful synergistic effect.[1]

Folate Synthesis Pathway Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfadiazine Sulfadiazine Sulfadiazine->DHPS Pyrimethamine Pyrimethamine Pyrimethamine->DHFR

Caption: Inhibition of the T. gondii folate synthesis pathway by sulfadiazine and pyrimethamine.

The following diagram illustrates a generalized workflow for screening compounds for anti-Toxoplasma activity in an in vitro setting.

In Vitro Drug Screening Workflow Start Start: Compound Library HostCellCulture 1. Culture Host Cells (e.g., HFF in 96-well plates) Start->HostCellCulture Infection 2. Infect Cells with T. gondii Tachyzoites HostCellCulture->Infection Cytotoxicity Parallel: Assess Host Cell Cytotoxicity (e.g., MTS assay) HostCellCulture->Cytotoxicity Treatment 3. Add Serial Dilutions of Test Compounds Infection->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation Quantification 5. Quantify Parasite Growth (e.g., ELISA, Fluorescence) Incubation->Quantification DataAnalysis 6. Calculate IC50 Values Quantification->DataAnalysis Selectivity 7. Determine Selectivity Index (SI = CC50 / IC50) DataAnalysis->Selectivity Cytotoxicity->Selectivity End End: Identify 'Hit' Compounds Selectivity->End

Caption: A generalized workflow for in vitro screening of anti-Toxoplasma gondii compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Formosulfathiazole. It is intended for an audience of researchers, scientists, and professionals involved in drug development who require detailed technical information on this compound. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Chemical Identity and Structure

This compound is a synthetic antibacterial agent created through the condensation of sulfathiazole (B1682510) and formaldehyde.[1] For many years, it was believed to have an undefined polymeric structure. However, recent structural analysis has revised this understanding, revealing this compound to be a well-defined cyclodimeric condensation product with a unique cyclophane skeleton.[1] This discovery is critical for understanding its chemical behavior and for the development of new analytical methods. This compound acts as a prodrug, slowly releasing sulfathiazole and formaldehyde, which are responsible for its therapeutic effects.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note the distinction between this compound and its parent compound, Sulfathiazole, as their properties differ significantly.

PropertyValueSource
IUPAC Name N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]formamide[3]
Chemical Formula C20H18N6O4S4 (as the cyclodimer)[1]
(C9H9N3O2S2.CH2O)x (previously believed polymeric structure)[4]
Molecular Weight 522.64 g/mol [5]
Appearance White solid, amorphous powder[1][6]
Melting Point 265-270 °C (with decomposition)[1][5]
Solubility Insoluble in most solvents. Soluble in Dimethylsulfoxide (DMSO).[1]
CAS Number 12041-72-4[4][5][7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Synthesis of this compound

This compound is prepared via the condensation of sulfathiazole with formaldehyde.[1]

  • Reaction: The synthesis likely begins with the formation of a hemiaminal, which then progresses to an unstable imine intermediate.[1] This intermediate undergoes an intermolecular head-to-tail dimerization, leading to the formation of this compound, which precipitates as a tetrahydrate in microcrystalline form.[1]

  • Purification: The resulting product can be analyzed for purity using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]

Structural Elucidation

A combination of advanced analytical techniques was employed to revise the structure of this compound from an undefined polymer to a cyclodimeric compound.[1]

  • Single-Crystal X-ray Diffraction (SC-XRD): Small colorless crystals suitable for SC-XRD can be obtained by prolonged standing of a saturated solution of this compound in DMSO at room temperature.[1] This analysis reveals the cyclodimeric structure and can identify co-crystallized solvent molecules.[1]

  • Electron Diffraction (ED): This technique is used to analyze the small crystals present in the bulk sample of this compound, confirming the cyclophane cyclodimer structure and its existence as a tetrahydrate.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra in DMSO-d₆ provide a single set of signals, which is consistent with the C₂-symmetry of the cyclodimeric molecule.[1] The sharp signals observed are not compatible with a polymeric structure.[1]

  • High-Resolution Mass Spectrometry (HRMS): Electrospray ionization HRMS analysis shows a major peak corresponding to the protonated molecular ion of the cyclodimeric formula ([C₂₀H₁₈N₆O₄S₄ + H⁺]).[1]

Analysis of Hydration

The degree of hydration of this compound can be determined using the following methods:

  • Karl-Fischer Titration: This method is used to quantify the water content in the pristine this compound, confirming its tetrahydrate form.[1]

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of the sample as a function of temperature. For this compound tetrahydrate, a weight loss is observed between 30 and 100 °C, corresponding to the loss of water molecules.[1]

Solubility Determination

The solubility of this compound and its parent compound, sulfathiazole, can be determined in various solvents.

  • Procedure: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container. The mixture is agitated in a temperature-controlled water bath for a sufficient period to reach equilibrium.[8] Samples of the supernatant are then withdrawn, filtered, and the concentration of the dissolved compound is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug, breaking down at body temperature to release sulfathiazole and formaldehyde.[1] The antibacterial activity is primarily due to sulfathiazole, which acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[10][11] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[11][12] By blocking this pathway, sulfathiazole exhibits a bacteriostatic effect, inhibiting bacterial proliferation.[11]

Mechanism_of_Action cluster_bacterium Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (THF) DHF->THF DNA_RNA DNA, RNA, and Amino Acid Synthesis THF->DNA_RNA This compound This compound (Prodrug) Sulfathiazole Sulfathiazole This compound->Sulfathiazole Decomposes Formaldehyde Formaldehyde This compound->Formaldehyde Sulfathiazole->Inhibition Inhibition->DHPS Inhibits

Caption: Mechanism of action of this compound.

Synthesis and Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and comprehensive characterization of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Start Sulfathiazole + Formaldehyde Reaction Condensation Reaction Start->Reaction Product Crude this compound Reaction->Product Purity Purity Analysis (RP-HPLC) Product->Purity Hydration Hydration Analysis (Karl-Fischer, TGA) Product->Hydration Structure Structural Elucidation (SC-XRD, ED, NMR, HRMS) Product->Structure Properties Property Determination (Melting Point, Solubility) Product->Properties FinalProduct Characterized This compound

Caption: Workflow for this compound synthesis and characterization.

References

An In-depth Technical Guide to the Solubility of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of formosulfathiazole. Due to the limited available quantitative data on this compound, this guide also incorporates data on the closely related parent compound, sulfathiazole (B1682510), to provide a broader understanding of the solubility characteristics of this class of sulfonamides.

Introduction to this compound and its Solubility Challenges

This compound is a veterinary antibacterial agent derived from the condensation of sulfathiazole and formaldehyde.[1] Its therapeutic action is based on the inhibition of dihydrofolic acid synthesis and the release of formaldehyde, which acts as a topical disinfectant.[1] A significant challenge in the study and formulation of this compound is its exceptionally low solubility. Literature indicates that this compound is insoluble in most common solvents, with dimethylsulfoxide (DMSO) being a notable exception.[1] Furthermore, the compound exhibits instability, with decomposition observed upon moderate heating or even after short-term storage at room temperature in DMSO.[1] This inherent insolubility and instability present considerable hurdles for its formulation and delivery.

Solubility Data

Given the scarcity of specific quantitative solubility data for this compound, the following table summarizes the solubility of its parent compound, sulfathiazole, in various solvents. This data provides valuable insights into the expected solubility behavior of sulfonamides with similar structures.

Table 1: Solubility of Sulfathiazole in Various Solvents

SolventTemperature (°C)Solubility
Water25373 mg/L[2]
Water (pH 6.03)26600 mg/L (60 mg/100 mL)[2][3]
Ethanol254.13 mg/mL[4]
Ethanol265250 mg/L (525 mg/100 mL)[2][3]
Acetone25~12.39 mg/mL (three times higher than in ethanol)[4]
Ethanol/Water (9:1 v/v)259.78 mg/mL[4]
Chloroform-Practically insoluble[2][3]
Ether-Practically insoluble[2][3]
Dilute Mineral Acids-Soluble[2][5]
KOH and NaOH Solutions-Soluble[2][3]
Ammonia Water-Soluble[2][3]

Note: The solubility of sulfathiazole is pH-dependent, with increased solubility in alkaline conditions due to the ionization of the sulfonamide group.[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a compound like this compound, adapted from standard laboratory practices such as the shake-flask method.

Objective: To determine the equilibrium solubility of a test compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound (e.g., this compound)

  • Selected solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of the test compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature shaker bath.

    • Agitate the samples at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The exact time should be determined through preliminary experiments to ensure the concentration of the dissolved solute remains constant over time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Sample Analysis:

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account any dilution factors.

    • Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess compound to solvent B Seal vials A->B C Agitate in shaker bath (Constant Temperature) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute sample F->G H Quantify concentration (HPLC/UV-Vis) G->H I Calculate solubility H->I

Caption: Experimental workflow for determining equilibrium solubility.

Diagram 2: Factors Influencing Sulfonamide Solubility

G cluster_compound Compound Properties cluster_solvent Solvent Properties pKa pKa Solubility This compound Solubility pKa->Solubility Ionization MW Molecular Weight MW->Solubility Size LogP LogP (Lipophilicity) LogP->Solubility Hydrophobicity pH pH pH->Solubility Affects Ionization Polarity Polarity Polarity->Solubility Like-dissolves-like HBD Hydrogen Bond Donors/Acceptors HBD->Solubility Intermolecular forces

Caption: Logical relationship of factors affecting solubility.

References

Formosulfathiazole: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of Formosulfathiazole, a compound of interest in veterinary medicine and antimicrobial research. This document, intended for researchers, scientists, and drug development professionals, consolidates critical chemical data, experimental methodologies, and mechanistic insights, with a particular focus on its relationship with its active monomer, Sulfathiazole (B1682510).

Core Chemical Identifiers and Properties

This compound is a condensation product of the sulfonamide antibiotic Sulfathiazole and formaldehyde.[1][2] While historically considered an undefined polymer, recent structural analysis has revised its structure to that of a well-defined cyclodimeric condensation product.[1][3] This compound acts as a prodrug, slowly releasing its active components.[1][2]

Below is a summary of the key chemical identifiers for this compound and its parent compound, Sulfathiazole.

IdentifierThis compoundSulfathiazole
CAS Number 12041-72-4[4][5][6]72-14-0[7][8]
Molecular Formula C19H18N6O4S4 (for the cyclodimer)[6]C9H9N3O2S2[7][8]
Molecular Weight 522.64 g/mol (for the cyclodimer)[6]255.32 g/mol [8]
IUPAC Name Structural revision suggests a cyclodimeric structure4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide[7]
Synonyms Formaldehyde-sulfathiazole, Formo-cibazol, Intraformazol[4]Sulphathiazole, Norsulfazole, Thiazamide[7]

Quantitative Data

Quantitative data for this compound is limited, primarily focusing on its physical properties. In contrast, extensive data is available for Sulfathiazole.

PropertyThis compoundSulfathiazole
Melting Point 265-270 °C (with decomposition)[6]200-204 °C
Solubility Insoluble in most solventsPoorly soluble in water, soluble in dilute aqueous acids and bases.[8][9]
Pharmacokinetics Acts as a slow-release prodrug.[1][2]Rapidly absorbed and excreted.[10]

Relationship and Mechanism of Action

This compound functions by gradually breaking down to release Sulfathiazole and formaldehyde, which are responsible for its therapeutic effects.[1][2] The following diagram illustrates this relationship.

G This compound This compound Sulfathiazole Sulfathiazole This compound->Sulfathiazole Slow Release Formaldehyde Formaldehyde This compound->Formaldehyde Slow Release Antibacterial_Action Antibacterial Action Sulfathiazole->Antibacterial_Action Formaldehyde->Antibacterial_Action

Decomposition of this compound into its active components.

The primary antibacterial action of the released Sulfathiazole stems from its ability to inhibit folic acid synthesis in bacteria. It acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS).[11][12][13][14][15] This inhibition halts the production of dihydrofolic acid, a crucial precursor for DNA synthesis, thereby arresting bacterial growth.[12][13][16]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DNA Bacterial DNA Synthesis DHF->DNA Sulfathiazole Sulfathiazole Sulfathiazole->Inhibition Inhibition->DHPS

Mechanism of action of Sulfathiazole.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, methodologies for the synthesis, analysis, and antimicrobial susceptibility testing of Sulfathiazole are well-established and provide a valuable reference.

Synthesis of Sulfathiazole

A safer, modified laboratory synthesis of Sulfathiazole has been described, which avoids the use of pyridine. The process involves the conversion of p-acetamidobenzenesulfonamide to Sulfathiazole via acid hydrolysis, with the final product characterized by MS and NMR.[17]

Quantitative Analysis

Several methods are available for the quantification of Sulfathiazole in various matrices:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the separation and quantitative determination of Sulfathiazole in biological fluids such as cattle urine and plasma.[7][18]

  • Spectrophotometry: A simple and rapid spectrophotometric method involves the diazotized coupling reaction of aniline (B41778) with Sulfathiazole, forming an intense orange dye with maximum absorption at 480 nm.[19] Another method uses the oxidation of pyrocatechol (B87986) and coupling with Sulfathiazole, resulting in a colored product with maximum absorption at 550 nm.[20]

  • Vibrational Spectroscopy: Attenuated total reflectance-infrared (ATR-IR), near-infrared (NIR), and Raman spectroscopy, combined with multivariate analysis, can be used for the simultaneous quantitative analysis of Sulfathiazole polymorphs in ternary mixtures.[21]

Antimicrobial Susceptibility Testing (AST)

Standardized methods are used to determine the minimum inhibitory concentration (MIC) of Sulfathiazole against bacterial isolates.

  • Broth Microdilution: This method involves preparing serial dilutions of Sulfathiazole in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is determined as the lowest concentration of the drug that inhibits visible bacterial growth after incubation.[15]

  • Disk Diffusion: Paper disks impregnated with a standard concentration of Sulfathiazole are placed on an agar (B569324) plate inoculated with the test bacterium. The diameter of the zone of growth inhibition around the disk is measured after incubation to determine susceptibility.[15]

The following workflow illustrates the general process of determining the Minimum Inhibitory Concentration (MIC) of Sulfathiazole.

start Start prep_sulfa Prepare Sulfathiazole Stock Solution start->prep_sulfa prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in Microtiter Plate prep_sulfa->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C inoculate->incubate read_results Read and Record MIC incubate->read_results end End read_results->end

Workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Methodological & Application

Application Notes: Synthesis and Characterization of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formosulfathiazole (FSTz) is a veterinary antibacterial agent synthesized through the condensation of sulfathiazole (B1682510) and formaldehyde (B43269).[1][2] Initially believed to be an undefined polymer, recent structural analysis has revealed it to be a well-defined cyclodimeric condensation product.[1][3][4] It functions as a prodrug, gradually releasing its active components—sulfathiazole and formaldehyde—to exert a dual therapeutic action.[1][2] Sulfathiazole acts as a bacteriostatic agent by inhibiting folic acid synthesis in susceptible microorganisms, while formaldehyde provides a local disinfectant effect.[1] This document provides detailed protocols for the synthesis of this compound, presents key quantitative data in a structured format, and illustrates the relevant chemical pathways and workflows.

Mechanism of Action

This compound's therapeutic effect is realized after administration, where it slowly decomposes under physiological conditions to release its parent compounds. The primary antibacterial activity stems from sulfathiazole, which is a structural analog of para-aminobenzoic acid (PABA). Sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase. This inhibition blocks the synthesis of dihydrofolic acid, a crucial precursor for tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and amino acids in bacteria. This disruption of the folic acid pathway results in a bacteriostatic effect, halting bacterial growth and replication.[1]

cluster_prodrug Host System cluster_bacteria Bacterial Cell FSTz This compound (Administered Prodrug) Decomposition Slow Decomposition (e.g., hydrolysis) FSTz->Decomposition Sulfathiazole_Released Sulfathiazole (Active Drug) Decomposition->Sulfathiazole_Released Formaldehyde_Released Formaldehyde (Disinfectant) Decomposition->Formaldehyde_Released PABA PABA Inhibition Sulfathiazole_Released->Inhibition Inhibits DHPS Dihydropteroate Synthase (Enzyme) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Inhibition->DHPS

Figure 1: Mechanism of this compound as a prodrug.

Synthesis of this compound

The synthesis of this compound is achieved via a condensation reaction between sulfathiazole and formaldehyde. The reaction likely proceeds through the formation of a hemiaminal intermediate, which then evolves to an unstable imine. This intermediate undergoes a head-to-tail dimerization to yield the final cyclodimeric product, which precipitates from the reaction mixture as a tetrahydrate.[1]

cluster_workflow Experimental Workflow Reactant1 Sulfathiazole Mix 1. Mix Reactants & Solvent Reactant1->Mix Reactant2 Formaldehyde Reactant2->Mix Solvent Solvent System (e.g., Ethanol or Dilute Acid) Solvent->Mix React 2. Heat & Stir (Initiate Condensation) Mix->React Precipitate 3. Cool / Stand (Precipitation) React->Precipitate Isolate 4. Isolate Product (Filtration / Centrifugation) Precipitate->Isolate Dry 5. Wash & Dry Isolate->Dry Product This compound (Final Product) Dry->Product

Figure 2: General workflow for this compound synthesis.
Experimental Protocols

Two distinct methods for the synthesis are detailed below, based on the original procedures reported by Hartmann et al.[5]

Protocol 1: Synthesis in Ethanolic Solution

  • Preparation: Suspend 25 parts by weight of sulfathiazole in 250 parts by volume of 95% ethyl alcohol in a suitable reaction vessel.

  • Reagent Addition: In a separate beaker, prepare a mixture of 15 parts by volume of 40% aqueous formaldehyde solution and 100 parts by volume of 95% ethyl alcohol. Warm this mixture to 75°C.

  • Reaction: While stirring the sulfathiazole suspension, add the warmed formaldehyde-alcohol mixture. The resulting solution will initially be clear.

  • Precipitation: The condensation product will begin to separate out of the solution shortly after mixing. Allow the reaction mixture to stand for 24 hours to ensure complete precipitation.

  • Isolation: Collect the precipitate using a Büchner funnel.

  • Purification: Wash the collected solid with ethyl alcohol.

  • Drying: Dry the purified product and pulverize to obtain a fine powder.

Protocol 2: Synthesis in Acidic Aqueous Solution

  • Preparation: Dissolve 50 parts by weight of sulfathiazole in 500 parts by volume of approximately 1N hydrochloric acid.

  • Reaction: While stirring the solution energetically, add 24 parts by volume of 40% aqueous formaldehyde solution dropwise. The reaction product will precipitate immediately as a very fine solid.

  • Isolation: Separate the product from the reaction mixture, for example, by centrifugation.

  • Purification: Wash the isolated product thoroughly with water to remove any residual acid.

  • Drying: Dry the final product at 60°C.

Quantitative Data Summary

The following tables summarize the key parameters for the synthesis protocols and the physicochemical properties of the final product.

Table 1: Synthesis Protocol Parameters and Results

ParameterProtocol 1 (Ethanolic)Protocol 2 (Aqueous HCl)
Sulfathiazole (parts by weight) 2550
40% Formaldehyde (parts by vol.) 1524
Reaction Medium 95% Ethyl Alcohol~1N Hydrochloric Acid
Temperature 75°C (initial)Room Temperature
Reaction Time 24 hours (standing)Immediate
Reported Yield (parts by weight) 27 - 2856
Melting Point (with decomp.) 266°CNot Specified

Data sourced from Hartmann et al. (1950).[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White solid[3]
Structure Cyclodimeric condensation product, exists as a tetrahydrate (FSTz·4H₂O)[1][3]
Melting Point 265-270°C (with decomposition)[1][3]
Solubility Insoluble in most common solvents; soluble in Dimethylsulfoxide (DMSO)[1]

Data sourced from recent structural analyses.[1][3]

References

Application Notes and Protocols: Condensation Reaction of Sulfathiazole and Formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between sulfathiazole (B1682510) and formaldehyde (B43269) yields a product historically known as Formosulfathiazole (FSTz). Initially presumed to be a polymeric substance, recent structural analyses have revealed it to be a well-defined cyclodimeric condensation product with a unique cyclophane skeleton.[1] This compound has demonstrated therapeutic value, particularly as an intestinal disinfecting agent with prolonged action against coccal infections.[2] this compound acts as a prodrug, slowly releasing its active components, sulfathiazole and formaldehyde.[1] The bacteriostatic action of sulfathiazole is attributed to the inhibition of dihydropteroate (B1496061) synthase, an essential enzyme in the folic acid synthesis pathway of bacteria.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis and characterization of this condensation product.

Reaction Mechanism

The reaction between sulfathiazole and formaldehyde proceeds through a condensation mechanism. The initial step involves the formation of a hemiaminal, which subsequently evolves into an unstable imine intermediate. This imine then undergoes an intermolecular head-to-tail dimerization, leading to the formation of the cyclodimeric product, this compound.[1] Spectroscopic analysis, including 1H and 13C NMR, confirms a 1:1 equimolar condensation of sulfathiazole and formaldehyde.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from two primary synthetic methods.

ParameterMethod 1 (in Ethyl Alcohol)Method 2 (in Hydrochloric Acid)
Starting Materials
Sulfathiazole25 parts by weight50 parts by weight
40% Aqueous Formaldehyde15 parts by volume24 parts by volume
Solvent
95% Ethyl Alcohol350 parts by volume-
Approx. Normal Hydrochloric Acid-500 parts by volume
Reaction Conditions
Temperature75 °CRoom Temperature (not specified)
Reaction Time24 hoursImmediate precipitation
Product
Yield27-28 parts by weight56 parts by weight
Melting Point266 °C (with decomposition)266 °C (with decomposition)
Appearance PrecipitateVery fine precipitate

Experimental Protocols

Two detailed protocols for the synthesis of the sulfathiazole-formaldehyde condensation product are provided below, based on established methods.[2]

Protocol 1: Synthesis in Ethyl Alcohol

Materials:

  • Sulfathiazole (25 parts by weight)

  • 95% Ethyl Alcohol (350 parts by volume)

  • 40% Aqueous Formaldehyde Solution (15 parts by volume)

  • Büchner Funnel

  • Filter Paper

  • Reaction Vessel with Stirring Capability

Procedure:

  • Suspend 25 parts by weight of sulfathiazole in 250 parts by volume of 95% ethyl alcohol in a suitable reaction vessel with continuous stirring at 75 °C.

  • In a separate vessel, prepare a mixture of 15 parts by volume of 40% aqueous formaldehyde and 100 parts by volume of ethyl alcohol. Warm this mixture to 75 °C.

  • Add the warm formaldehyde-alcohol mixture to the sulfathiazole suspension. The resulting solution will initially be clear.

  • Continue stirring. The condensation product will begin to separate out as a precipitate shortly after mixing.

  • Allow the reaction mixture to stand for 24 hours to ensure complete precipitation.

  • Collect the precipitate using a Büchner funnel and filter paper.

  • Wash the collected precipitate with ethyl alcohol.

  • Dry the product and then pulverize it to obtain a fine powder.

Protocol 2: Synthesis in Hydrochloric Acid

Materials:

  • Sulfathiazole (50 parts by weight)

  • Approximately Normal Hydrochloric Acid (500 parts by volume)

  • 40% Aqueous Formaldehyde Solution (24 parts by volume)

  • Centrifuge (or other separation apparatus)

  • Reaction Vessel with Energetic Stirring Capability

Procedure:

  • Dissolve 50 parts by weight of sulfathiazole in 500 parts by volume of approximately normal hydrochloric acid in a reaction vessel.

  • While stirring energetically, add 24 parts by volume of 40% aqueous formaldehyde solution dropwise.

  • The reaction product will precipitate immediately in a very fine form.

  • Separate the precipitate from the solution, for example, by centrifugation.

  • Thoroughly wash the collected product with water.

  • Dry the final product at 75 °C.

Visualizations

Experimental Workflow

experimental_workflow cluster_protocol1 Protocol 1: Synthesis in Ethyl Alcohol cluster_protocol2 Protocol 2: Synthesis in Hydrochloric Acid P1_Start Suspend Sulfathiazole in Ethanol at 75°C P1_Mix Prepare warm Formaldehyde-Ethanol mixture P1_Add Add Formaldehyde mixture to Sulfathiazole suspension P1_Start->P1_Add P1_Mix->P1_Add P1_Precipitate Precipitation of product P1_Add->P1_Precipitate P1_Stand Stand for 24 hours P1_Precipitate->P1_Stand P1_Filter Collect precipitate by filtration P1_Stand->P1_Filter P1_Wash Wash with Ethanol P1_Filter->P1_Wash P1_Dry Dry and pulverize product P1_Wash->P1_Dry P1_End Final Product P1_Dry->P1_End P2_Start Dissolve Sulfathiazole in HCl P2_Add Add Formaldehyde solution dropwise with stirring P2_Start->P2_Add P2_Precipitate Immediate precipitation of product P2_Add->P2_Precipitate P2_Separate Separate precipitate (e.g., centrifugation) P2_Precipitate->P2_Separate P2_Wash Wash with Water P2_Separate->P2_Wash P2_Dry Dry product at 75°C P2_Wash->P2_Dry P2_End Final Product P2_Dry->P2_End

Caption: Experimental workflows for the synthesis of the sulfathiazole-formaldehyde condensation product.

Proposed Reaction Mechanism Pathway

reaction_mechanism Sulfathiazole Sulfathiazole Hemiaminal Hemiaminal Intermediate Sulfathiazole->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine -H2O Dimerization Intermolecular Head-to-Tail Dimerization Imine->Dimerization Final_Product This compound (Cyclodimeric Product) Dimerization->Final_Product signaling_pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Purines_Thymidine Purines and Thymidine (Essential for DNA synthesis) Tetrahydrofolic_Acid->Purines_Thymidine Sulfathiazole Sulfathiazole (from this compound) Sulfathiazole->Inhibition

References

Application Note: Determination of Formosulfathiazole Purity using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formosulfathiazole is a sulfonamide antibacterial agent. Ensuring the purity of active pharmaceutical ingredients (APIs) like this compound is critical for the safety and efficacy of the final drug product.[1][2] Impurities can arise from the manufacturing process, degradation of the drug substance, or interaction with excipients.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of impurities in drug substances and formulations.[4][5] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound purity. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing.

Principle

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound and its potential impurities are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a wavelength where this compound exhibits significant absorbance. The purity of this compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1200 Series LC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chromatographic Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent.

  • Data Acquisition and Processing: Empower 3, Chromeleon, or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (KH2PO4) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Purified water (Milli-Q or equivalent)

    • This compound reference standard (CRS)

    • This compound sample for analysis

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium dihydrogen phosphate buffer. Weigh and dissolve 2.72 g of KH2PO4 in 1000 mL of purified water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (50:50, v/v).

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature.

    • Make up to the mark with diluent and mix well.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Follow the same procedure as for the Standard Solution Preparation.

Chromatographic Conditions
ParameterCondition
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Run Time 30 minutes
System Suitability

To ensure the validity of the analytical results, system suitability tests must be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Data Analysis and Calculation

The percentage purity of this compound is calculated based on the area normalization method.

% Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Disregard any peaks with an area less than 0.05% of the total area.

Data Presentation

The following table summarizes the expected quantitative data from the analysis of a typical this compound sample.

Peak NameRetention Time (min)Peak Area (mAU*s)% Area
Impurity A4.515000.15
This compound 10.2 995,000 99.50
Impurity B12.825000.25
Impurity C15.110000.10
Total 1,000,000 100.00

Method Validation Summary

This method should be validated according to ICH guidelines.[6] Key validation parameters include:

  • Specificity: The method should be able to resolve the this compound peak from its potential impurities and degradation products. This can be assessed by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).

  • Linearity: The method should demonstrate a linear relationship between the concentration and the peak area for this compound over a defined range (e.g., 50-150% of the nominal concentration).

  • Accuracy: The accuracy of the method should be determined by recovery studies, spiking a placebo with known amounts of this compound at different concentration levels.

  • Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ for this compound and its impurities should be established to ensure that trace-level impurities can be reliably detected and quantified.

  • Robustness: The robustness of the method should be assessed by making small, deliberate variations in the chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting Mobile_Phase Mobile Phase Preparation HPLC_System HPLC System Setup & Equilibration Mobile_Phase->HPLC_System Standard_Sample_Prep Standard & Sample Preparation System_Suitability System Suitability Testing Standard_Sample_Prep->System_Suitability Sample_Injection Sample Injection Standard_Sample_Prep->Sample_Injection HPLC_System->System_Suitability System_Suitability->Sample_Injection If Pass Chromatogram_Acquisition Chromatogram Acquisition Sample_Injection->Chromatogram_Acquisition Peak_Integration Peak Integration & Area Calculation Chromatogram_Acquisition->Peak_Integration Purity_Calculation Purity Calculation (% Area Normalization) Peak_Integration->Purity_Calculation Final_Report Final Report Generation Purity_Calculation->Final_Report

Caption: Experimental workflow for HPLC analysis of this compound purity.

References

Application Note: Characterization of Formosulfathiazole using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

[For Research Use Only]

Abstract

Formosulfathiazole, a condensation product of sulfathiazole (B1682510) and formaldehyde, is an active pharmaceutical ingredient utilized in veterinary medicine. Recent structural elucidation has revealed it to be a cyclodimeric structure. This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the characterization of this compound. Due to its thermal lability, the analytical method focuses on the detection and quantification of its primary decomposition product, sulfathiazole, following a robust derivatization procedure. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

Historically considered an undefined polymer, this compound has recently been identified as a well-defined cyclodimeric condensation product of sulfathiazole and formaldehyde. A critical characteristic of this compound is its inherent instability; it is known to decompose upon heating or in solution at room temperature, releasing its constituent molecules. This property precludes direct analysis of the intact dimer by GC-MS, which necessitates sample volatilization at elevated temperatures.

Therefore, the characterization of this compound via GC-MS is effectively achieved through the analysis of its principal and stable degradation product, sulfathiazole. To facilitate its passage through the gas chromatograph and improve detection, sulfathiazole requires chemical derivatization to increase its volatility and thermal stability. This application note provides a detailed protocol for the sample preparation, derivatization, and subsequent GC-MS analysis of sulfathiazole to indirectly characterize and quantify this compound.

Experimental Protocols

Sample Preparation and Decomposition

Given the inherent instability of this compound, a controlled decomposition step is utilized to ensure complete conversion to sulfathiazole for accurate quantification.

Protocol:

  • Accurately weigh 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a minimal amount of dimethyl sulfoxide (B87167) (DMSO).

  • Dilute to volume with a 1:1 mixture of acetonitrile (B52724) and water.

  • Heat the solution at 60°C for 30 minutes to ensure complete decomposition to sulfathiazole.

  • Allow the solution to cool to room temperature.

  • Transfer a 1 mL aliquot of the resulting sulfathiazole solution to a clean vial for derivatization.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization of Sulfathiazole

Silylation is a common and effective derivatization technique for sulfonamides, rendering them amenable to GC-MS analysis.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a potent silylating agent for this purpose.[2]

Protocol:

  • To the dried sulfathiazole residue, add 100 µL of pyridine (B92270) and 100 µL of BSTFA + 1% TMCS.

  • Tightly cap the vial and vortex for 1 minute.

  • Heat the reaction mixture at 70°C for 60 minutes in a heating block.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point for the analysis of derivatized sulfathiazole and should be optimized for the specific instrumentation used.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injector Temperature280°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Scan Range50 - 550 m/z
Solvent Delay5 min

Data Presentation

Quantitative analysis of sulfathiazole allows for the indirect determination of the original this compound concentration. A calibration curve should be prepared using sulfathiazole analytical standards subjected to the same derivatization procedure.

Table 2: Expected Quantitative Data for Sulfathiazole Standard

Concentration (µg/mL)Peak Area (Arbitrary Units)
1User-defined based on calibration
5User-defined based on calibration
10User-defined based on calibration
25User-defined based on calibration
50User-defined based on calibration
100User-defined based on calibration

Table 3: Characteristic Mass Fragments of Derivatized Sulfathiazole (TMS Derivative)

m/zProposed Fragment Identity
Expected M+[M]+• (Molecular Ion)
Expected fragments[M-CH3]+
[SO2-Thiazole-N-TMS]+
[Thiazole-N-TMS]+
[C6H4-NH-TMS]+
73 (TMS)

Note: The exact m/z values will depend on the number of TMS groups attached to the sulfathiazole molecule. The fragmentation pattern will need to be confirmed by analyzing a derivatized sulfathiazole standard.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis formo This compound Sample decomp Controlled Decomposition (Heat, 60°C) formo->decomp sulfa Sulfathiazole Solution decomp->sulfa dry Evaporation to Dryness sulfa->dry add_reagent Add Pyridine and BSTFA + 1% TMCS dry->add_reagent react Heating (70°C, 60 min) add_reagent->react deriv_sulfa Derivatized Sulfathiazole react->deriv_sulfa injection GC Injection deriv_sulfa->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical Relationship of Analytical Steps

logical_relationship This compound This compound (Thermally Labile Dimer) decomposition Thermal Decomposition This compound->decomposition sulfathiazole Sulfathiazole (Analyte) decomposition->sulfathiazole derivatization Derivatization (Silylation) sulfathiazole->derivatization volatile_analyte Volatile & Thermally Stable Sulfathiazole Derivative derivatization->volatile_analyte gcms GC-MS Analysis volatile_analyte->gcms characterization Characterization & Quantification gcms->characterization

Caption: Logical flow for the characterization of this compound.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formosulfathiazole, a condensation product of sulfathiazole (B1682510) and formaldehyde, has long been used in veterinary medicine. Recent structural studies have revised its chemical identity from a simple polymer to a well-defined cyclodimeric structure.[1][2][3] This significant revision underscores the importance of robust analytical techniques for the precise characterization of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of such complex molecular architectures.

This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy. The provided data and methodologies will aid researchers in confirming the cyclodimeric structure, assigning specific proton and carbon signals, and ensuring the chemical integrity of this compound.

Structural Confirmation of the Cyclodimeric Form

The structural elucidation of this compound has revealed a highly symmetrical cyclophane-type dimer.[1][3] This structure consists of two sulfathiazole moieties linked by two methylene (B1212753) bridges, formed from the condensation with formaldehyde. The inherent symmetry of this molecule is a key feature that is readily confirmed by NMR spectroscopy. In a freshly prepared solution, a single set of signals is observed in both the ¹H and ¹³C NMR spectra, consistent with a highly symmetrical molecular entity. The presence of a characteristic signal for the methylene bridge protons further corroborates the cyclodimeric structure.

Data Presentation: NMR Spectral Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. Due to the high symmetry of the cyclodimeric structure, the number of unique signals is equivalent to that of a single sulfathiazole unit, with the addition of the methylene bridge signal. The data presented here is based on the analysis of the precursor, sulfathiazole, and the reported symmetrical nature of the this compound cyclodimer.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~7.6 - 7.8d~8.5 - 9.0
H-3', H-5'~6.6 - 6.8d~8.5 - 9.0
H-4''~7.0 - 7.2d~4.5 - 5.0
H-5''~6.7 - 6.9d~4.5 - 5.0
-N-CH₂-N-~4.5 - 5.0s-
-NH₂~5.8 - 6.0s (br)-

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1'~152 - 154
C-2', C-6'~128 - 130
C-3', C-5'~112 - 114
C-4'~120 - 122
C-2''~168 - 170
C-4''~138 - 140
C-5''~107 - 109
-N-CH₂-N-~60 - 65

Experimental Protocols

Sample Preparation

High-quality NMR spectra are contingent on proper sample preparation. The following protocol is recommended for the analysis of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes and bulbs

  • Glass wool or cotton plug

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

  • Solubilization: Gently vortex the vial to fully dissolve the sample. The solution should be clear and free of any particulate matter.

  • Filtration: To remove any suspended impurities that can degrade spectral quality, filter the solution into the NMR tube. Place a small, tight plug of glass wool or cotton into a Pasteur pipette and pass the sample solution through it directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

  • Labeling: Clearly label the NMR tube with the sample identification.

1D NMR Data Acquisition

Instrument:

  • 400 MHz (or higher) NMR spectrometer

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024 or more (depending on sample concentration)

  • Relaxation Delay: 2 seconds

  • Acquisition Time: 1-2 seconds

2D NMR Data Acquisition for Structural Elucidation

2D NMR experiments are crucial for the unambiguous assignment of proton and carbon signals through the detection of through-bond correlations.

a) COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.

  • Pulse Program: cosygpqf

  • Spectral Width (F1 and F2): 0-12 ppm

  • Data Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans per Increment: 8-16

  • Relaxation Delay: 1.5 seconds

b) HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation).

  • Pulse Program: hsqcedetgpsisp2.3

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-180 ppm

  • Data Points (F2): 1024

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 16-32

  • Relaxation Delay: 1.5 seconds

c) HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over two or three bonds, providing long-range connectivity information.

  • Pulse Program: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-200 ppm

  • Data Points (F2): 2048

  • Number of Increments (F1): 512

  • Number of Scans per Increment: 32-64

  • Relaxation Delay: 2 seconds

Visualization of Experimental Workflow and Structural Logic

The following diagrams illustrate the logical workflow for the NMR-based structural analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh this compound dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Process Spectra nmr_2d->process assign Assign Signals process->assign structure Confirm Cyclodimeric Structure assign->structure

Caption: Experimental workflow for this compound NMR analysis.

structural_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_conclusion Structural Conclusion proton_nmr 1H NMR: - Aromatic signals - Methylene bridge singlet - Symmetrical pattern cosy COSY: - Correlate coupled aromatic protons proton_nmr->cosy hsqc HSQC: - Link protons to directly  attached carbons proton_nmr->hsqc carbon_nmr 13C NMR: - Aromatic signals - Methylene bridge signal - Symmetrical pattern carbon_nmr->hsqc hmbc HMBC: - Confirm long-range  connectivities within  the sulfathiazole moiety and  to the methylene bridge cosy->hmbc hsqc->hmbc final_structure Unambiguous assignment of all protons and carbons, confirming the cyclodimeric structure of This compound. hmbc->final_structure

Caption: Logic for 2D NMR-based structural elucidation.

References

Application Note: Mass Spectrometry of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formosulfathiazole is an antimicrobial agent used in veterinary medicine, formed by the condensation of sulfathiazole (B1682510) and formaldehyde. Recent structural analysis has revealed that this compound exists as a well-defined cyclodimeric condensation product, not an undefined polymer as previously thought.[1][2][3] This dimeric structure has the chemical formula C₂₀H₁₈N₆O₄S₄. Understanding the mass spectrometric behavior of this revised structure is crucial for its accurate identification and quantification in various matrices. This application note provides a detailed protocol for the analysis of the this compound dimer using High-Resolution Mass Spectrometry (HRMS) and outlines its characteristic fragmentation pattern.

Experimental Protocols

1. Sample Preparation

A stock solution of this compound can be prepared in dimethylsulfoxide (DMSO), as it shows limited solubility in many other common solvents.[1] It is important to note that this compound can degrade in DMSO, even at room temperature, and decomposition is accelerated by heating.[1] Therefore, fresh solutions should be prepared for analysis. For analysis in aqueous matrices, a solid-phase extraction (SPE) protocol, commonly used for sulfonamides, is recommended for sample clean-up and concentration.[4][5]

  • Solid-Phase Extraction (SPE) Protocol for Aqueous Samples:

    • Condition an SPE cartridge (e.g., Agilent BondElut PPL) with 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.[4]

    • Adjust the pH of the water sample (e.g., 500 mL) to between 4 and 7.[4]

    • Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.[4]

    • Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

    • Dry the cartridge under vacuum.

    • Elute the analyte with methanol containing 2% aqueous ammonia.

    • The eluate can then be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the preferred method for the analysis of sulfonamides due to its high sensitivity and selectivity.[4][5]

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.9 µm) is suitable for the separation of sulfonamides.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) acetonitrile (B52724) is commonly used.[4]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[6]

    • Injection Volume: 5-10 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is effective for sulfonamides as they can be readily protonated.

    • Acquisition Mode: Full MS/dd-MS² (data-dependent MS²) or Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Collision Gas: Nitrogen or Argon.

    • Collision Energy: Optimization of collision energy is required to obtain characteristic fragment ions.

Data Presentation

High-resolution mass spectrometry of the this compound dimer reveals a protonated molecular ion [M+H]⁺.[1] Due to the thermal instability of the compound, multiple fragmentation peaks may be observed, especially at higher ion source temperatures.[1] The primary fragmentation is expected to involve the cleavage of the dimeric structure and subsequent fragmentation of the resulting sulfathiazole and related moieties.

Based on the known dimeric structure of this compound (C₂₀H₁₈N₆O₄S₄) and common fragmentation patterns of sulfonamides, the following table summarizes the expected major ions.

Ion m/z (Theoretical) Description
[C₂₀H₁₈N₆O₄S₄+H]⁺575.0456Protonated molecular ion of the this compound dimer
[C₉H₉N₃O₂S₂+H]⁺256.0236Protonated sulfathiazole monomer
[C₇H₈N₂O₂S]⁺184.0306Fragment from sulfathiazole
[C₆H₆NO₂S]⁺156.01194-aminobenzenesulfonyl moiety
[C₆H₇N]⁺93.0578Aniline
[C₃H₃N₂S]⁺99.00172-aminothiazole moiety

Visualizations

Experimental Workflow for LC-MS/MS Analysis of this compound

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC MS Mass Spectrometry (MS) Detection LC->MS MSMS Tandem MS (MS/MS) Fragmentation MS->MSMS DataAcq Data Acquisition MSMS->DataAcq Id Identification of Parent and Fragment Ions DataAcq->Id Quant Quantification Id->Quant

Caption: Workflow for the analysis of this compound.

Proposed Fragmentation Pathway of this compound Dimer

fragmentation Parent This compound Dimer [C₂₀H₁₈N₆O₄S₄+H]⁺ m/z = 575.0456 Sulfathiazole Sulfathiazole Monomer [C₉H₉N₃O₂S₂+H]⁺ m/z = 256.0236 Parent->Sulfathiazole Dimer Cleavage Fragment1 [C₇H₈N₂O₂S]⁺ m/z = 184.0306 Sulfathiazole->Fragment1 - C₂H₂NS Fragment2 4-Aminobenzenesulfonyl [C₆H₆NO₂S]⁺ m/z = 156.0119 Sulfathiazole->Fragment2 - C₃H₃N₂S Aminothiazole 2-Aminothiazole [C₃H₃N₂S]⁺ m/z = 99.0017 Sulfathiazole->Aminothiazole - C₆H₆NO₂S Aniline Aniline [C₆H₇N]⁺ m/z = 93.0578 Fragment2->Aniline - SO₂

Caption: Proposed fragmentation of the this compound dimer.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Formosulfathiazole is a veterinary therapeutic agent that functions as a prodrug, breaking down in the body to its active components: sulfathiazole (B1682510) and formaldehyde (B43269).[1] The primary antibacterial effect is attributed to sulfathiazole, a sulfonamide antibiotic.[1][2] Sulfathiazole acts by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid, an essential component for bacterial growth and replication.[2][3][4] This disruption of the folic acid pathway leads to a bacteriostatic effect, inhibiting the proliferation of susceptible bacteria.[2] Formaldehyde, the second component, contributes a local disinfectant and microbicidal action.[1]

These application notes provide detailed protocols for the in vitro antimicrobial susceptibility testing (AST) of the active component, sulfathiazole, based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI). Given the nature of this compound as a prodrug, these protocols are designed to assess the susceptibility of bacterial isolates to its primary active metabolite.

Data Presentation

The following tables present hypothetical yet representative Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameter data for sulfathiazole against common veterinary pathogens. These values are for illustrative purposes and actual results may vary.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of Sulfathiazole for Various Veterinary Pathogens.

Bacterial SpeciesATCC StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus292133212816 - 256
Streptococcus suis4376516648 - 128
Pasteurella multocida431378324 - 64
Escherichia coli259226425632 - >512
Salmonella Typhimurium140286425632 - >512
Mannheimia haemolytica3339616648 - 128

Table 2: Illustrative Zone Diameter Interpretive Criteria for Sulfathiazole (300 µg Disk).

Bacterial SpeciesSusceptible (mm)Intermediate (mm)Resistant (mm)
Staphylococcus aureus≥ 1714 - 16≤ 13
Streptococcus suis≥ 2017 - 19≤ 16
Pasteurella multocida≥ 2219 - 21≤ 18
Enterobacteriaceae≥ 1613 - 15≤ 12

Experimental Protocols

The following protocols are based on the CLSI guidelines M07 for broth dilution methods and M02 for disk diffusion methods.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of sulfathiazole using the broth microdilution method.

Materials:

  • Sulfathiazole analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

Procedure:

  • Preparation of Sulfathiazole Stock Solution:

    • Prepare a stock solution of sulfathiazole in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working solution for serial dilutions.

  • Preparation of 96-Well Plates:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

    • Add 100 µL of the working sulfathiazole solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no antibiotic).

    • Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of sulfathiazole that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Testing

This protocol outlines the disk diffusion method for assessing the susceptibility of bacteria to sulfathiazole.

Materials:

  • Sulfathiazole disks (300 µg)

  • Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Aseptically apply a sulfathiazole (300 µg) disk to the surface of the inoculated agar plate.

    • Gently press the disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measurement and Interpretation of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.

    • When testing sulfonamides, slight growth (up to 20% of the lawn of growth) within the zone of inhibition should be disregarded.[5]

    • Interpret the results as "Susceptible," "Intermediate," or "Resistant" based on established interpretive criteria (see Table 2 for an example).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion start Start: Bacterial Isolate inoculum_prep Inoculum Preparation (0.5 McFarland) start->inoculum_prep inoculate_mic Inoculate Plate inoculum_prep->inoculate_mic streak_plate Streak Inoculum on MHA Plate inoculum_prep->streak_plate plate_prep Prepare Serial Dilutions of Sulfathiazole in 96-Well Plate plate_prep->inoculate_mic incubate_mic Incubate (35°C, 16-20h) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic end End: Susceptibility Report read_mic->end apply_disk Apply Sulfathiazole Disk streak_plate->apply_disk incubate_disk Incubate (35°C, 16-20h) apply_disk->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->end

Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.

mechanism_of_action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitively Inhibits Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Bacterial_Growth Bacterial Growth Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Nucleic_Acid_Synthesis->Bacterial_Growth

Caption: Mechanism of action of Sulfathiazole.

References

Application Notes and Protocols for MIC Determination of Formosulfathiazole Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formosulfathiazole is a sulfonamide antimicrobial agent that functions as a prodrug. In vivo, it is metabolized into its active components: sulfathiazole (B1682510) and formaldehyde.[1] The primary antibacterial effect is attributed to sulfathiazole, which acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This inhibition disrupts the production of nucleotides and amino acids, leading to a bacteriostatic effect.[3] Formaldehyde, the second component, also contributes to the antimicrobial activity. This document provides a summary of the available Minimum Inhibitory Concentration (MIC) data for sulfathiazole against various bacterial strains and a detailed protocol for determining the MIC of this compound's active components.

Data Presentation: Minimum Inhibitory Concentration (MIC) of Sulfathiazole

Due to this compound's nature as a prodrug, its in vitro antibacterial activity is best represented by the MIC values of its active metabolite, sulfathiazole. The following table summarizes the available MIC data for sulfathiazole against a selection of Gram-positive and Gram-negative bacteria. It is important to note that as an older antibiotic, comprehensive contemporary MIC data is limited, and values can vary between studies.[4]

Bacterial StrainGram StatusMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliNegativeData not availableData not availableData not available
Pseudomonas aeruginosaNegativeGenerally resistantData not availableData not available
Haemophilus parasuisNegative32 - 512[4]>256>256
Staphylococcus aureusPositiveData not availableData not availableData not available
Streptococcus pneumoniaePositiveData not availableData not availableData not available

Experimental Protocols

Protocol for Broth Microdilution MIC Assay for Sulfathiazole

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Materials:

  • Sulfathiazole powder

  • Appropriate solvent for sulfathiazole

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile petri dishes

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

2. Preparation of Reagents and Bacterial Inoculum:

  • Sulfathiazole Stock Solution: Prepare a stock solution of sulfathiazole at a concentration of 10 mg/mL in a suitable solvent. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Bacterial Culture: From a pure culture, inoculate a few colonies of the test bacterium into a tube of CAMHB. Incubate at 37°C until the culture reaches the logarithmic growth phase.

  • Standardization of Inoculum: Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm. Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Procedure:

  • Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the working stock solution of sulfathiazole to the first well of each row to be tested. This results in a 1:2 dilution. Mix the contents of the first well thoroughly and transfer 100 µL to the second well. Continue this two-fold serial dilution down the row to the tenth well. Discard the final 100 µL from the tenth well. This will create a range of decreasing concentrations of sulfathiazole.

  • Controls:

    • Growth Control: The eleventh well in each row should contain 100 µL of CAMHB and will be inoculated with the bacterial suspension but no antibiotic.

    • Sterility Control: The twelfth well should contain 100 µL of CAMHB only and will not be inoculated.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of sulfathiazole at which there is no visible growth of bacteria. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualizations

Mechanism of Action of Sulfathiazole

Sulfathiazole Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibitor Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Essential for Inhibition Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfathiazole.

Experimental Workflow for MIC Determination by Broth Microdilution

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture 1. Bacterial Culture (Logarithmic Phase) Standardize 2. Standardize Inoculum (0.5 McFarland) Bacterial_Culture->Standardize Inoculation 6. Inoculate Wells with Bacterial Suspension Standardize->Inoculation Stock_Solution 3. Prepare Sulfathiazole Stock Solution Serial_Dilution 5. Perform 2-Fold Serial Dilution of Sulfathiazole Stock_Solution->Serial_Dilution Plate_Setup 4. Add Broth to 96-Well Plate Plate_Setup->Serial_Dilution Serial_Dilution->Inoculation Incubation 7. Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_Results 8. Read Results (Visual Inspection) Incubation->Read_Results Determine_MIC 9. Determine MIC (Lowest Concentration with No Growth) Read_Results->Determine_MIC

Caption: Workflow for the broth microdilution method to determine MIC.

References

Application Notes and Protocols for Zone of Inhibition Assay of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the antibacterial activity of Formosulfathiazole using the zone of inhibition assay.

Introduction

This compound is a sulfonamide-based veterinary drug. It functions as a prodrug, which, upon administration, metabolizes into its active components: sulfathiazole (B1682510) and formaldehyde.[1] The primary antibacterial action of this compound is attributed to sulfathiazole. Sulfathiazole is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is an essential component for the synthesis of nucleic acids (DNA and RNA) and certain amino acids in bacteria.[2] By blocking the production of folic acid, sulfathiazole effectively halts bacterial growth and replication, exerting a bacteriostatic effect.[2]

The zone of inhibition assay, also known as the Kirby-Bauer test, is a widely used and standardized method to evaluate the antimicrobial efficacy of a substance.[4] This qualitative test measures the ability of an antimicrobial agent to inhibit the growth of a specific microorganism on an agar (B569324) plate, resulting in a clear area, or "zone of inhibition," around the agent.[5][6] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[4]

Data Presentation: Zone of Inhibition for Sulfathiazole

Antimicrobial Agent (Derivative of Sulfathiazole)Test OrganismConcentrationZone of Inhibition (mm)Reference
4-(4′-nitrophenyl)-N-tosylthiazol-2-amine (11a)Escherichia coli50 mg/mL11.6 ± 0.283[7]
4-(4′-nitrophenyl)-N-tosylthiazol-2-amine (11a)Pseudomonas aeruginosa50 mg/mL8.2 ± 0.282[7]
4-(4′-nitrophenyl)-N-tosylthiazol-2-amine (11a)Staphylococcus aureus50 mg/mL9.4 ± 0.565[7]
4-(4′-nitrophenyl)-N-tosylthiazol-2-amine (11a)Streptococcus pyogenes50 mg/mL10.1 ± 0.141[7]
Sulfamethoxazole (Standard)Escherichia coli50 mg/mL15.7 ± 0.707[7]

Experimental Protocols

The following protocols are based on standardized methods for the Kirby-Bauer disk diffusion susceptibility test.

  • This compound powder or solution of known concentration

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Pure cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler for measuring zone diameters

  • Sterile forceps

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL.

  • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted bacterial suspension.

  • Rotate the swab against the side of the tube to remove excess liquid.

  • Evenly streak the entire surface of a Mueller-Hinton agar plate in three directions (rotating the plate approximately 60° each time) to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes before applying the antimicrobial disks.

  • If using a solution of this compound, impregnate sterile paper disks with a known concentration of the solution. Allow the disks to dry completely in a sterile environment.

  • Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated MHA plates.

  • Gently press the disks to ensure complete contact with the agar surface.

  • Ensure disks are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

  • Include a control disk containing only the solvent used to dissolve the this compound to ensure it has no antimicrobial activity.

  • Invert the MHA plates and place them in an incubator at 35°C ± 2°C for 16-20 hours.

  • After incubation, observe the plates for a lawn of bacterial growth and clear zones of inhibition around the antimicrobial disks.

  • Measure the diameter of the zones of inhibition to the nearest millimeter (mm) using calipers or a ruler.

  • Interpret the results based on standardized guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), if available for the specific drug and organism.[1][8][9] Generally, a larger zone of inhibition indicates greater susceptibility of the microorganism to the antimicrobial agent.[4]

Visualizations

Sulfathiazole_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Dihydrofolate Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid (Folic Acid) Dihydrofolate->Tetrahydrofolate Nucleic_Acids Nucleic Acid Precursors (Purines, Thymidine) Tetrahydrofolate->Nucleic_Acids Co-factor for DNA_RNA DNA and RNA Synthesis Nucleic_Acids->DNA_RNA Growth_Inhibition Bacterial Growth Inhibition (Bacteriostasis) Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition This compound This compound (Prodrug) This compound->Sulfathiazole Metabolizes to Formaldehyde Formaldehyde This compound->Formaldehyde

Caption: Mechanism of action of this compound.

Zone_of_Inhibition_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_culture 1. Prepare Pure Bacterial Culture prep_inoculum 2. Create Bacterial Suspension (0.5 McFarland) prep_culture->prep_inoculum inoculate_plate 4. Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate prep_disks 3. Impregnate Sterile Disks with this compound apply_disks 5. Apply Antimicrobial Disks to Agar Surface prep_disks->apply_disks inoculate_plate->apply_disks incubate 6. Incubate at 35°C for 16-20 hours apply_disks->incubate measure_zones 7. Measure Diameter of Zones of Inhibition (mm) incubate->measure_zones interpret_results 8. Interpret Susceptibility (Susceptible, Intermediate, Resistant) measure_zones->interpret_results

Caption: Workflow of the zone of inhibition assay.

References

Formosulfathiazole for the Treatment of Intestinal Infections in Livestock: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Formosulfathiazole is a sulfonamide antimicrobial agent that acts as a prodrug, gradually releasing its active components, sulfathiazole (B1682510) and formaldehyde, within the gastrointestinal tract. This slow-release mechanism is intended to provide localized antimicrobial activity against susceptible enteric pathogens. Sulfonamides, including sulfathiazole, function by competitively inhibiting the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3][4][5][6] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[1][2][5][7] By blocking this pathway, sulfathiazole exerts a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.[3][4][7] this compound has been utilized in veterinary medicine to treat bacterial and protozoal infections in cattle and other domestic animals.[8]

These application notes provide a framework for the investigation of this compound and its active metabolite, sulfathiazole, for the treatment of intestinal infections in livestock. Due to a scarcity of recent, publicly available data specifically for this compound, the following protocols and data summaries are primarily based on the active moiety, sulfathiazole, and established veterinary antimicrobial testing standards.

Mechanism of Action Signaling Pathway

The antibacterial action of sulfathiazole, the active component of this compound, targets the bacterial folic acid synthesis pathway.

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid DNA_RNA_Protein DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_RNA_Protein This compound This compound (Prodrug) Sulfathiazole Sulfathiazole (Active Drug) This compound->Sulfathiazole Slow release in GIT Sulfathiazole->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data

Pharmacokinetic Parameters of Sulfathiazole in Livestock

The following table summarizes key pharmacokinetic parameters for sulfathiazole, the active metabolite of this compound, in swine and sheep. It is important to note that these values may differ for the prodrug this compound.

ParameterSwine (Intravenous)[5][6]Swine (Oral)[5][6]Sheep (Intravenous)Sheep (Oral)[9]
Biological Half-life (t½) 1.4 - 1.6 hours-1.3 hours-
Absorption Half-life (t½a) -0.8 hours-18 hours
Volume of Distribution (Vd) 0.54 - 0.625 L/kg---
Bioavailability -73%-73%
Primary Route of Elimination RenalRenalRenalRenal
Major Metabolite AcetylsulfathiazoleAcetylsulfathiazoleAcetylsulfathiazoleAcetylsulfathiazole
Minimum Inhibitory Concentrations (MIC) of Sulfathiazole against Enteric Pathogens

MIC values are crucial for predicting the clinical efficacy of an antimicrobial agent. The following table should be populated with experimentally determined MIC values for sulfathiazole against relevant livestock enteric pathogens. Standardized methods, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), should be followed.

Bacterial SpeciesLivestock HostMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coliSwineData not availableData not available
Salmonella entericaSwineData not availableData not available
Clostridium perfringensSwineData not availableData not available
Escherichia coliCattleData not availableData not available
Salmonella entericaCattleData not availableData not available
Clostridium perfringensCattleData not availableData not available
Escherichia coliPoultryData not availableData not available
Salmonella entericaPoultryData not availableData not available
Clostridium perfringensPoultryData not availableData not available

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values need to be determined through susceptibility testing.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as described in CLSI document VET01.

cluster_prep Preparation cluster_assay Assay cluster_result Result Isolate Isolate and culture bacterial pathogen Standardize Standardize inoculum to 0.5 McFarland Isolate->Standardize Inoculate Inoculate microtiter plate wells with bacteria and diluted Sulfathiazole Standardize->Inoculate Dilute Prepare serial dilutions of Sulfathiazole Dilute->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read Read plate for visible growth Incubate->Read Determine Determine MIC: Lowest concentration with no visible growth Read->Determine Acclimatize Acclimatize weaned piglets Randomize Randomize into treatment groups (e.g., Control, this compound doses) Acclimatize->Randomize Challenge Oral challenge with enterotoxigenic E. coli (ETEC) Randomize->Challenge Treat Administer this compound or placebo via feed or oral gavage Challenge->Treat Monitor Daily monitoring: - Clinical signs (fecal score, dehydration) - Body weight - Feed intake Treat->Monitor Sample Collect fecal samples for ETEC shedding quantification Monitor->Sample Necropsy Necropsy at study termination: - Gross intestinal pathology - Intestinal content analysis Monitor->Necropsy Analyze Data analysis Monitor->Analyze

References

Application Notes and Protocols for Formosulfathiazole in Veterinary Medicine for Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formosulfathiazole is a sulfonamide antimicrobial agent utilized in veterinary medicine for the treatment of various bacterial and protozoal infections in cattle. It functions as a prodrug, undergoing decomposition in the body to release its active components: sulfathiazole (B1682510) and formaldehyde (B43269).[1] This dual mechanism of action provides both bacteriostatic effects through the inhibition of folic acid synthesis by sulfathiazole and a disinfectant action from formaldehyde.[1] this compound has demonstrated a broad spectrum of activity against gram-positive and gram-negative bacteria.[1]

These application notes provide a comprehensive overview of the current understanding of this compound's use in cattle, including its mechanism of action, available (though limited) pharmacokinetic data for the active metabolite, and protocols for its potential application in common bovine diseases.

Mechanism of Action

This compound's therapeutic effect is derived from its two active components.

  • Sulfathiazole: As a structural analog of para-aminobenzoic acid (PABA), sulfathiazole competitively inhibits the bacterial enzyme dihydropteroate (B1496061) synthase.[2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for the production of nucleic acids and certain amino acids in bacteria.[2] This inhibition results in a bacteriostatic effect, halting the growth and replication of susceptible microorganisms.[2]

  • Formaldehyde: Released upon the breakdown of this compound, formaldehyde exerts a potent, localized disinfectant and microbicidal effect.[1]

The signaling pathway for the bacteriostatic action of sulfathiazole is depicted below:

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid_Synthesis->Bacterial_Growth Sulfathiazole Sulfathiazole Sulfathiazole->Dihydropteroate_Synthase Competitively Inhibits

Diagram 1: Sulfathiazole's Mechanism of Action.

Pharmacokinetic Data

ParameterValue (Sulfathiazole/Related Sulfonamides in Ruminants)SpeciesReference
Absorption Oral absorption can be slow and irregular.General[1][3]
Intraruminal bioavailability: 52.6% (Sulfathiazole).Dwarf Goats[1]
Distribution Widely distributed in body tissues and fluids.General[1][3]
Volume of Distribution (Vd): 0.44-0.57 L/kg (Sulphamethoxazole).Calves & Cows[2][4]
Metabolism Primarily via N4-acetylation in the liver to the inactive N4-acetylsulfathiazole.General[1]
Excretion Primarily renal excretion via glomerular filtration.General[1][3]
Elimination Half-life (t½) 2.0-4.7 hours (Sulphamethoxazole).Calves & Cows[2][4]
4.3-5.0 hours (Sulphadiazine).Lactating Dairy Cows

Note: The data presented is for sulfathiazole or structurally similar sulfonamides and may not directly reflect the pharmacokinetics of this compound in cattle. Further studies are required to establish the specific pharmacokinetic profile of this compound in bovine species.

Application Protocols

Given the limited specific data on this compound, the following protocols are based on general principles of sulfonamide therapy in cattle and should be adapted and validated under veterinary supervision.

Treatment of Bacterial Enteritis (Calf Scours)

Bacterial enteritis in calves, often caused by susceptible strains of E. coli and Salmonella, is a potential application for this compound.

Experimental Protocol for Efficacy Evaluation:

  • Animal Selection: Select pre-weaned calves exhibiting clinical signs of bacterial scours (diarrhea, dehydration, lethargy). Confirm the presence of susceptible bacterial pathogens through fecal culture and antimicrobial susceptibility testing.

  • Group Allocation: Randomly assign calves to either a treatment group (receiving this compound) or a control group (receiving a placebo or standard of care).

  • Dosage and Administration:

    • Treatment Group: Administer this compound orally. A starting point for dose determination could be based on the dosage of other sulfonamides, for example, a combination of sulfamethazine (B1682506) and sulfathiazole is administered as a drench on the first day at 60 mL of a 12.5% solution or 30 mL of a 25% solution per 35 kg of body weight. On subsequent days, half of the initial dose is administered.

    • Control Group: Administer a placebo drench of similar volume and appearance.

  • Monitoring and Data Collection:

    • Record clinical scores daily (fecal consistency, dehydration status, attitude, appetite).

    • Monitor body weight at the beginning and end of the trial.

    • Collect fecal samples for bacterial counts at specified intervals.

    • Observe for any adverse reactions.

  • Outcome Assessment:

    • Primary endpoints: Time to resolution of diarrhea, mortality rate.

    • Secondary endpoints: Change in body weight, reduction in fecal bacterial shedding.

Start Calf with Bacterial Scours Fecal_Culture Fecal Culture & Susceptibility Testing Start->Fecal_Culture Randomization Randomization Fecal_Culture->Randomization Treatment_Group This compound (Oral Drench) Randomization->Treatment_Group Control_Group Placebo/Standard of Care Randomization->Control_Group Daily_Monitoring Daily Clinical Monitoring Treatment_Group->Daily_Monitoring Control_Group->Daily_Monitoring Data_Collection Data Collection (Weight, Fecal Samples) Daily_Monitoring->Data_Collection Outcome Outcome Assessment (Resolution, Mortality) Data_Collection->Outcome

References

Application Notes and Protocols for the Development of Topical Formosulfathiazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of topical formulations containing Formosulfathiazole. Given the limited publicly available data on topical this compound formulations, this document outlines a systematic approach based on its known physicochemical properties as a poorly soluble prodrug and established principles for topical drug product development.

Introduction

This compound is a condensation product of sulfathiazole (B1682510) and formaldehyde, acting as a prodrug that slowly releases these active moieties.[1] It is traditionally used in veterinary medicine as an antibacterial agent.[1] Its therapeutic potential in human topical applications remains an area for exploration. The primary challenge in formulating this compound for topical delivery is its poor solubility in most pharmaceutically acceptable solvents, with the exception of dimethyl sulfoxide (B87167) (DMSO).[1] Furthermore, it exhibits instability in solution and upon heating.[1]

This document provides a framework for formulation development, including strategies to enhance solubility and stability, along with detailed protocols for characterization and in vitro performance testing.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is critical for formulation design.

PropertyDataCitation
Molecular Formula (C₉H₉N₃O₂S₂.CH₂O)x[2]
Appearance White solid[1]
Solubility Insoluble in most solvents; soluble in DMSO.[1]
Stability Prone to thermal and hydrolytic dissociation. Decomposes upon moderate heating or prolonged standing in solution at room temperature.[1]
Mechanism of Action Acts as a prodrug, releasing sulfathiazole and formaldehyde. Sulfathiazole inhibits dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway.[1]

Formulation Development Strategy

The formulation strategy for topical this compound will focus on addressing its poor solubility and potential instability. The following workflow is recommended:

Formulation Development Workflow A API Characterization (Solubility, Stability) B Excipient Screening & Solubility Enhancement A->B C Formulation Design (e.g., Cream, Ointment, Gel) B->C D Manufacturing Process Development C->D E Physicochemical Characterization C->E D->E F In Vitro Release Testing (IVRT) E->F F->C Optimization G Stability Studies F->G H Lead Formulation Selection G->H

Caption: A logical workflow for the development of topical this compound formulations.

Solubility Enhancement

Given this compound's poor solubility, the following strategies should be investigated:

  • Co-solvents: Utilize a blend of solvents to increase solubility. Potential co-solvents include propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and glycerin.[1][3]

  • Novel Drug Delivery Systems:

    • Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[4]

    • Film-Forming Systems: These systems can create a supersaturated drug concentration on the skin, potentially enhancing penetration.[5][6]

Choice of Formulation Base

The selection of an appropriate formulation base is crucial for stability and drug delivery.

  • Ointments: Anhydrous ointment bases (e.g., white petrolatum) may offer better stability for the hydrolytically unstable this compound.

  • Creams (Oil-in-Water and Water-in-Oil): These emulsions offer better cosmetic acceptability. However, the aqueous phase may pose a stability risk. Careful selection of emulsifiers and preservatives is necessary.[7]

  • Gels: Hydrogels can offer good drug release but may not be suitable for the hydrophobic this compound without solubility enhancers. Organogels could be a viable alternative.

Experimental Protocols

Protocol for Solubility Studies

Objective: To determine the saturation solubility of this compound in various dermatologically acceptable solvents and co-solvent systems.

Materials:

  • This compound powder

  • Solvents: Propylene Glycol, PEG 400, Glycerin, Isopropyl Myristate, Ethanol, Water

  • Vials, shaker, centrifuge, analytical balance

  • HPLC with UV detector

Method:

  • Add an excess amount of this compound to a known volume of each solvent or co-solvent mixture in a sealed vial.

  • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C and 32°C) for 48 hours to ensure saturation.

  • Centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a 0.45 µm filter.

  • Dilute the filtered solution with a suitable solvent (e.g., DMSO) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound using a validated HPLC-UV method.

Protocol for In Vitro Release Testing (IVRT)

Objective: To evaluate the rate and extent of this compound release from different topical formulations.

Apparatus:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate (B84403) buffer pH 7.4 with a suitable solubilizing agent to maintain sink conditions)

  • HPLC with UV detector

Method:

  • Mount the synthetic membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C.

  • Apply a finite dose of the this compound formulation to the membrane in the donor compartment.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.

  • Analyze the samples for this compound concentration using a validated HPLC-UV method.

  • Calculate the cumulative amount of drug released per unit area over time.

IVRT Workflow A Prepare Franz Diffusion Cell B Mount Synthetic Membrane A->B C Fill Receptor Compartment B->C D Apply Formulation to Donor Compartment C->D E Sample Receptor Medium at Time Points D->E F Analyze Samples by HPLC E->F G Calculate Drug Release Profile F->G

References

Application Notes and Protocols for Cyclophane Structures in Host-Guest Chemistry: A Focus on Formosulfathiazole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclophanes are a fascinating class of macrocyclic compounds characterized by one or more aromatic rings bridged by aliphatic chains.[1][2] This unique architecture creates a pre-organized cavity, making them ideal candidates for host molecules in supramolecular chemistry.[3] Their ability to encapsulate guest molecules through non-covalent interactions has led to their exploration in various fields, including molecular recognition, catalysis, and drug delivery.[1][4]

Recently, the structural elucidation of formosulfathiazole revealed an intriguing cyclodimeric structure with a cyclophane skeleton. This discovery opens up the potential for utilizing this compound-like cyclophanes as hosts in host-guest chemistry. While direct studies on this compound as a host are not yet prevalent in the literature, this document provides detailed application notes and protocols based on analogous cyclophane systems. These notes are intended to guide researchers in exploring the potential of thiazole (B1198619) and sulfonamide-containing cyclophanes in host-guest chemistry and drug development.

Application Notes

Molecular Recognition and Sensing

Cyclophanes functionalized with specific recognition motifs can act as selective sensors for biomolecules. The defined cavity size and the potential for various non-covalent interactions, such as π-stacking, hydrogen bonding, and hydrophobic interactions, allow for the specific binding of target guest molecules.[4] For instance, cyclophanes have been designed to recognize and sense amino acids, nucleotides, and other biologically relevant molecules.[5] A this compound-based cyclophane could potentially recognize guests through interactions with its thiazole and sulfonamide moieties.

Drug Delivery and Solubilization

The hydrophobic cavity of cyclophanes can encapsulate poorly water-soluble drug molecules, thereby enhancing their solubility and bioavailability. This is a critical application in drug development, as many promising drug candidates suffer from poor aqueous solubility. By forming stable host-guest complexes, cyclophanes can act as carriers to transport drugs to their target sites, potentially reducing side effects and improving therapeutic efficacy. The encapsulation of photodynamic agents by tetracationic cyclophanes has been shown to inhibit post-treatment phototoxicity while maintaining antitumor efficacy.[6]

Modulation of Photophysical Properties

The encapsulation of a guest molecule within a cyclophane host can significantly alter the photophysical properties of either the host or the guest.[7] This phenomenon can be exploited for the development of fluorescent probes and photosensitizers. For example, the formation of host-guest complexes can lead to fluorescence quenching or enhancement, or even induce circularly polarized luminescence.[7][8] These changes in photophysical properties can be used to monitor binding events and to develop novel diagnostic tools.

Quantitative Data on Cyclophane Host-Guest Complexation

The stability of a host-guest complex is quantified by its association constant (Kₐ). Higher Kₐ values indicate stronger binding. The following table summarizes representative binding data for various cyclophane-guest systems from the literature.

Host Cyclophane SystemGuest MoleculeSolventAssociation Constant (Kₐ, M⁻¹)TechniqueReference
Biphenyl bisimide-derived cyclophaneCarbazole derivativesMethylcyclohexane/Carbon tetrachlorideUp to 10⁴UV-vis and Fluorescence Spectroscopy[9]
Coronene bisimide-based cyclophanePlanar guest moleculesChloroformUp to 4.29 x 10¹⁰UV-vis and Fluorescence Spectroscopy[10]
Naphthalene-derived tetracationic cyclophane (2,6-NpBox)Chlorin e6Methanol1.89 x 10⁵Fluorescence Spectroscopy[6]
Water-soluble M₄L₆ metal-organic hostVarious organic guestsWaterWide range of affinitiesNot specified[11]
Perylene diimide-linked cyclophane dimersHydrophobic guest moleculesWater-rich solventsEnhanced binding due to multivalencyNot specified[12]

Experimental Protocols

Synthesis of Functionalized Cyclophanes

The synthesis of functionalized cyclophanes often involves multi-step procedures. Common strategies include Suzuki-Miyaura cross-coupling reactions and ring-closing metathesis (RCM).[1][2]

Protocol: Synthesis via Suzuki-Miyaura Coupling and RCM

  • Synthesis of Precursors: Synthesize the necessary building blocks, typically a di-halogenated aromatic compound and a boronic acid derivative containing terminal alkenes.

  • Suzuki-Miyaura Coupling: Couple the di-halogenated aromatic compound with the boronic acid derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Purification: Purify the resulting di-alkene precursor using column chromatography.

  • Ring-Closing Metathesis (RCM): Subject the purified di-alkene precursor to RCM using a ruthenium-based catalyst (e.g., Grubbs' second-generation catalyst) in a dilute solution of an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.

  • Final Purification: Purify the resulting cyclophane by column chromatography or recrystallization.

Characterization of Host-Guest Complexation

Several analytical techniques can be employed to study the formation and properties of host-guest complexes.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of the host and/or guest protons upon complexation provide evidence of binding. 2D NMR techniques like NOESY can provide information about the geometry of the complex.[13][14]

Protocol: ¹H NMR Titration

  • Sample Preparation: Prepare a stock solution of the host cyclophane and a more concentrated stock solution of the guest molecule in a deuterated solvent.

  • Initial Spectrum: Record the ¹H NMR spectrum of the host solution.

  • Titration: Add small aliquots of the guest solution to the host solution in the NMR tube.

  • Spectral Acquisition: Record the ¹H NMR spectrum after each addition of the guest.

  • Data Analysis: Monitor the chemical shift changes of specific protons of the host and/or guest. The data can be fitted to a suitable binding isotherm to determine the association constant (Kₐ) and stoichiometry of the complex.

b) Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying host-guest interactions, particularly when either the host or the guest is fluorescent.[15]

Protocol: Fluorescence Titration

  • Sample Preparation: Prepare a stock solution of the fluorescent species (host or guest) and a stock solution of the non-fluorescent binding partner.

  • Initial Spectrum: Record the fluorescence emission spectrum of the fluorescent species at a fixed concentration.

  • Titration: Add increasing amounts of the non-fluorescent binding partner to the solution of the fluorescent species.

  • Spectral Acquisition: Record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the concentration of the added binding partner. The data can be analyzed using appropriate binding models to calculate the association constant.

c) Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).[16][17]

Protocol: ITC Experiment

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer to minimize heats of dilution. Degas the solutions before use.

  • Instrument Setup: Fill the sample cell with the host solution and the injection syringe with the guest solution.

  • Titration: Perform a series of injections of the guest solution into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat flow peaks to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.[18][19]

Visualizations

Experimental Workflow for Cyclophane Synthesis

G cluster_synthesis Cyclophane Synthesis start Starting Materials step1 Suzuki-Miyaura Coupling start->step1 step2 Purification of Precursor step1->step2 step3 Ring-Closing Metathesis step2->step3 end Purified Cyclophane step3->end

Caption: Workflow for the synthesis of a cyclophane via Suzuki-Miyaura coupling and RCM.

Logical Relationship in Host-Guest Characterization

G cluster_characterization Host-Guest Complex Characterization complex Host-Guest Complex Formation nmr NMR Spectroscopy (Structure, Ka) complex->nmr fluorescence Fluorescence Spectroscopy (Binding, Ka) complex->fluorescence itc Isothermal Titration Calorimetry (Thermodynamics, Ka) complex->itc

Caption: Key techniques for the characterization of host-guest complexes.

Signaling Pathway for a Cyclophane-Based Drug Delivery System

G cluster_delivery Drug Delivery Mechanism start Cyclophane-Drug Complex Administered circulation Systemic Circulation start->circulation targeting Target Site Accumulation circulation->targeting release Drug Release from Cyclophane targeting->release action Therapeutic Action release->action

Caption: Conceptual signaling pathway for a cyclophane-based drug delivery system.

Conclusion

The unique cyclophane structure of this compound presents an exciting opportunity for the development of novel host molecules in supramolecular chemistry. While direct applications in host-guest chemistry are yet to be explored, the principles and protocols outlined in this document, based on analogous cyclophane systems, provide a solid foundation for future research. The ability of cyclophanes to selectively bind guest molecules, enhance drug solubility, and modulate photophysical properties makes them a versatile platform for the development of advanced materials, sensors, and drug delivery systems. Further investigation into the host-guest chemistry of this compound and related cyclophanes is warranted and holds significant promise for advancements in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Formosulfathiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this veterinary antibacterial agent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction for the synthesis of this compound?

This compound is synthesized through the condensation reaction of sulfathiazole (B1682510) with formaldehyde (B43269).[1][2][3] The reaction proceeds through the initial formation of a hemiaminal, which then evolves to an unstable imine intermediate. This intermediate undergoes an intermolecular head-to-tail dimerization to yield the final cyclodimeric structure of this compound, which typically precipitates as a tetrahydrate.[1]

Q2: What is the structural nature of this compound?

Contrary to earlier descriptions of an undefined polymer, recent structural analysis has revealed that this compound possesses a well-defined cyclodimeric structure.[1] This structure consists of two sulfathiazole molecules linked by two methylene (B1212753) bridges, forming a cyclophane-like skeleton.

Q3: What are the key properties of this compound to be aware of during synthesis and handling?

This compound is a white solid with a melting point of 265-270 °C, at which it decomposes.[1] It is largely insoluble in most common solvents, with dimethylsulfoxide (DMSO) being a notable exception.[1] Crucially, the compound is thermally unstable, and decomposition can be triggered by even moderate heating.[1] It is also susceptible to hydrolysis, and the synthesis reaction is reversible.[1]

Q4: How is the purity of a this compound synthesis typically assessed?

The purity of this compound can be evaluated using techniques such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). An analysis of a DMSO solution of this compound will typically show a major peak corresponding to the product, along with minor peaks that may indicate the presence of starting materials like sulfathiazole or other degradation products.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time or non-optimal temperature.Ensure the reaction is allowed to proceed for an adequate duration. Based on available protocols, a short heating period at 70-75°C can be effective. Prolonged heating should be avoided due to product instability.[3]
Suboptimal Reactant Ratio: An incorrect molar ratio of sulfathiazole to formaldehyde can limit the formation of the desired product.A 1:1 molar ratio of sulfathiazole to formaldehyde is suggested by the product's structure.[1] Ensure accurate measurement of starting materials.
Product Decomposition: this compound is thermally labile and can decompose at elevated temperatures. The reaction itself is also reversible.[1]Maintain the reaction temperature below 75°C.[3] Avoid excessive heating during the reaction and work-up. Isolate the product promptly after formation.
Product is Difficult to Filter or Appears Gummy Precipitation Issues: The physical properties of the precipitate can be affected by the reaction conditions.The reaction can be carried out in various diluents such as water, dilute acids, or alcohol.[3] Experimenting with the solvent system may improve the crystallinity and filterability of the product. Ensure the product is fully precipitated before filtration; cooling the reaction mixture may aid this process.
Product Discoloration (e.g., yellowing) Degradation of Sulfathiazole or Product: Sulfathiazole and its derivatives can be sensitive to light and oxidation, which can lead to discoloration.Protect the reaction mixture from direct light. Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation. Store the final product in a cool, dark, and dry place.
Inconsistent Results Variability in Formaldehyde Source: The concentration and purity of the formaldehyde solution can vary. Paraformaldehyde or hexamethylenetetramine can also be used as formaldehyde sources and may have different reactivity profiles.[3]Use a standardized and recently verified formaldehyde solution. If using a formaldehyde-yielding material, ensure its quality and consistency.

Experimental Protocols

Synthesis of this compound

The following protocols are based on established methods for the synthesis of this compound.

Protocol 1: Aqueous Synthesis

  • Reaction Setup: In a suitable reaction vessel, suspend 51 parts by weight of sulfathiazole in 150 parts by volume of water.

  • Addition of Formaldehyde: Add 20 parts by volume of a 30% aqueous formaldehyde solution to the suspension.

  • Reaction: Heat the mixture for a short period on a water bath at a temperature of 70-75°C.

  • Isolation: The this compound product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration. Wash the solid thoroughly with water and then with alcohol.

  • Drying: Dry the purified product. This method is reported to yield approximately 56 parts by weight of this compound.

Protocol 2: Alcoholic Suspension Synthesis

  • Reaction Setup: Suspend 25 parts by weight of sulfathiazole in 250 parts by volume of 95% ethyl alcohol in a reaction vessel equipped with a stirrer.

  • Addition of Formaldehyde: While stirring at 75°C, add a pre-warmed (75°C) mixture of 15 parts by volume of 40% aqueous formaldehyde and 100 parts by volume of ethyl alcohol.

  • Crystallization: The solution will initially be clear but the product will begin to precipitate shortly after. Allow the mixture to stand for 24 hours to ensure complete precipitation.

  • Isolation: Collect the precipitate using a Büchner funnel.

  • Purification: Wash the collected solid with ethyl alcohol.

  • Drying: Dry and pulverize the product. The expected yield is between 27-28 parts by weight.[3]

Protocol 3: Acidic Aqueous Synthesis

  • Dissolution of Sulfathiazole: Dissolve 50 parts by weight of sulfathiazole in 500 parts by volume of approximately normal hydrochloric acid.

  • Addition of Formaldehyde: With vigorous stirring, add 24 parts by volume of a 40% aqueous formaldehyde solution dropwise. The product will precipitate immediately.

  • Isolation: Separate the fine precipitate from the solution, for example, by centrifugation.

  • Purification: Thoroughly wash the collected solid with water.

  • Drying: Dry the product at 60°C. This method is reported to yield 56 parts by weight of this compound.[3]

Data on Synthesis Parameters

While the provided protocols offer starting points, detailed quantitative data on how varying reaction parameters affect the final yield of this compound is not extensively available in the public literature. The thermal instability and reversible nature of the reaction are key challenges in optimizing and obtaining consistently high yields. Researchers are encouraged to empirically optimize parameters such as reaction time, temperature, and reactant concentrations for their specific experimental setup.

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthesis and troubleshooting process, the following diagrams have been created.

Formosulfathiazole_Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Sulfathiazole Sulfathiazole Hemiaminal Hemiaminal Intermediate Sulfathiazole->Hemiaminal Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Imine Unstable Imine Intermediate Hemiaminal->Imine - H₂O This compound This compound (Cyclodimer) Imine->this compound Dimerization

Caption: Synthesis pathway of this compound from its reactants.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Temp Was reaction temperature kept below 75°C? Start->Check_Temp Check_Time Was reaction time sufficient but not excessive? Check_Temp->Check_Time Yes Optimize_Temp Action: Optimize temperature. Avoid overheating. Check_Temp->Optimize_Temp No Check_Ratio Was the reactant molar ratio correct? Check_Time->Check_Ratio Yes Optimize_Time Action: Optimize reaction time. Check_Time->Optimize_Time No Check_Purity Were starting materials of high purity? Check_Ratio->Check_Purity Yes Optimize_Ratio Action: Verify and adjust reactant stoichiometry. Check_Ratio->Optimize_Ratio No Purify_Reactants Action: Use purified starting materials. Check_Purity->Purify_Reactants No End Improved Yield and Purity Check_Purity->End Yes Optimize_Temp->Check_Time Optimize_Time->Check_Ratio Optimize_Ratio->Check_Purity Purify_Reactants->End

Caption: A logical workflow for troubleshooting low yields in synthesis.

References

Technical Support Center: Synthesis of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Formosulfathiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions encountered during the synthesis of this veterinary antibacterial agent.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical structure of this compound?

A1: Recent structural analysis has revised the understanding of this compound's structure. It is not an undefined polymer as previously thought, but a well-defined cyclodimeric condensation product of sulfathiazole (B1682510) and formaldehyde (B43269).[1][2] This structure is a [2+2] condensation product, forming a cyclophane-like skeleton.[1]

Q2: What is the primary reaction for the synthesis of this compound?

A2: The synthesis involves the condensation reaction of sulfathiazole with formaldehyde.[1][2] The reaction likely proceeds through the initial formation of a hemiaminal, which then evolves to an unstable imine intermediate. This intermediate undergoes an intermolecular head-to-tail dimerization to yield the final this compound product, which often precipitates as a tetrahydrate.[1]

Q3: My this compound product appears impure. What is the most common impurity?

A3: The most common issue is the decomposition of this compound back into its starting materials, sulfathiazole and formaldehyde.[1] This is particularly prevalent when the product is exposed to heat or dissolved in solvents like DMSO, even at room temperature for prolonged periods.[1] Therefore, unreacted sulfathiazole is a common impurity found in the final product.

Q4: Are there other potential side reactions I should be aware of?

A4: Yes, other side reactions can occur, depending on the reaction conditions:

  • Formation of N-Acetylsulfathiazole: If the starting sulfathiazole is synthesized from N-acetylated precursors and deprotection is incomplete, N-acetylsulfathiazole can be a process-related impurity.

  • Reaction at the Sulfonamide Group: Under certain pH conditions, formaldehyde can react with the sulfonamide group. While not definitively reported for sulfathiazole itself, analogous reactions with other sulfonamides suggest the potential formation of products like bis-(sulfathiazolyl)methane or even triazine-like structures if excess formaldehyde is used under neutral or alkaline conditions.

  • Oligomerization: While the primary product is a dimer, the formation of other oligomers or polymeric structures, though now considered less likely to be the main product, cannot be entirely ruled out as minor byproducts, especially under non-optimized conditions.

Q5: How can I analyze the purity of my this compound product?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method to assess the identity and purity of this compound.[1] This technique can effectively separate this compound from potential impurities like unreacted sulfathiazole. Other analytical techniques such as NMR and mass spectrometry are used for structural elucidation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Decomposition of the product: The reaction may be reversible, especially at elevated temperatures or with prolonged reaction times.Optimize the reaction temperature, keeping it at or below 75°C as suggested in some protocols.[3] Minimize the reaction time once precipitation of the product is observed.
Suboptimal pH: The pH of the reaction medium can influence the reaction rate and the stability of the product.The reaction can be carried out in a diluent such as ethanol (B145695) or dilute acid.[3] Experiment with slight variations in pH to find the optimal condition for precipitation and minimal decomposition.
Presence of Unreacted Sulfathiazole in the Final Product Incomplete reaction: The molar ratio of reactants or reaction time may not be sufficient for complete conversion.Ensure an appropriate molar ratio of sulfathiazole to formaldehyde is used. Monitor the reaction progress using a suitable analytical technique like TLC or HPLC to determine the optimal reaction time.
Product Decomposition: As mentioned, the product can revert to starting materials.After precipitation, filter the product promptly and wash it with a suitable solvent (e.g., ethanol) to remove unreacted starting materials.[3] Dry the product under vacuum at a low temperature.
Formation of Unknown Byproducts Use of excess formaldehyde: A large excess of formaldehyde may lead to side reactions with the sulfonamide group or the formation of other condensation products.Use a controlled molar ratio of formaldehyde to sulfathiazole. A 1:1 molar ratio is suggested by the dimeric structure.[1]
Reaction pH is not optimal: Alkaline or strongly acidic conditions might favor alternative reaction pathways.Maintain the reaction in a suitable solvent like ethanol or dilute acid as suggested in established protocols.[3] Avoid strongly basic conditions which could promote reactions at the sulfonamide nitrogen.
Product is difficult to handle or purify Amorphous or poorly crystalline product: Rapid precipitation can lead to the formation of fine particles or an amorphous solid that is difficult to filter and wash.Control the rate of addition of formaldehyde to the sulfathiazole solution to allow for slower crystallization. Stirring the reaction mixture energetically during precipitation can also help in obtaining a more manageable solid.[3]

Quantitative Data Summary

Parameter Value Reference
Melting Point 266 °C (with decomposition)[3]
Yield (Example 1) 27-28 parts by weight from 25 parts sulfathiazole[3]
Yield (Example 2) 56 parts by weight from 50 parts sulfathiazole[3]
Purity by RP-HPLC ~93% (with trace amounts of sulfathiazole from decomposition)[1]

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is based on a method described in the literature.[3]

Method 1: Synthesis in Ethanol

  • Suspend 25 parts by weight of sulfathiazole in 250 parts by volume of 95% ethyl alcohol.

  • While stirring at 75°C, add a pre-warmed (75°C) mixture of 15 parts by volume of 40% aqueous formaldehyde and 100 parts by volume of ethyl alcohol.

  • The solution will initially be clear, followed by the precipitation of the condensation product.

  • Allow the mixture to stand for 24 hours to ensure complete precipitation.

  • Collect the precipitate using a Büchner funnel.

  • Wash the collected solid with ethyl alcohol.

  • Dry the product and pulverize it.

Method 2: Synthesis in Dilute Acid

  • Dissolve 50 parts by weight of sulfathiazole in 500 parts by volume of approximately normal hydrochloric acid.

  • While stirring energetically, add 24 parts by volume of a 40% aqueous formaldehyde solution dropwise.

  • The reaction product will precipitate immediately in a very fine form.

  • Separate the product, for example, by centrifugation.

  • Wash the product thoroughly with water.

  • Dry the final product at 60°C.

Visualizations

Formosulfathiazole_Synthesis_Pathway This compound Synthesis and Decomposition Pathway Sulfathiazole Sulfathiazole Hemiaminal Hemiaminal Intermediate Sulfathiazole->Hemiaminal + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Hemiaminal Imine Unstable Imine Intermediate Hemiaminal->Imine - H2O This compound This compound (Cyclodimer) Imine->this compound Dimerization This compound->Sulfathiazole Decomposition (+ H2O, Heat) This compound->Formaldehyde Decomposition (+ H2O, Heat)

Caption: Main reaction pathway for the synthesis of this compound and its decomposition.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis Start Start Synthesis CheckYieldPurity Low Yield or Purity? Start->CheckYieldPurity OptimizeTemp Optimize Temperature (≤75°C) CheckYieldPurity->OptimizeTemp Yes Success Successful Synthesis CheckYieldPurity->Success No ControlReactantRatio Control Reactant Ratio (close to 1:1) OptimizeTemp->ControlReactantRatio OptimizepH Optimize pH (e.g., dilute acid) ControlReactantRatio->OptimizepH Purification Improve Purification (prompt filtration, washing) OptimizepH->Purification Purification->CheckYieldPurity

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Formosulfathiazole Stability in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formosulfathiazole. The information is designed to address common challenges encountered during experimental work related to the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution in DMSO turning yellow and showing degradation peaks on HPLC even at room temperature?

A1: this compound is known to be unstable in dimethylsulfoxide (DMSO), with partial decomposition observed even after a few hours of storage at room temperature.[1] For analytical purposes, it is crucial to use freshly prepared solutions of this compound in DMSO.[1] Moderate heating will accelerate this degradation.[1]

Q2: I am having difficulty dissolving this compound in common aqueous buffers. What is the recommended solvent?

A2: this compound exhibits high reticular stability in its solid state, which results in insolubility in most common solvents and their mixtures.[1] The sole exception mentioned in the literature is DMSO.[1] For experiments requiring an aqueous environment, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer. However, be mindful of the inherent instability in DMSO and the potential for precipitation of the less soluble compound in the aqueous phase.

Q3: What are the likely degradation products of this compound in an aqueous solution?

A3: this compound is a cyclodimer of sulfathiazole (B1682510) and formaldehyde (B43269).[1] The aminal groups formed during its synthesis are susceptible to hydrolytic dissociation.[1] Therefore, the primary degradation products in an aqueous solution are expected to be sulfathiazole and formaldehyde.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, the stability of the related compound, sulfathiazole, is known to be pH-dependent. Sulfathiazole is more stable in neutral conditions and degrades faster in acidic or basic media.[2] Given that this compound's degradation involves hydrolysis of the aminal linkage, it is plausible that its stability is also significantly influenced by pH. Extreme pH conditions (both acidic and basic) are likely to accelerate the hydrolysis and decomposition of this compound back to sulfathiazole and formaldehyde.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution During Experiments

Symptoms:

  • Appearance of new peaks in HPLC chromatograms over a short period.

  • Changes in solution color or clarity.

  • Inconsistent results in bioassays or other functional experiments.

Possible Causes & Solutions:

CauseRecommended Solution
Solvent-Induced Degradation: this compound is unstable in DMSO, its primary solvent.[1]Prepare fresh solutions in DMSO immediately before use. Minimize the time the compound is in a DMSO solution.
Hydrolysis: The aminal linkages in this compound are prone to hydrolysis in aqueous environments.[1]Conduct experiments at a neutral pH if possible. If acidic or basic conditions are required, shorten the exposure time. Consider running control experiments to quantify the rate of degradation under your specific conditions.
Elevated Temperature: Even moderate heating can trigger the decomposition of this compound.[1]Perform all experimental steps at room temperature or below, unless the protocol specifically requires elevated temperatures. Use cooled solutions and equipment where feasible.
Issue 2: Inconsistent Quantification of this compound in Stability Studies

Symptoms:

  • Poor reproducibility of HPLC peak areas for the parent compound.

  • Difficulty in achieving mass balance in degradation studies.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Chromatographic Separation: The HPLC method may not be effectively separating this compound from its degradation products (sulfathiazole and formaldehyde).Develop a stability-indicating HPLC method. This involves using a suitable column (e.g., C18) and optimizing the mobile phase to achieve baseline separation of the parent drug from all potential degradants. A gradient elution may be necessary.
UV Detection Wavelength: Formaldehyde does not have a strong chromophore and may not be detectable by UV-Vis spectrophotometry under the same conditions as this compound and sulfathiazole.If formaldehyde quantification is necessary, consider using a different analytical technique, such as derivatization followed by HPLC with fluorescence detection or a specific colorimetric assay for formaldehyde.
Sample Preparation Issues: Inconsistent sample handling can lead to variable degradation before analysis.Standardize the sample preparation protocol. Ensure that all samples are treated identically in terms of solvent, temperature, and time before injection into the HPLC.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study of this compound

This protocol outlines a general procedure for conducting a forced hydrolysis study to investigate the stability of this compound under acidic, basic, and neutral conditions.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a minimal amount of DMSO.

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL.

    • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: For the acidic and basic samples, neutralize the solution before HPLC analysis (e.g., with an equivalent amount of NaOH or HCl, respectively).

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of this compound and the appearance of degradation product peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its primary degradation product, sulfathiazole.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Elution: A gradient elution can be effective. A starting point could be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-30 min: 90% to 10% B (return to initial conditions)

    • 30-35 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound and sulfathiazole (this will need to be determined experimentally, but a starting point could be around 260-280 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Note: This method will need to be optimized and validated for your specific instrumentation and experimental needs.

Visualizations

degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O Sulfathiazole Sulfathiazole Formaldehyde Formaldehyde Hydrolysis->Sulfathiazole Hydrolysis->Formaldehyde

Caption: Proposed hydrolytic degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) B Dilute with Aqueous Buffer (Acidic, Basic, Neutral) A->B C Incubate at Controlled Temperature and Time Points B->C D Withdraw and Neutralize Aliquots C->D E HPLC Analysis D->E F Data Interpretation and Kinetic Analysis E->F

Caption: General experimental workflow for a forced hydrolysis study.

References

Technical Support Center: In Vitro Degradation of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro degradation pathways of Formosulfathiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary in vitro degradation pathways for this compound?

A1: Based on the structural characteristics of this compound, a sulfonamide drug, the primary in vitro degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The molecule's amide and sulfonylurea moieties make it particularly susceptible to hydrolytic degradation.[1]

Q2: How does pH influence the hydrolytic degradation of this compound?

A2: The hydrolytic degradation of sulfonamides like this compound is significantly pH-dependent. Generally, degradation is more pronounced in both acidic and alkaline conditions compared to neutral pH.[1][2] Acidic conditions can lead to the cleavage of the sulfonamide bond, while alkaline conditions can also promote hydrolysis.[1] The specific pH at which maximum stability is observed needs to be determined experimentally.

Q3: What are the expected degradation products of this compound?

A3: The degradation of this compound is anticipated to yield several products depending on the degradation pathway. Hydrolysis is likely to cleave the sulfonylurea and amide bonds, potentially forming sulfathiazole, the corresponding amine, and other related compounds, with the possible evolution of carbon dioxide.[1] Oxidative stress may lead to the formation of hydroxylated derivatives and other oxidation products.[3] Photodegradation can result in isomerization and the formation of various photoproducts.[4][5]

Q4: What analytical techniques are recommended for studying this compound degradation?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for separating and quantifying this compound and its degradation products.[1][6] For the identification and structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are highly recommended.[7]

Troubleshooting Guides

Issue 1: Rapid, unexpected degradation of this compound in solution.

  • Possible Cause 1: Inappropriate pH of the medium.

    • Troubleshooting: Measure the pH of your solution. This compound is likely more stable at a near-neutral pH. Adjust the pH of your buffer system accordingly. Conduct a pH-rate profile study to determine the optimal pH for stability.

  • Possible Cause 2: Exposure to light.

    • Troubleshooting: Protect your solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil.[7] Conduct experiments under controlled lighting conditions.

  • Possible Cause 3: Presence of oxidizing agents.

    • Troubleshooting: Ensure all solvents and reagents are free from peroxides or other oxidizing impurities. If the presence of trace metals is suspected, which can catalyze oxidation, consider the use of a chelating agent.[8]

Issue 2: Inconsistent results in degradation kinetic studies.

  • Possible Cause 1: Temperature fluctuations.

    • Troubleshooting: Ensure that all experiments are conducted in a temperature-controlled environment, such as a calibrated incubator or water bath. Even minor temperature variations can significantly affect degradation rates.

  • Possible Cause 2: Variability in sample preparation.

    • Troubleshooting: Standardize all steps of your sample preparation protocol. Ensure consistent concentrations of all components, including buffers and any stress-inducing agents.

  • Possible Cause 3: Issues with the analytical method.

    • Troubleshooting: Validate your analytical method for stability-indicating properties according to ICH guidelines.[9] This includes demonstrating specificity, accuracy, precision, and linearity in the presence of degradation products.

Issue 3: Difficulty in identifying unknown degradation products.

  • Possible Cause 1: Insufficient concentration of the degradation product for characterization.

    • Troubleshooting: Perform forced degradation studies under more stringent conditions (e.g., higher temperature, more extreme pH) to generate a higher concentration of the degradation product for isolation and analysis.[7]

  • Possible Cause 2: Co-elution of peaks in the chromatogram.

    • Troubleshooting: Optimize your HPLC method. This may involve changing the mobile phase composition, gradient profile, column type, or temperature to achieve better separation of the degradation products from the parent drug and each other.[9]

  • Possible Cause 3: Lack of appropriate analytical instrumentation.

    • Troubleshooting: Utilize advanced analytical techniques. LC-MS is invaluable for obtaining molecular weight information, while tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation.[6] For definitive structural confirmation, isolation of the impurity followed by NMR spectroscopy may be necessary.[7]

Quantitative Data Summary

The following tables summarize typical conditions used in forced degradation studies and the expected quantitative outcomes.

Table 1: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis 0.1 M HCl2 - 24 hours at 60-80°C
Base Hydrolysis 0.1 M NaOH1 - 12 hours at 60-80°C
Neutral Hydrolysis Water or Buffer (pH 7)24 - 72 hours at 60-80°C
Oxidation 3-30% H₂O₂24 hours at room temperature
Photolysis Exposure to UV (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours)As per ICH Q1B guidelines[7]
Thermal Degradation Dry heat (e.g., 80-100°C)24 - 72 hours

Table 2: Example of Stability Data Presentation for this compound

Stress ConditionTime (hours)This compound Assay (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl at 80°C 0100.00.00.0100.0
485.28.15.999.2
872.515.311.499.2
0.1 M NaOH at 60°C 0100.00.00.0100.0
289.89.5Not Detected99.3
481.317.9Not Detected99.2
3% H₂O₂ at RT 0100.00.00.0100.0
1292.17.2Not Detected99.3
2485.613.5Not Detected99.1

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Hydrolysis: Add an aliquot of the stock solution to separate solutions of 0.1 M HCl, water, and 0.1 M NaOH. Reflux or heat in a water bath at a specified temperature (e.g., 80°C) for a defined period.

    • Oxidation: Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3%). Keep the solution at room temperature and protected from light.

    • Photolysis: Expose a solution of this compound in a photostability chamber to a specified light intensity and duration as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Collection and Neutralization: At specified time intervals, withdraw samples. For acid and base hydrolysis, neutralize the samples with an equivalent amount of base or acid, respectively.

  • Dilution: Dilute the samples to a suitable concentration for analysis with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase Selection: A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0-7.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

  • Method Optimization:

    • Inject a mixture of the stressed samples to create a chromatogram containing the parent drug and all major degradation products.

    • Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution between all peaks.

    • Ensure the peak for this compound is pure using a photodiode array (PDA) detector to check for peak purity.

  • Method Validation: Validate the optimized method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[9]

Visualizations

Degradation_Pathways This compound This compound Hydrolysis_Products Hydrolysis Products (e.g., Sulfathiazole, Amine) This compound->Hydrolysis_Products Hydrolysis (Acid/Base/Neutral) Oxidation_Products Oxidation Products (e.g., Hydroxylated derivatives) This compound->Oxidation_Products Oxidation (e.g., H₂O₂) Photolysis_Products Photolysis Products (e.g., Isomers) This compound->Photolysis_Products Photolysis (UV/Vis Light)

Caption: Primary in vitro degradation pathways of this compound.

Experimental_Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Hydrolysis, Oxidation, Photolysis) start->stress sampling Sample at Time Intervals & Neutralize stress->sampling analysis HPLC/LC-MS Analysis sampling->analysis identification Identify Degradation Products analysis->identification quantification Quantify Degradants & Assess Mass Balance analysis->quantification

Caption: General experimental workflow for forced degradation studies.

Troubleshooting_Logic issue Unexpected Degradation? check_ph Check pH issue->check_ph Yes check_light Check Light Exposure issue->check_light Yes check_temp Check Temperature Control issue->check_temp Yes solution1 Adjust pH / Use Buffer check_ph->solution1 solution2 Use Amber Vials / Protect from Light check_light->solution2 solution3 Use Calibrated Equipment check_temp->solution3

Caption: Troubleshooting logic for unexpected degradation results.

References

Technical Support Center: Analysis of Formosulfathiazole Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying Formosulfathiazole degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its analysis challenging?

A1: this compound is a synthetic pharmaceutical ingredient created by the condensation of sulfathiazole (B1682510) with formaldehyde. Its primary challenge in analysis lies in its inherent instability. The molecule is prone to dissociation, especially with moderate heating or over time in solution, which can complicate the identification of true degradation products from those formed as artifacts during analysis.[1] Stock solutions in solvents like DMSO may show partial decomposition even after a few hours at room temperature.[1]

Q2: What are forced degradation studies and why are they essential for this compound?

A2: Forced degradation (or stress testing) is a process where a drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[2][3][4] These studies are crucial for:

  • Identifying potential degradation products that could form under normal storage conditions over a longer period.[3][5]

  • Understanding the degradation pathways and the intrinsic stability of the molecule.[2][4]

  • Developing and validating stability-indicating analytical methods that can separate and quantify the drug from its degradation products.[5][6]

Given this compound's known instability, forced degradation studies are essential to establish its degradation profile and ensure the analytical method is specific and reliable. The industry-accepted range for degradation is typically between 5-20%.[2][6]

Q3: What are the likely degradation pathways for this compound?

A3: this compound is formed through the reversible condensation of sulfathiazole and formaldehyde.[1] Therefore, the primary and most anticipated degradation pathway is hydrolysis, which would break the aminal groups formed during its synthesis, leading to the reversion of this compound back to its starting materials: sulfathiazole and formaldehyde.[1] Other common degradation mechanisms in pharmaceuticals include oxidation and photolysis, which should also be investigated.[7]

Q4: How should I prepare this compound for forced degradation studies?

A4: Since this compound is insoluble in most common solvents except for DMSO, stock solutions are typically prepared in DMSO.[1] However, be aware that the compound is unstable in DMSO solution even at room temperature.[1] For the study, a stock solution in DMSO can be diluted with the appropriate stress medium (e.g., acidic, basic, or neutral aqueous solutions, or an oxidizing agent in an aqueous solution). It is critical to run control samples (unstressed drug in the same solvent mixture) in parallel to differentiate degradation from inherent instability in the solvent.

Troubleshooting Guides

This section addresses specific issues that may arise during the LC-MS analysis of this compound and its degradation products.

Issue 1: Poor or Inconsistent Chromatographic Peak Shape

Q: My peaks for this compound or its degradation products are tailing, fronting, or splitting. What could be the cause and how can I fix it?

A: Poor peak shape can compromise resolution and the accuracy of quantification.[8] Here are common causes and solutions:

Potential Cause Troubleshooting Steps
Column Contamination A buildup of contaminants on the column can lead to peak tailing or splitting.[8][9] Flush the column according to the manufacturer's instructions. If the problem persists, replace the guard column or the analytical column.
Injection Solvent Mismatch Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including splitting.[9] If possible, dissolve the sample in the initial mobile phase or a weaker solvent.
Secondary Interactions Some compounds can interact with residual silanols on the column packing, causing peak tailing.[9] Try adjusting the mobile phase pH or using a mobile phase with a different buffer or an ion-pairing agent.
Column Void A void at the head of the column can cause split peaks.[9] This often happens with column aging. Reversing the column and flushing it may sometimes help, but replacement is usually necessary.
Extra-Column Volume Excessive tubing length or poor fittings between the injector, column, and detector can lead to peak broadening.[9] Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
Issue 2: High Background Noise or Presence of Extraneous Peaks

Q: I am observing a high baseline or many unknown peaks in my chromatogram, even in blank injections. What is the source of this contamination?

A: Contamination can obscure true analyte peaks and interfere with detection.[8][10]

Potential Source Troubleshooting Steps
Contaminated Mobile Phase Impurities in solvents or buffers are a common source of background noise. Use high-purity (LC-MS grade) solvents and freshly prepared mobile phases.[11] Filter all aqueous mobile phases.
Sample Carryover Residual sample from a previous injection can appear in subsequent runs.[12] Optimize the autosampler wash method by using a stronger wash solvent and increasing the wash volume/time.
System Contamination The LC system itself (tubing, pump seals, injector) can become contaminated.[8] Flush the entire system with a strong solvent like isopropanol.
Leachables from Vials/Caps Plasticizers or other compounds can leach from sample vials and caps. Use certified, high-quality vials and septa.
Issue 3: Low Signal Intensity or Complete Signal Loss (Ion Suppression)

Q: The signal for my analyte is much lower than expected, or it disappears completely when analyzing stressed samples. What is causing this?

A: This is often a sign of matrix effects, specifically ion suppression, where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[13][14][15]

Potential Cause Troubleshooting Steps
Matrix Effects Co-eluting matrix components (salts, excipients, degradation byproducts) can suppress the analyte's signal.[14][15] • Improve chromatographic separation to move the analyte away from the interfering compounds.[15] • Dilute the sample to reduce the concentration of matrix components.[15] • Optimize the sample preparation method (e.g., solid-phase extraction) to remove interferences.
Incorrect MS Source Parameters Suboptimal source settings (e.g., temperature, gas flows, voltages) can lead to poor ionization and low sensitivity. Perform a tuning of the mass spectrometer and optimize source parameters for this compound.
Analyte Instability in Source Some molecules can degrade in the high-temperature environment of the ion source.[1] Try using a lower source temperature or a different ionization technique if available (e.g., APCI instead of ESI).
Use of an Internal Standard A stable isotope-labeled internal standard is the best way to compensate for matrix effects, as it will be affected similarly to the analyte.[15]

Experimental Protocols

Protocol 1: Forced Degradation of this compound

This protocol outlines a general procedure for stress testing. The conditions should be optimized to achieve the target degradation of 5-20%.[2]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Cool, neutralize with 0.1 N NaOH, and dilute with mobile phase.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40°C) for a specified time. Cool, neutralize with 0.1 N HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time, protected from light. Dilute with mobile phase.

  • Thermal Degradation: Store the solid drug substance in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 5 days).[16] Dissolve the stressed solid in DMSO and dilute with the mobile phase.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Control Samples: For each condition, prepare a corresponding control sample stored at ambient temperature and protected from light.

Protocol 2: LC-MS Method for Separation and Identification

This is a starting point for method development.

Parameter Suggested Condition
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 3 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Acquisition Full Scan (m/z 100-800) followed by data-dependent MS/MS on the top 3 most intense ions
Source Temperature 350°C
Capillary Voltage 3.5 kV

Data Presentation

Table 1: Summary of Forced Degradation Results

Use this table to record the extent of degradation under different stress conditions. The percentage of degradation is calculated based on the decrease in the peak area of the parent this compound peak.

Stress Condition Duration / Intensity % Degradation Number of Degradation Products Detected
Acid Hydrolysis (0.1 N HCl)8 hours @ 60°C
Base Hydrolysis (0.1 N NaOH)12 hours @ RT
Oxidation (3% H₂O₂)24 hours @ RT
Thermal (Solid State)5 days @ 105°C
Photolytic (Solid)ICH Q1B
Photolytic (Solution)ICH Q1B
Table 2: Identified Degradation Products

Use this table to list the degradation products identified by LC-MS. The proposed structure would be based on the accurate mass and MS/MS fragmentation pattern.

Peak ID Retention Time (min) Observed m/z [M+H]⁺ Proposed Molecular Formula Proposed Structure Stress Condition(s) Observed
DP-1
DP-2
DP-3

Visualizations

G cluster_prep Sample Preparation & Stress cluster_analysis LC-MS Analysis cluster_data Data Interpretation This compound This compound (Drug Substance) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) This compound->Stress StressedSample Stressed Sample Mixture Stress->StressedSample LC LC Separation (C18 Column) StressedSample->LC MS MS Detection (Full Scan) LC->MS MSMS MS/MS Fragmentation (Data-Dependent) MS->MSMS Identify Identify Degradants (Mass & RT) MSMS->Identify Characterize Characterize Structure (Fragmentation Pattern) Identify->Characterize Report Report Findings & Degradation Pathway Characterize->Report

Caption: Workflow for the identification of degradation products.

G cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Troubleshooting Solutions Problem LC-MS Issue Low Signal Poor Peak Shape Shifting RT High Background Causes Ion Suppression Column Contamination Mobile Phase Issue System Contamination Problem:f0->Causes:n is likely caused by Problem:f1->Causes:n is likely caused by Problem:f2->Causes:n is likely caused by Problem:f3->Causes:n is likely caused by Solutions Optimize Chromatography Dilute Sample Clean/Replace Column Prepare Fresh Mobile Phase Flush System Causes:s->Solutions:n which can be solved by G Formo This compound Sulfathiazole Sulfathiazole Formo->Sulfathiazole Hydrolysis Formaldehyde Formaldehyde Formo->Formaldehyde Hydrolysis

References

Technical Support Center: Overcoming Poor Solubility of Formosulfathiazole for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the poor aqueous solubility of Formosulfathiazole for in vitro and in vivo bioassays.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Question: My this compound, dissolved in a DMSO stock, precipitates when I dilute it into my aqueous cell culture medium or buffer. What should I do?

Answer:

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent (DMSO) is no longer sufficient to keep the hydrophobic compound in solution as it is diluted into the aqueous phase.

Initial Troubleshooting Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as tolerable for your specific cell line or assay system, typically not exceeding 0.5% to 1%.[1][2] Higher concentrations can lead to cytotoxicity.[1][3]

  • Lower the Final Drug Concentration: Your target concentration of this compound may be above its solubility limit in the final assay medium. Try performing a serial dilution to a lower final concentration.

  • Temperature Equilibration: Ensure your stock solution and the aqueous buffer are at the same temperature before mixing. Temperature can influence solubility.[4]

  • Check for Micro-precipitation: The precipitate may not be visible to the naked eye. Inspect the solution carefully against a dark background with a focused light source.[4]

Advanced Solutions:

If the above steps do not resolve the issue, consider the following formulation strategies. Detailed protocols are provided in the "Experimental Protocols" section.

  • pH Adjustment: this compound is soluble in dilute aqueous bases.[5][6][7] Adjusting the pH of your final buffer to be above the pKa of the sulfonamide group (pKa of the parent compound sulfathiazole (B1682510) is ~7.2) can significantly increase solubility by ionizing the molecule.[5][8]

  • Use of Co-solvents: In addition to DMSO, other less-toxic co-solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) can be used.[9][10] A mixture of co-solvents can sometimes be more effective.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an "inclusion complex" with a hydrophilic exterior that is soluble in water.[12][13][14] This is a highly effective method for improving the solubility of sulfonamides.[12][15]

Question: I am concerned that the solubilizing agents (DMSO, co-solvents, cyclodextrins) will interfere with my bioassay. How can I account for this?

Answer:

This is a critical consideration. All excipients should be considered potentially bioactive.

Best Practices:

  • Run a Vehicle Control: This is the most important control. It should contain the exact same concentration of the solubilizing agent(s) (e.g., DMSO, cyclodextrin) as your experimental samples but without this compound.[3] This allows you to subtract any background effects of the vehicle itself.

  • Determine the No-Effect Concentration: For any new cell line or assay, you should perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not affect the assay's endpoint (e.g., cell viability, enzyme activity).[3] For many cell lines, DMSO concentrations are kept below 0.5%.[2]

  • Minimize Exposure Time: Reduce the incubation time of your cells or biological system with the vehicle-containing media as much as the experiment allows.[3]

  • Consider Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces. Using low-adhesion microplates or including a low concentration of a non-ionic surfactant (that doesn't interfere with your assay) can help prevent this.[4]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is a polymer of sulfathiazole and formaldehyde (B43269) and is described as practically insoluble in water.[5][16] The parent compound, sulfathiazole, has a very low water solubility of about 60 mg/100 mL (or 0.6 mg/mL) at 26°C.[8]

Q2: What are the best organic solvents for making a concentrated stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds, including sulfathiazole.[17][18] this compound is also soluble in dilute mineral acids and alkaline solutions.[6][7]

Q3: How does pH adjustment work to increase the solubility of this compound?

The parent sulfonamide, sulfathiazole, has a pKa of approximately 7.2.[5][8] At a pH above this value, the sulfonamide group (-SO2NH-) deprotonates to form a negatively charged, more polar ion (-SO2N-), which is significantly more soluble in water. By preparing your buffer at a pH of 8 or higher, you can substantially increase the solubility.

Q4: What type of cyclodextrin (B1172386) is best for this compound?

While specific studies on this compound are limited, research on related sulfonamides shows effective complexation with beta-cyclodextrin (B164692) (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[12][15] These derivatives often offer higher solubility and lower toxicity.[13] The formation of a 1:1 drug-cyclodextrin complex is typical.[12]

Data Presentation

Table 1: Solubility of Parent Compound (Sulfathiazole) in Various Solvents

SolventSolubility (mg/mL)Temperature (°C)Notes
Water (pH 6.03)0.626Very slightly soluble.[8]
Ethanol5.2526Sparingly soluble.[8]
Methanol>5.2525Solubility is higher than in ethanol.[19]
AcetoneSolubleNot Specified[18]
Dilute Mineral AcidsSolubleNot Specified[6][7]
Dilute NaOH / KOHSolubleNot Specified[8][18]
DMSOSolubleNot Specified[18]

Mandatory Visualizations

G cluster_start Start: this compound Powder cluster_strategy Solubilization Strategy Selection cluster_methods Methods cluster_validation Validation cluster_end End Goal start Poorly Soluble This compound is_ph_sensitive Is the bioassay pH sensitive? start->is_ph_sensitive is_organic_sensitive Is the bioassay sensitive to organic solvents? is_ph_sensitive->is_organic_sensitive Yes ph_adjust pH Adjustment (to pH > 8.0) is_ph_sensitive->ph_adjust No cosolvent Co-solvency (e.g., DMSO, PEG 400) is_organic_sensitive->cosolvent No cyclodextrin Cyclodextrin Complexation is_organic_sensitive->cyclodextrin Yes validate Validate Assay Compatibility (Run Vehicle Controls) ph_adjust->validate cosolvent->validate cyclodextrin->validate end_point Soluble Compound for Bioassay validate->end_point

Caption: Workflow for selecting a solubilization strategy.

G cluster_0 Cyclodextrin Inclusion Complex Formation cluster_1 Result drug This compound (Hydrophobic) plus1 + drug->plus1 cd β-Cyclodextrin cd->plus1 cd_hydrophobic Hydrophobic Cavity cd->cd_hydrophobic cd_hydrophilic Hydrophilic Exterior cd->cd_hydrophilic water Water (Aqueous Medium) plus2 + water->plus2 complex Soluble Inclusion Complex complex->plus2 plus1->complex Encapsulation final_solution Homogeneous Aqueous Solution (Increased Apparent Solubility) plus2->final_solution

Caption: Mechanism of cyclodextrin solubilization.

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes preparing a stock solution of this compound by increasing the pH of the solvent.

  • Materials:

    • This compound powder

    • 1 M Sodium Hydroxide (NaOH) solution

    • Sterile, deionized water or desired buffer (e.g., PBS)

    • pH meter

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

  • Methodology:

    • Weigh the desired amount of this compound powder into a sterile vial.

    • Add a small volume of the intended buffer or water (e.g., to 90% of the final desired volume).

    • While vortexing or stirring, add the 1 M NaOH solution dropwise.

    • Monitor the pH continuously. Add NaOH until the this compound powder is fully dissolved and the pH is in a range suitable for your experiment (typically pH 8.0 - 9.0).

    • Once dissolved, adjust the final volume with the buffer/water.

    • Sterile filter the final solution using a 0.22 µm syringe filter.

    • Crucial Control: Prepare a vehicle control buffer with the same final pH and ionic strength by adding the same amount of NaOH to the buffer without the drug.

Protocol 2: Solubilization using Co-solvents

This protocol provides a general method for preparing a stock solution using a water-miscible organic co-solvent.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer and/or sonicator

  • Methodology:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in 100% DMSO.

    • Use a vortex mixer or a brief sonication to ensure the compound is fully dissolved.

    • Store this stock solution in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by the DMSO.

    • For the bioassay, perform serial dilutions. First, create an intermediate dilution from the 100% DMSO stock into your cell culture medium or aqueous buffer.

    • Immediately perform the final dilution to the desired working concentration. This multi-step dilution process helps prevent precipitation.

    • Crucial Control: Ensure the final concentration of DMSO is identical in all wells (including controls) and is below the toxicity threshold for your assay.

Protocol 3: Solubilization by Cyclodextrin Complexation

This protocol outlines the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether β-cyclodextrin (SBE-β-CD)

    • Sterile, deionized water or desired buffer

    • Stir plate and magnetic stir bar

    • Ultrasonic bath (optional)

    • Lyophilizer (freeze-dryer) for preparing a solid complex (optional)

  • Methodology (for solution preparation):

    • Prepare an aqueous solution of the cyclodextrin (e.g., HP-β-CD) in your desired buffer. The concentration will depend on the required molar ratio.

    • Add the this compound powder to the cyclodextrin solution. A 1:1 molar ratio is a good starting point.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation. An ultrasonic bath can be used for shorter periods (e.g., 1 hour) to facilitate the process.[20]

    • After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The filtrate is your stock solution of the complex.

    • Determine the concentration of this compound in the stock solution using a suitable analytical method (e.g., UV-Vis spectrophotometry).

    • Crucial Control: Prepare a vehicle control using the same concentration of cyclodextrin in the same buffer.

References

Minimizing batch-to-batch variability of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Formosulfathiazole

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability during the synthesis, handling, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the correct structure of this compound?

A1: For many years, this compound was described as an undefined polymer. However, recent structural elucidation has revised this understanding. This compound is a well-defined cyclodimeric condensation product of sulfathiazole (B1682510) and formaldehyde (B43269).[1] In its pristine solid state, it exists as a tetrahydrate (FSTz·4H₂O).[1] This defined structure is crucial for understanding its properties and potential sources of variability.

Q2: Why is this compound so difficult to dissolve?

A2: Its high reticular stability in the solid state makes it insoluble in most common solvents and their mixtures. The sole exception is dimethylsulfoxide (DMSO).[1] For analytical purposes, stock solutions must be prepared in DMSO at room temperature.

Q3: My purity results for this compound are inconsistent. What could be the cause?

A3: Inconsistent purity results are often linked to the inherent instability of this compound. The molecule is prone to decomposition, even in DMSO solution at room temperature after just a few hours.[1] Moderate heating significantly accelerates this degradation. For reliable and reproducible analytical results, it is imperative to use freshly prepared solutions for techniques like RP-HPLC.[1] High-temperature analytical techniques, such as mass spectrometry with a heated ion source, can also show multiple fragmentation peaks due to thermal degradation.[1]

Q4: What are the critical starting materials for the synthesis?

A4: this compound is prepared by the condensation of sulfathiazole and formaldehyde.[1] The quality and characteristics of these precursors are critical for consistent synthesis.

Troubleshooting Guide: Minimizing Batch-to-Batch Variability

This guide addresses specific issues that can lead to variability between different batches of this compound.

Issue 1: Variable Yield and Purity in Synthesis

  • Question: My synthesis of this compound results in inconsistent yields and purity profiles from batch to batch. What should I investigate?

  • Answer: Variability in synthesis often stems from three key areas: starting materials, reaction conditions, and work-up procedures.

    • Starting Material Quality:

      • Sulfathiazole: Ensure the purity of the sulfathiazole is consistent. Importantly, sulfathiazole can exist in different polymorphic forms, which may affect reactivity.[2][3][4] Characterize incoming batches of sulfathiazole for purity and polymorphic identity.

      • Formaldehyde: Use a reliable source of formaldehyde and ensure its concentration is accurately known.

    • Reaction Control:

      • The synthesis involves a series of reversible reactions.[1] Strict control over temperature, reaction time, and pH is critical to drive the reaction to completion and minimize side products.

      • The head-to-tail dimerization that forms the final product is a key step; inconsistent conditions can lead to the formation of other oligomers or unreacted intermediates.[1]

    • Isolation and Drying:

      • The stable form is a tetrahydrate.[1] The precipitation and drying steps must be precisely controlled to ensure the consistent formation of this hydrate. Over-drying or drying at elevated temperatures can lead to loss of water of hydration and potential degradation, altering the material's physical and chemical properties.

Issue 2: Inconsistent Physical Properties (e.g., solubility, flowability)

  • Question: Different batches of my this compound powder show different physical behaviors, affecting downstream processing. Why?

  • Answer: This is likely due to inconsistencies in the solid-state properties of the final product.

    • Hydration State: As mentioned, this compound is a tetrahydrate. Inconsistent water content will directly impact its physical properties. Implement a strict protocol for drying and verify the water content of each batch using Karl Fischer titration.

    • Crystallinity and Particle Size: The method of precipitation and isolation will influence the crystallinity and particle size distribution of the powder. These factors are critical for properties like dissolution rate and flowability. Use techniques like Powder X-ray Diffraction (PXRD) to confirm crystalline consistency and particle size analysis to monitor distribution.

Issue 3: Variable Analytical Results Between Batches

  • Question: Even when I think my synthesis is consistent, my analytical quality control (QC) results (e.g., HPLC purity, assay) vary significantly. What's wrong?

  • Answer: Given the instability of this compound, the analytical procedure itself can be a major source of variability.

    • Sample Preparation: This is the most critical step.

      • Solvent: Use only DMSO.

      • Temperature: All dissolution must be done at room temperature without any heating.[1]

      • Time: Analyze solutions immediately after preparation. The compound degrades in DMSO over a few hours.[1] Standardize the time between dissolution and injection for all samples.

    • Method Parameters:

      • HPLC: Ensure the mobile phase, column temperature, and gradient are optimized to provide good separation between the main peak and any degradants or related species, such as sulfathiazole.[1]

      • Mass Spectrometry: Be aware that high temperatures in the ion source can cause degradation, leading to a complex spectrum.[1] This is a characteristic of the molecule, but instrument settings should be kept consistent to allow for comparable spectra between batches.

Data Presentation

Table 1: Key Properties of this compound

Property Value / Description Source of Variability Recommended Control
Chemical Structure Cyclodimeric condensation product of sulfathiazole & formaldehyde - -
Molecular Formula C₂₀H₁₈N₆O₄S₄ (anhydrous) - -
Solid State Form Tetrahydrate (FSTz·4H₂O) Inconsistent drying/isolation Control drying conditions; verify with Karl Fischer & PXRD
Solubility Insoluble in most solvents; soluble in DMSO - Use only DMSO for analysis
Stability Unstable; decomposes with moderate heat or over hours in DMSO at RT Temperature, time in solution Prepare solutions fresh at RT; avoid all heating

| Melting Point | 265-270 °C (with decomposition)[5] | Purity, hydration state | Purity analysis (HPLC), water content (Karl Fischer) |

Table 2: Summary of Analytical Methods for Quality Control

Analytical Method Purpose Key Parameters to Control Potential Issues
RP-HPLC Purity assessment, quantification of related substances Freshly prepared sample in DMSO, column temperature, mobile phase composition Degradation in solution leading to artificially low purity results
Karl Fischer Titration Determination of water content Accurate sample weight, proper instrument calibration Inconsistent hydration state affecting assay and physical properties
PXRD Confirmation of crystalline form and consistency Scan range, step size Presence of amorphous content or different polymorphs
¹H and ¹³C NMR Structural confirmation Freshly prepared sample in DMSO-d₆ Degradation can lead to extra peaks (e.g., sulfathiazole)

| Mass Spectrometry | Molecular weight confirmation | Ion source temperature, cone voltage | Thermal fragmentation leading to complex spectra |

Experimental Protocols

Protocol 1: RP-HPLC for Purity Analysis of this compound

  • Objective: To determine the purity of this compound and quantify related substances.

  • Materials:

    • This compound sample

    • DMSO (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (ACS grade)

    • Deionized water (18.2 MΩ·cm)

  • Instrumentation:

    • HPLC system with UV detector

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Procedure:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10.0 mL of DMSO at room temperature. Vortex briefly to dissolve. Use this solution immediately.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Detection Wavelength: 270 nm

      • Injection Volume: 5 µL

      • Gradient: Start with 10% B, hold for 2 min; ramp to 90% B over 15 min; hold for 3 min; return to 10% B and equilibrate for 5 min.

  • Data Analysis: Integrate all peaks. Calculate the area percentage of the main this compound peak relative to the total peak area.

Protocol 2: Water Content Determination by Karl Fischer Titration

  • Objective: To quantify the water content in a batch of this compound to confirm its hydration state.

  • Materials:

    • This compound sample

    • Anhydrous methanol

    • Karl Fischer titrant (e.g., CombiTitrant)

  • Instrumentation:

    • Volumetric or coulometric Karl Fischer titrator

  • Procedure:

    • Standardize the titrator according to the manufacturer's instructions using a certified water standard.

    • Accurately weigh approximately 50-100 mg of the this compound sample directly into the titration vessel containing anhydrous methanol.

    • Allow the sample to dissolve/disperse completely.

    • Initiate the titration.

    • Record the volume of titrant used and calculate the percentage of water (w/w).

  • Data Analysis: Compare the result to the theoretical water content for the tetrahydrate (approx. 12.1%). A consistent value across batches indicates control over the isolation and drying process.

Visualizations

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Analysis Investigation Pathway cluster_Synthesis_Details Synthesis Parameters cluster_Analysis_Details Analytical Method cluster_SolidState_Details Solid-State Characterization cluster_End Resolution start Batch-to-Batch Variability Observed synthesis Review Synthesis Protocol start->synthesis analysis Review Analytical Protocol start->analysis solid_state Analyze Solid-State Properties start->solid_state raw_mats Starting Material (Sulfathiazole, Formaldehyde) Purity & Form synthesis->raw_mats conditions Reaction Conditions (Temp, Time, pH) synthesis->conditions workup Isolation & Drying (Hydrate Formation) synthesis->workup prep Sample Preparation (Fresh, RT, DMSO only) analysis->prep params Instrument Parameters (HPLC, MS Temp) analysis->params pxrd PXRD (Crystalline Form) solid_state->pxrd kf Karl Fischer (Water Content) solid_state->kf psd Particle Size Distribution solid_state->psd end_node Implement Corrective Actions & Process Controls workup->end_node params->end_node psd->end_node

Caption: Troubleshooting workflow for this compound batch variability.

SynthesisPathway cluster_Reactants Starting Materials cluster_CCP Critical Control Points (CCPs) st Sulfathiazole hemiaminal Hemiaminal Intermediate st->hemiaminal fa Formaldehyde fa->hemiaminal imine Unstable Imine hemiaminal->imine Reversible dimer Cyclodimer (FSTz) imine->dimer Intermolecular Dimerization ccp1 Reactant Quality & Ratio ccp1->st ccp1->fa ccp2 Reaction Temp & Time ccp2->imine ccp3 Isolation/ Drying Conditions final_product FSTz • 4H₂O (Tetrahydrate) ccp3->final_product dimer->final_product Hydration

Caption: Synthesis pathway of this compound with critical control points.

QC_Workflow cluster_Tests Analytical QC Tests start Receive New Batch of this compound prep Prepare Sample in DMSO (Fresh, Room Temp, No Heat) start->prep hplc RP-HPLC (Purity) prep->hplc kf Karl Fischer (Water Content) prep->kf pxrd PXRD (Crystallinity) prep->pxrd review Review Data Against Specifications hplc->review kf->review pxrd->review decision Batch Meets Specs? review->decision pass Batch Pass decision->pass Yes fail Batch Fail (Initiate OOS Investigation) decision->fail No

Caption: Quality control workflow for a new batch of this compound.

References

Technical Support Center: Troubleshooting Formosulfathiazole Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Formosulfathiazole. The information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a distortion where the latter half of the peak is broader than the first half, resulting in an asymmetrical peak with a "tail".[1][2] This can compromise the accuracy of peak integration and quantification.[1]

Q2: Why is my this compound peak tailing?

The most common cause of peak tailing for this compound, a sulfonamide compound, is secondary interactions between the basic amine groups in the molecule and acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases (e.g., C18 columns).[1][3][4][5] These interactions create a secondary, stronger retention mechanism for a portion of the analyte molecules, leading to delayed elution and a tailing peak.[3] Other potential causes include column overload, column contamination, and inappropriate mobile phase conditions.[6][7][8]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound. This compound has a pKa of approximately 7.2.[9][10][11][12] When the mobile phase pH is close to the pKa, the analyte can exist in both ionized and non-ionized forms, which can lead to peak broadening or splitting.[13][14] To minimize tailing due to silanol interactions, it is generally recommended to work at a mobile phase pH at least 2 units away from the analyte's pKa.[15] For basic compounds like sulfonamides, a lower pH (e.g., pH < 3) is often used to suppress the ionization of the silanol groups on the stationary phase, thereby reducing secondary interactions.[1][3]

Q4: What is an acceptable peak tailing factor?

The tailing factor, also known as the asymmetry factor or USP tailing factor, is a quantitative measure of peak symmetry. A perfectly symmetrical peak has a tailing factor of 1.0. A value greater than 1 indicates a tailing peak. Generally, a tailing factor between 0.9 and 1.2 is considered ideal, while values above 1.5 suggest significant tailing that requires troubleshooting.[13]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound peak tailing.

Problem: Asymmetrical peak shape with a distinct "tail" is observed for the this compound peak.

Step 1: Evaluate and Optimize Mobile Phase Conditions

  • Question: Is the mobile phase pH appropriate for this compound analysis?

    • Action: this compound is a sulfonamide with a pKa around 7.2.[9][10][11][12] To minimize secondary interactions with silanol groups, lower the mobile phase pH. An acidic mobile phase (pH 2.5-3.5) will protonate the basic functional groups of this compound and suppress the ionization of residual silanols on the silica-based column, leading to a more symmetrical peak shape.[1][3]

    • Protocol: Prepare a mobile phase with a buffer (e.g., phosphate (B84403) or formate) adjusted to the desired acidic pH.

  • Question: Are you using a mobile phase additive to reduce peak tailing?

    • Action: If adjusting the pH alone is insufficient, consider adding a competing base to the mobile phase. A small concentration (e.g., 0.1%) of an amine modifier like triethylamine (B128534) (TEA) can effectively block the active silanol sites on the stationary phase, preventing them from interacting with this compound.[6][15]

    • Protocol: Add 0.1% (v/v) of triethylamine to the mobile phase, re-equilibrate the column, and inject the sample.

Step 2: Assess the HPLC Column

  • Question: Are you using the correct type of HPLC column?

    • Action: For analyzing basic compounds like this compound, it is highly recommended to use a modern, high-purity, end-capped C18 column.[1][8] End-capping is a process that chemically derivatizes most of the residual silanol groups, significantly reducing their availability for secondary interactions.

    • Protocol: If you are using an older, non-end-capped column, switch to a high-quality, end-capped column from a reputable manufacturer.

  • Question: Could the column be contaminated or worn out?

    • Action: Column contamination from previous samples or mobile phase precipitates can lead to peak distortion.[6][7] A worn-out column may have a depleted stationary phase or a void at the column inlet.

    • Protocol:

      • Column Washing: Flush the column with a series of strong solvents to remove contaminants. A typical washing sequence for a reversed-phase column is to flush with water, followed by acetonitrile (B52724), isopropanol, and then re-equilibrate with the mobile phase.[6]

      • Column Reversal: If the manufacturer's instructions permit, reverse the column and flush it to remove any particulate matter blocking the inlet frit.[7]

      • Column Replacement: If washing and reversal do not improve the peak shape, the column may be permanently damaged and should be replaced.[1]

Step 3: Check for Sample Overload

  • Question: Is it possible that the column is being overloaded with the sample?

    • Action: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting or tailing.[1][8]

    • Protocol: Reduce the concentration of the this compound standard or sample by diluting it 10-fold and 100-fold and re-injecting. If the peak shape improves significantly at lower concentrations, column overload was likely the issue.

Experimental Protocols and Data

Table 1: Typical HPLC Conditions for Sulfonamide Analysis

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18 (e.g., 250 mm x 4.6 mm, 5 µm)Minimizes silanol interactions.[1][8]
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid or Phosphoric AcidAcidic pH suppresses silanol activity.[3][16]
pH 2.5 - 3.5Ensures protonation of basic analytes and suppression of silanol ionization.[1][3]
Additive 0.1% Triethylamine (optional)Acts as a competing base to block active silanol sites.[6][15]
Flow Rate 1.0 mL/minTypical analytical flow rate.
Injection Volume 10-20 µLLower volumes reduce the risk of column overload.[8]
Temperature 25-35 °CStable temperature ensures reproducible retention times.
Detection UV at 254 nm or 260 nmCommon wavelengths for sulfonamide detection.[17][18]

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Acetonitrile/Water)

  • Measure 900 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1.0 mL of formic acid to the water and mix thoroughly.

  • Bring the volume to 1 L with HPLC-grade water. This is Mobile Phase A.

  • Measure 900 mL of HPLC-grade acetonitrile into a separate 1 L volumetric flask.

  • Carefully add 1.0 mL of formic acid to the acetonitrile and mix.

  • Bring the volume to 1 L with HPLC-grade acetonitrile. This is Mobile Phase B.

  • Filter and degas both mobile phases before use.

Visual Troubleshooting Guides

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 check_ph->adjust_ph No check_column_type Are you using an end-capped column? check_ph->check_column_type Yes adjust_ph->check_column_type use_endcapped Switch to a high-purity, end-capped column check_column_type->use_endcapped No check_additive Is a competing base (e.g., TEA) being used? check_column_type->check_additive Yes use_endcapped->check_additive add_additive Add 0.1% Triethylamine to the mobile phase check_additive->add_additive No check_overload Is the column overloaded? check_additive->check_overload Yes add_additive->check_overload reduce_concentration Dilute sample and reduce injection volume check_overload->reduce_concentration Yes check_contamination Is the column contaminated? check_overload->check_contamination No reduce_concentration->check_contamination wash_column Perform a thorough column wash protocol check_contamination->wash_column Yes end Peak Shape Improved check_contamination->end No replace_column Replace the column wash_column->replace_column Still Tailing wash_column->end Improved replace_column->end

Caption: Troubleshooting workflow for this compound peak tailing.

Silanol_Interaction cluster_column Silica Stationary Phase Si-OH Residual Silanol Group (Acidic Site) Tailing_Peak Tailing Peak Si-OH->Tailing_Peak Causes This compound This compound (Basic Amine Group) This compound->Si-OH Secondary Interaction

Caption: Mechanism of peak tailing due to silanol interactions.

References

Technical Support Center: Optimizing Formosulfathiazole Extraction from Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Formosulfathiazole from animal tissues. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

I. Troubleshooting Guides

This section addresses common problems encountered during the extraction of this compound, offering potential causes and solutions.

Issue 1: Low or No Recovery of this compound

Question: We are experiencing very low or no detectable levels of this compound in our final extract. What are the likely causes and how can we improve our recovery?

Answer:

Low recovery of this compound is a frequent challenge, primarily due to its inherent instability. As a prodrug, it is designed to break down into sulfathiazole (B1682510) and formaldehyde. Several factors during the extraction process can accelerate this degradation.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Degradation during Homogenization Minimize heat generation during tissue homogenization. Use cryogenic grinding or perform homogenization on ice.
Inappropriate pH of Extraction Solvent The stability of sulfonamides can be pH-dependent.[1] It is crucial to optimize the pH of your extraction buffer. Start with a neutral pH (around 7.0) and test a range (e.g., pH 4-8) to find the optimal condition for this compound stability.
Unsuitable Extraction Solvent The choice of solvent significantly impacts analyte stability and recovery.[2][3][4] Acetonitrile (B52724) is commonly used for extracting veterinary drugs.[5] Consider using a milder organic solvent or a buffered aqueous solution initially. Avoid highly acidic or basic conditions that can promote hydrolysis.
Prolonged Extraction Time Long extraction times can lead to degradation.[6] Aim to keep the extraction process as short as possible. Optimize your protocol to balance extraction efficiency with time.
High Temperatures Avoid high temperatures during all steps of the extraction process, including evaporation of the solvent.[6][7] Use a vacuum centrifuge at a low temperature for solvent removal.
Analyte Loss during Clean-up If using Solid-Phase Extraction (SPE), ensure the sorbent type is appropriate for this compound. A hydrophilic-lipophilic balanced (HLB) sorbent can be a good starting point for a wide range of analytes.[1][8][9] Optimize the wash and elution solvents to prevent premature elution or irreversible binding of the analyte.

Experimental Workflow for Troubleshooting Low Recovery:

Low_Recovery_Troubleshooting Start Low Recovery Observed Check_Homogenization Homogenization Method Start->Check_Homogenization Check_pH Extraction pH Check_Homogenization->Check_pH If optimized Optimize_Protocol Optimize Protocol Check_Homogenization->Optimize_Protocol Issue found Check_Solvent Extraction Solvent Check_pH->Check_Solvent If optimized Check_pH->Optimize_Protocol Issue found Check_Time_Temp Time & Temperature Check_Solvent->Check_Time_Temp If optimized Check_Solvent->Optimize_Protocol Issue found Check_Cleanup SPE Cleanup Check_Time_Temp->Check_Cleanup If optimized Check_Time_Temp->Optimize_Protocol Issue found Analyze_Degradants Analyze for Sulfathiazole Check_Cleanup->Analyze_Degradants If still low Check_Cleanup->Optimize_Protocol Issue found Analyze_Degradants->Optimize_Protocol End Improved Recovery Optimize_Protocol->End

Caption: Troubleshooting workflow for low this compound recovery.

Issue 2: High Matrix Effects in LC-MS/MS Analysis

Question: Our LC-MS/MS analysis of this compound is showing significant signal suppression or enhancement. How can we mitigate these matrix effects?

Answer:

Matrix effects are a common problem in the analysis of complex biological samples like animal tissues.[10] They are caused by co-eluting endogenous components that interfere with the ionization of the target analyte in the mass spectrometer source.

Strategies to Reduce Matrix Effects:

StrategyDescription
Improve Sample Clean-up A more rigorous clean-up step can remove interfering matrix components. Consider using a dispersive Solid-Phase Extraction (dSPE) with a lipid-removing sorbent after the initial extraction.[11] Alternatively, a more selective SPE cartridge can be employed.
Optimize Chromatographic Separation Modifying the HPLC gradient, column chemistry, or mobile phase composition can help separate this compound from co-eluting matrix components.
Use a Matrix-Matched Calibration Curve Prepare your calibration standards in an extract of a blank tissue matrix that has undergone the same extraction procedure. This helps to compensate for signal suppression or enhancement.
Employ an Internal Standard The use of a stable isotope-labeled internal standard for this compound is the most effective way to correct for matrix effects and variations in extraction recovery. If an isotopic standard is unavailable, a structurally similar compound that is not present in the sample can be used.
Dilute the Final Extract Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte. However, this may compromise the limit of detection.

Issue 3: Inconsistent and Irreproducible Results

Question: We are observing significant variability between replicate extractions. What could be causing this and how can we improve the reproducibility of our method?

Answer:

Inconsistent results can stem from a variety of factors throughout the extraction workflow. Ensuring each step is well-controlled and standardized is key to achieving reproducible results.

Factors Affecting Reproducibility and Solutions:

FactorSolution
Non-homogenous Tissue Samples Ensure the tissue is thoroughly homogenized to a uniform consistency before taking a subsample for extraction.[12]
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of solvents and standards.
Inconsistent Extraction Times Standardize the duration of all shaking, vortexing, and incubation steps for all samples.
Variable Evaporation Conditions If an evaporation step is used, ensure that all samples are evaporated under the same conditions (temperature, pressure, gas flow). Avoid evaporating to complete dryness, as this can lead to analyte loss.
Inconsistent pH adjustments Use a calibrated pH meter and ensure thorough mixing when adjusting the pH of solutions.
Degradation of this compound As mentioned previously, the instability of this compound can lead to variable results. Controlling temperature, pH, and processing time is critical for reproducibility.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from animal tissue?

A1: Given the limited specific literature on this compound extraction, a good starting point is a generic multi-residue method for veterinary drugs.[5] A common approach is a "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS)-based method. This typically involves:

  • Homogenization: Homogenize the tissue sample (e.g., muscle, liver, kidney) with a suitable buffer.

  • Extraction: Perform a liquid-liquid extraction with a water-miscible solvent like acetonitrile, often with the addition of salts to induce phase separation.

  • Clean-up: A dispersive solid-phase extraction (dSPE) step is then used to remove interfering substances. This usually involves adding a sorbent mixture (e.g., C18 for non-polar interferences, PSA for polar interferences, and MgSO4 to remove water) to a portion of the acetonitrile extract.

It is crucial to keep the sample cold throughout the process to minimize degradation of the this compound.

Q2: Should I analyze for this compound directly or its degradation product, sulfathiazole?

A2: Due to the inherent instability of this compound, it can be very challenging to accurately quantify the parent compound.[13][14] It is often more practical and reliable to quantify the stable degradation product, sulfathiazole, as a marker for the presence of this compound. However, this approach requires the assumption that this compound is the only source of the detected sulfathiazole. If the goal is to quantify the parent drug, extreme care must be taken to minimize degradation during extraction and analysis. It is recommended to analyze for both compounds simultaneously to get a better understanding of the degradation process.

Q3: What are the optimal pH and solvent conditions for this compound extraction?

A3: The optimal pH and solvent conditions need to be determined empirically for your specific matrix and analytical method. For sulfonamides in general, a slightly acidic to neutral pH is often used.[1] A good starting point for solvent selection is acetonitrile, as it is effective in precipitating proteins and extracting a wide range of analytes.[5] You should perform optimization experiments by testing different pH values (e.g., 4, 5, 6, 7) and solvents (e.g., acetonitrile, methanol (B129727), ethyl acetate) to find the conditions that provide the best recovery and stability of this compound.

Optimization Strategy for Extraction Parameters:

Optimization_Strategy Start Goal: Optimize Extraction Select_Variables Select Key Variables (pH, Solvent, Time, Temp) Start->Select_Variables Design_Experiment Design of Experiments (DOE) (e.g., Factorial Design) Select_Variables->Design_Experiment Perform_Extractions Perform Extractions with Varied Conditions Design_Experiment->Perform_Extractions Analyze_Extracts Analyze Extracts by LC-MS/MS Perform_Extractions->Analyze_Extracts Evaluate_Results Evaluate Results (Recovery, Stability, Matrix Effects) Analyze_Extracts->Evaluate_Results Determine_Optimum Determine Optimal Conditions Evaluate_Results->Determine_Optimum Validate_Method Validate Optimized Method Determine_Optimum->Validate_Method End Robust Extraction Protocol Validate_Method->End

Caption: A systematic approach to optimizing extraction parameters.

Q4: What type of analytical method is most suitable for the determination of this compound and sulfathiazole?

A4: High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the preferred analytical technique.[5][15][16] This method offers high sensitivity and selectivity, which is necessary for detecting low concentrations of the analytes in complex biological matrices and for distinguishing between this compound and its degradation products.

III. Experimental Protocols

The following are generalized protocols that can be used as a starting point for developing a specific method for this compound extraction. It is essential to validate the chosen method for your specific application and matrix.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a basic method for isolating the analyte of interest.

  • Homogenization: Weigh 1-2 g of homogenized tissue into a centrifuge tube. Add 5 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0). Vortex for 1 minute.

  • Extraction: Add 10 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol). Vortex or shake vigorously for 15 minutes.

  • Centrifugation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Separation: Transfer the organic layer to a clean tube.

  • Re-extraction (Optional): Repeat the extraction step with a fresh portion of the organic solvent to improve recovery. Combine the organic layers.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a low temperature (<40°C).

  • Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol provides a more thorough clean-up of the sample extract.

  • Initial Extraction: Perform an initial extraction as described in the LLE protocol (steps 1-4).

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a loading buffer compatible with the SPE cartridge (e.g., 1 mL of 10% methanol in water).

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., HLB, 60 mg) with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the reconstituted sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with a small volume of a strong solvent (e.g., 2 x 1 mL of methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Workflow for SPE:

SPE_Workflow Start Initial Tissue Extract Conditioning 1. Condition SPE Cartridge (Methanol, then Water) Start->Conditioning Loading 2. Load Sample Extract Conditioning->Loading Washing 3. Wash Cartridge (e.g., 5% Methanol) Loading->Washing Elution 4. Elute this compound (e.g., Methanol) Washing->Elution Evaporation 5. Evaporate Eluate Elution->Evaporation Reconstitution 6. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE).

References

Technical Support Center: Bioanalysis of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Formosulfathiazole.

Troubleshooting Guide: Addressing Matrix Effects

This guide is designed to help you identify and resolve common issues related to matrix effects in the bioanalysis of this compound using methods like LC-MS/MS.

Question: I am observing significant ion suppression or enhancement for this compound. How can I identify the cause and mitigate it?

Answer:

Ion suppression or enhancement is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte of interest, in this case, this compound.

Initial Assessment:

  • Post-extraction Spike Analysis: A crucial first step is to perform a post-extraction spike experiment. This involves comparing the analyte's response in a spiked neat solution to its response in a spiked blank matrix extract. A significant difference indicates the presence of matrix effects.

  • Matrix Factor (MF) Calculation: The matrix effect can be quantified by calculating the Matrix Factor. An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Mitigation Strategies:

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components from the sample.

    • Solid-Phase Extraction (SPE): This is often the most effective technique for removing phospholipids (B1166683) and other interfering substances. A well-chosen SPE sorbent and elution protocol can significantly clean up the sample.

    • Liquid-Liquid Extraction (LLE): LLE can also be very effective at separating this compound from matrix components based on its solubility characteristics.

    • Protein Precipitation (PPT): While simple and fast, PPT is often the least effective at removing matrix components and may lead to significant ion suppression.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the co-eluting matrix components.

    • Gradient Elution: Employ a gradient elution profile to better resolve the analyte from interfering peaks.

    • Column Chemistry: Experiment with different column chemistries (e.g., C18, HILIC) to achieve better separation.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the ideal choice. A SIL-IS will co-elute with the analyte and experience the same degree of matrix effect, thus compensating for variations in ionization. If a SIL-IS is unavailable, a structural analog can be used, but its effectiveness in compensating for matrix effects should be carefully validated.

Question: My recovery of this compound is low and inconsistent. What are the likely causes and how can I improve it?

Answer:

Low and inconsistent recovery is often related to the sample preparation method.

Troubleshooting Steps:

  • Evaluate Extraction Efficiency: Assess the efficiency of your chosen extraction method (PPT, LLE, or SPE).

    • For LLE: Ensure the pH of the aqueous phase is optimized for the extraction of this compound, and that the chosen organic solvent has the appropriate polarity.

    • For SPE: Check that the sorbent type, conditioning, loading, washing, and elution steps are all optimized for this compound. The elution solvent may not be strong enough to fully recover the analyte from the sorbent.

  • Assess Analyte Stability: this compound may be degrading during the sample preparation process. Evaluate its stability under the conditions of your extraction procedure.

  • Check for Non-Specific Binding: The analyte may be binding to the collection tubes or other labware. Using low-binding tubes can help mitigate this issue.

Frequently Asked Questions (FAQs)

What are matrix effects in bioanalysis?

Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting, undetected components in the biological matrix (e.g., plasma, urine, tissue homogenate). These effects can lead to inaccurate quantification of the analyte.

How do I choose the right sample preparation technique to minimize matrix effects for this compound?

The choice of sample preparation technique depends on the required sensitivity, throughput, and the complexity of the biological matrix.

  • Protein Precipitation (PPT): Quick and simple, but often results in the highest level of matrix effects. Suitable for early-stage discovery or when high sensitivity is not required.

  • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT and can be optimized to be highly selective. It is a good balance between cleanup efficiency and complexity.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and the lowest level of matrix effects. It is highly recommended for regulated bioanalysis and when high sensitivity is crucial.

What is a stable isotope-labeled internal standard (SIL-IS) and why is it important?

A stable isotope-labeled internal standard is a version of the analyte (this compound) where one or more atoms have been replaced with their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). A SIL-IS is considered the gold standard for quantitative bioanalysis because it has nearly identical chemical and physical properties to the analyte. This means it will behave similarly during sample preparation and chromatographic separation, and most importantly, it will experience the same degree of ion suppression or enhancement in the mass spectrometer. This co-behavior allows for accurate correction of any variations, leading to more precise and accurate quantification.

Experimental Protocols

Protocol 1: Assessment of Matrix Factor
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (if used) into the mobile phase or a reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix using your established protocol. Spike this compound and the internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike this compound and the internal standard into the blank biological matrix before extraction.

  • Analyze all three sets using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B)

Quantitative Data Summary

The following table provides a hypothetical example of results from a matrix effect assessment for this compound in human plasma using different sample preparation techniques.

Sample Preparation MethodAnalyte Response (Neat Solution)Analyte Response (Post-Spiked Extract)Matrix Factor (MF)Recovery (%)
Protein Precipitation (PPT)1,200,000650,0000.5495%
Liquid-Liquid Extraction (LLE)1,200,000980,0000.8288%
Solid-Phase Extraction (SPE)1,200,0001,150,0000.9692%

Interpretation: In this example, PPT shows significant ion suppression (MF=0.54). LLE improves the matrix effect, and SPE is the most effective method, with a matrix factor close to 1, indicating minimal matrix effects.

Visualizations

MatrixEffect_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation cluster_action Action A Set A: Neat Solution (Analyte in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) C->LCMS Calc Calculate MF & RE LCMS->Calc Interpret Assess Results Calc->Interpret Action1 Method is Acceptable Interpret->Action1 MF ≈ 1 RE Acceptable Action2 Optimize Sample Prep or Chromatography Interpret->Action2 MF < 1 or > 1 RE Low

Caption: Workflow for Assessing Matrix Effects and Recovery.

Troubleshooting_Flow Start Problem Observed: Inaccurate/Inconsistent Results CheckSuppression Ion Suppression/Enhancement? Start->CheckSuppression CheckRecovery Low/Variable Recovery? Start->CheckRecovery CheckSuppression->CheckRecovery No ImproveSamplePrep Improve Sample Preparation (SPE > LLE > PPT) CheckSuppression->ImproveSamplePrep Yes EvalExtraction Evaluate Extraction Efficiency (pH, Solvent, Sorbent) CheckRecovery->EvalExtraction Yes Success Problem Resolved CheckRecovery->Success No OptimizeChroma Optimize Chromatography (Separate from interferences) ImproveSamplePrep->OptimizeChroma Still an issue ImproveSamplePrep->Success Resolved UseSILIS Use Stable Isotope-Labeled IS OptimizeChroma->UseSILIS Still an issue OptimizeChroma->Success Resolved UseSILIS->Success Resolved CheckStability Assess Analyte Stability EvalExtraction->CheckStability Still an issue EvalExtraction->Success Resolved CheckBinding Check for Non-Specific Binding CheckStability->CheckBinding Still an issue CheckStability->Success Resolved CheckBinding->Success Resolved

Caption: Troubleshooting Logic for this compound Bioanalysis.

Technical Support Center: Managing Adverse Effects of Formosulfathiazole in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing adverse effects observed during animal studies with Formosulfathiazole.

Disclaimer: This information is for research purposes only and is not a substitute for veterinary medical advice. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its active components?

A1: this compound is a veterinary antimicrobial agent. It acts as a prodrug, meaning it is metabolized in the body to release its active components: Sulfathiazole and Formaldehyde . Therefore, the adverse effects observed are a composite of the toxicities of these two substances.

Q2: What is the primary mechanism of action of this compound?

A2: The Sulfathiazole component exerts a bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking folic acid synthesis, Sulfathiazole halts bacterial proliferation.

Q3: What are the potential adverse effects of this compound in animal studies?

A3: Based on the toxicological profiles of its metabolites, Sulfathiazole and Formaldehyde, researchers should monitor for a range of potential adverse effects, including:

  • Renal Toxicity: Primarily due to Sulfathiazole, manifesting as crystalluria (crystal formation in urine), which can lead to kidney damage.

  • Hypersensitivity Reactions: An immune-mediated response to Sulfathiazole, which can range from skin rashes to severe systemic reactions.

  • Hematological Disorders: Sulfathiazole can cause blood dyscrasias such as anemia, leukopenia (low white blood cell count), and thrombocytopenia (low platelet count).

  • Hepatotoxicity: Drug-induced liver injury is a potential, though less common, adverse effect of Sulfathiazole.

  • Respiratory and Ocular Irritation: Formaldehyde is a known irritant and can cause inflammation of the respiratory tract and eyes, particularly with inhalation exposure.

  • Neurotoxicity: Formaldehyde has been shown to have neurotoxic effects in animal studies.

Q4: How can I minimize the risk of crystalluria?

A4: The primary strategies for preventing Sulfathiazole-induced crystalluria are to ensure adequate hydration and to maintain an alkaline urine pH. Detailed protocols are provided in the Troubleshooting Guides section.

Q5: What should I do if I observe signs of a hypersensitivity reaction?

A5: Immediately discontinue the administration of this compound. Provide supportive care as outlined in the Troubleshooting Guides. The severity of the reaction will dictate the necessary interventions.

Troubleshooting Guides

Management of Sulfathiazole-Induced Crystalluria

Issue: Observation of crystals in the urine, hematuria (blood in urine), or signs of renal distress (e.g., changes in urine output, abdominal pain).

Troubleshooting Workflow:

G A Crystalluria Suspected B Confirm with Urinalysis A->B C Initiate Hydration Protocol B->C D Monitor Urine Output and pH C->D E Administer Urinary Alkalinizing Agent D->E If pH is acidic G Continue Monitoring Until Resolution D->G If pH is alkaline and stable F Adjust Alkalinizer Dose Based on pH E->F F->G

Caption: Troubleshooting workflow for managing suspected crystalluria.

Detailed Protocol: Prevention and Management of Crystalluria

  • Baseline Monitoring:

    • Before initiating the study, perform a baseline urinalysis to assess for pre-existing crystals and determine baseline urine pH.

    • Ensure all animals are adequately hydrated.

  • Prophylactic Measures:

    • Hydration: Provide ad libitum access to fresh drinking water throughout the study. For animals with reduced water intake, consider providing supplemental subcutaneous or intravenous fluids.

    • Urinary Alkalinization: For studies involving high doses of this compound, prophylactic urinary alkalinization is recommended.

      • Agent: Sodium bicarbonate.

      • Dosage: An initial oral dose of 10-50 mg/kg, administered two to three times daily.[1] The dosage should be adjusted based on urine pH monitoring.

      • Monitoring: Measure urine pH 2-4 hours after administration of the alkalinizing agent. The target urine pH is typically between 7.0 and 8.0.

  • Management of Confirmed Crystalluria:

    • Discontinuation: Immediately cease administration of this compound.

    • Fluid Therapy: Administer intravenous fluids to promote diuresis and help flush the urinary tract.

    • Alkalinization: If not already implemented, begin urinary alkalinization as described above. Monitor urine pH closely and adjust the dosage of sodium bicarbonate as needed.

    • Monitoring:

      • Perform daily urinalysis to monitor for the presence of crystals.

      • Monitor serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) every 24-48 hours to assess kidney function.

Management of Hypersensitivity Reactions

Issue: Onset of clinical signs such as skin rash, urticaria (hives), facial swelling, fever, or, in severe cases, anaphylaxis (difficulty breathing, collapse).

Logical Relationship for Hypersensitivity Management:

G A Signs of Hypersensitivity B Discontinue this compound A->B C Assess Severity B->C D Mild Reaction (e.g., skin rash) C->D E Severe Reaction (Anaphylaxis) C->E F Administer Antihistamines D->F H Provide Emergency Supportive Care (Epinephrine, IV fluids, Oxygen) E->H G Consider Corticosteroids F->G I Monitor Vital Signs H->I

Caption: Decision-making process for managing hypersensitivity reactions.

Detailed Protocol: Management of Hypersensitivity

  • Immediate Actions:

    • Discontinue this compound administration immediately.

    • Assess the animal's vital signs (heart rate, respiratory rate, temperature, mucous membrane color).

  • Mild to Moderate Reactions (e.g., skin rash, mild swelling):

  • Severe Reactions (Anaphylaxis):

    • This is a medical emergency requiring immediate and aggressive treatment.

    • Epinephrine (B1671497): Administer epinephrine (0.01 mg/kg) IV or IM. This may be repeated every 5-15 minutes as needed.

    • Fluid Therapy: Initiate aggressive intravenous fluid therapy to combat hypotension.

    • Oxygen Support: Provide supplemental oxygen.

    • Antihistamines and Corticosteroids: Administer as described for mild to moderate reactions.

    • Intensive Monitoring: Continuously monitor vital signs, including blood pressure.

Management of Hematological Disorders

Issue: Abnormalities in complete blood count (CBC) such as anemia, leukopenia, or thrombocytopenia.

Experimental Workflow for Monitoring Hematological Effects:

G A Start of this compound Study B Baseline CBC A->B C Weekly CBC Monitoring B->C D Significant Deviation from Baseline? C->D H End of Study C->H D->C No E Increase Monitoring Frequency D->E Yes F Consider Dose Reduction or Discontinuation E->F G Supportive Care as Needed F->G G->C

Caption: Workflow for monitoring potential hematological adverse effects.

Detailed Protocol: Monitoring and Management of Hematological Disorders

  • Baseline and Routine Monitoring:

    • Obtain a baseline complete blood count (CBC) before the first dose of this compound.

    • For studies lasting longer than one week, perform a CBC weekly.

  • Actionable Thresholds and Interventions:

    • Anemia: If the hematocrit drops significantly below baseline, investigate for potential causes (e.g., hemolysis, bone marrow suppression). Consider more frequent monitoring.

    • Leukopenia: A significant decrease in the white blood cell count may indicate bone marrow suppression. Increase the frequency of CBC monitoring. If the count continues to decline, consider dose reduction or discontinuation of the drug.

    • Thrombocytopenia: A low platelet count increases the risk of bleeding. Monitor for any clinical signs of bleeding (e.g., petechiae, ecchymoses). If severe thrombocytopenia develops, discontinue the drug.

  • Supportive Care:

    • The primary management is the withdrawal of the offending drug.

    • In cases of severe anemia or thrombocytopenia, blood transfusions may be necessary.

    • For immune-mediated hematological disorders, immunosuppressive therapy may be considered in consultation with a veterinarian.[3]

Management of Hepatotoxicity

Issue: Elevated liver enzymes (e.g., ALT, AST, ALP), jaundice, or other signs of liver dysfunction.

Signaling Pathway Implicated in Drug-Induced Liver Injury (Simplified):

G Drug This compound (Sulfathiazole Metabolite) Metabolism Hepatic Metabolism (e.g., P450 enzymes) Drug->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite CellularDamage Cellular Damage (Oxidative Stress, Mitochondrial Injury) ReactiveMetabolite->CellularDamage HepatocyteInjury Hepatocyte Injury/Necrosis CellularDamage->HepatocyteInjury InflammatoryResponse Inflammatory Response HepatocyteInjury->InflammatoryResponse LiverInjury Clinical Liver Injury InflammatoryResponse->LiverInjury

Caption: Simplified pathway of drug-induced liver injury.

Detailed Protocol: Monitoring and Management of Hepatotoxicity

  • Baseline and Routine Monitoring:

    • Measure baseline serum liver enzymes (ALT, AST, ALP) and bilirubin (B190676) before starting the study.

    • For long-term studies, monitor these parameters periodically (e.g., every 2-4 weeks).

  • Management of Suspected Hepatotoxicity:

    • If liver enzymes become significantly elevated or clinical signs of liver disease appear, discontinue this compound.

    • Supportive Care: Provide supportive care to manage the complications of liver dysfunction. This may include:

      • Fluid and electrolyte therapy.

      • Nutritional support.

      • Hepatoprotectants such as S-adenosylmethionine (SAMe) or N-acetylcysteine may be considered.

  • Diagnostic Workup:

    • To confirm drug-induced liver injury, a liver biopsy for histopathological examination may be necessary.

Quantitative Data Summary

Table 1: Acute Toxicity of this compound Metabolites in Rats

CompoundRoute of AdministrationLD50 (mg/kg)Reference
SulfathiazoleOral4500[4]
FormaldehydeOral100[1]

Table 2: Dose-Response of Inhaled Formaldehyde in Rats (24-month exposure)

Concentration (ppm)Observed Effects in Nasal CavityReference
2.0Rhinitis, epithelial dysplasia, squamous metaplasia[5]
5.6Rhinitis, epithelial dysplasia, squamous metaplasia, squamous cell carcinomas (rare)[5]
14.3Severe rhinitis, dysplasia, metaplasia, squamous cell carcinomas (significant incidence)[5]

Conclusion

Proactive monitoring and prompt intervention are crucial for managing the potential adverse effects of this compound in animal studies. By understanding the toxicological profiles of its metabolites, Sulfathiazole and Formaldehyde, and implementing the detailed protocols in this guide, researchers can enhance the safety and welfare of their animal subjects and ensure the integrity of their experimental data.

References

Technical Support Center: Enhancing the Oral Bioavailability of Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Formosulfathiazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges for oral delivery?

This compound is an active pharmaceutical ingredient (API) used in veterinary medicine, created through the condensation of sulfathiazole (B1682510) and formaldehyde.[1] It functions as a prodrug, slowly releasing sulfathiazole and formaldehyde.[1] The primary challenge for its oral delivery is its high reticular stability and insolubility in most solvents, with the exception of dimethylsulfoxide (DMSO).[1] Its parent drug, sulfathiazole, is also known to be poorly absorbed and is classified as a short-acting sulfa drug.[2][3][4] This inherent poor solubility is a major obstacle to achieving adequate oral bioavailability.[5]

Q2: What are the main metabolic pathways for the active component, sulfathiazole?

In several species, including sheep, pigs, and humans, sulfathiazole is primarily metabolized to N4-acetylsulfathiazole.[3][4][6] Other minor metabolic routes include conjugation to form glucuronides and sulfates.[3] In sheep, for instance, sulfathiazole is significantly metabolized to its N4-acetyl derivative in the rumen fluid and is mainly excreted in the urine as the unchanged drug and this acetylated metabolite.[4] Studies in pigs show that after oral administration, about 73% of the dose is excreted in the urine within 24 hours, with the parent drug being 5-9 times more abundant than the acetylated form.[6]

Q3: What general strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound?

For poorly soluble drugs, several formulation strategies can be explored to improve oral bioavailability.[5] These techniques aim to increase the drug's solubility, dissolution rate, and/or permeability.[7] Key approaches include:

  • Particle Size Reduction: Methods like micronization and nanosizing increase the surface area of the drug, which can enhance the dissolution rate.[5][7][8]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve wettability and maintain the drug in an amorphous, more soluble state.[5][9][10]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can solubilize the drug in the gastrointestinal tract and potentially enhance absorption via the lymphatic pathway, bypassing first-pass metabolism.[8][11]

  • Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[5][8][12]

The selection of a suitable method depends on the specific physicochemical properties of the drug and the desired dosage form characteristics.[9]

Troubleshooting Guides

Issue 1: Low In Vitro Dissolution Rate of this compound Formulation

Question: Our new formulation of this compound shows a very low dissolution rate in simulated gastric and intestinal fluids. What are the potential causes and how can we improve it?

Answer:

A low dissolution rate is a common problem for poorly soluble compounds and is a primary barrier to oral absorption.[13]

Potential Causes:

  • High Crystallinity: this compound's high reticular stability suggests a highly crystalline structure, which requires significant energy to break apart during dissolution.[1]

  • Poor Wettability: The hydrophobic nature of the molecule can prevent effective interaction with the aqueous dissolution medium.

  • Particle Size: Large drug particles have a smaller surface area-to-volume ratio, leading to slower dissolution.[7]

  • Inadequate Formulation: The chosen excipients may not be effectively enhancing the drug's solubility or wettability.

Troubleshooting Steps:

  • Characterize the API: Confirm the crystalline state (polymorphism) using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Reduce Particle Size: Employ micronization or nanosizing techniques to increase the surface area available for dissolution.[5]

  • Develop an Amorphous Solid Dispersion (ASD): Consider creating an ASD by dispersing this compound in a hydrophilic polymer (e.g., PVP, HPMC). This can be achieved through spray drying or hot-melt extrusion. An ASD can increase bioavailability by improving wettability, increasing porosity, and transforming the drug from a crystalline to a more soluble amorphous state.[7][10]

  • Utilize Surfactants: Incorporate surfactants into the formulation to improve the wettability of the drug powder.[9][12]

  • Explore Lipid-Based Systems: Formulate the drug in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS). These pre-concentrates form fine oil-in-water emulsions in the GI tract, providing a large surface area for drug absorption.[8]

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Polymer Selection: Choose a suitable hydrophilic carrier, such as Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC).

  • Solubilization: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., a mixture of dichloromethane (B109758) and methanol). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The goal is to create a thin film on the flask wall.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Analyze the resulting powder using XRPD to confirm the amorphous state of the drug and perform in vitro dissolution studies to assess the improvement in release rate compared to the pure drug.

// Nodes start [label="Low In Vitro\nDissolution Rate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; char_api [label="Characterize API\n(XRPD, DSC, Solubility)", fillcolor="#FBBC05", fontcolor="#202124"]; is_sol_limited [label="Is Dissolution\nSolubility-Limited?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Strategy Nodes ps_reduction [label="Strategy 1:\nParticle Size Reduction\n(Micronization, Nanosizing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; asd [label="Strategy 2:\nAmorphous Solid Dispersion\n(HME, Spray Drying)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lipid [label="Strategy 3:\nLipid-Based Formulation\n(SEDDS, SLN)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Evaluation Node eval [label="Re-evaluate Dissolution\nProfile", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> char_api; char_api -> is_sol_limited; is_sol_limited -> ps_reduction [label=" Yes "]; is_sol_limited -> asd [label=" Yes "]; is_sol_limited -> lipid [label=" Yes "]; is_sol_limited -> eval [label=" No, check\nformulation\nexcipients "];

ps_reduction -> eval; asd -> eval; lipid -> eval; } caption: "Figure 1: Decision workflow for addressing low in vitro dissolution."

Issue 2: High Variability in Animal Pharmacokinetic (PK) Data

Question: We conducted a pilot in vivo study in rats, but the plasma concentration-time profiles for sulfathiazole show high inter-subject variability. What could be the cause?

Answer:

High variability in PK data can obscure the true performance of a formulation and make data interpretation difficult.

Potential Causes:

  • Physiological Variability: Differences in gastric emptying time, intestinal motility, and pH among animals can significantly affect the absorption of a poorly soluble drug.[14]

  • Food Effects: The presence or absence of food can alter GI physiology and interact with the drug or formulation, leading to variable absorption.[5][14] Fatty meals, for example, can sometimes enhance the solubility of lipophilic drugs.[5]

  • Formulation Instability: If the formulation is not robust, it may behave differently under slightly varying in vivo conditions. For example, an amorphous form might recrystallize in the GI tract.

  • Pre-systemic Metabolism: Sulfathiazole undergoes metabolism.[3][4] Variability in the activity of metabolic enzymes (e.g., N-acetyltransferases) among animals can lead to different levels of first-pass metabolism.

  • Prodrug Release Rate: As this compound is a prodrug, variability in the rate at which it releases sulfathiazole in vivo can be a significant source of variation.

Troubleshooting Steps:

  • Standardize Experimental Conditions:

    • Fasting: Ensure all animals are fasted for a consistent period before dosing to minimize food-related variability.

    • Dosing Procedure: Use a precise and consistent dosing technique (e.g., oral gavage) to ensure accurate dose administration.

  • Evaluate Formulation Robustness:

    • Test the dissolution of your formulation in a wider range of biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fed and fasted states.

    • Assess the physical stability of the formulation; for ASDs, check for recrystallization upon storage or exposure to moisture.

  • Investigate Pre-systemic Metabolism: While difficult to control, be aware of potential metabolic differences. If significant first-pass metabolism is suspected, formulation strategies that promote lymphatic absorption (e.g., lipid-based systems) could be beneficial as this pathway bypasses the liver initially.[11]

  • Increase Animal Numbers: A larger group size in subsequent studies can help to improve the statistical power and provide a more reliable estimate of the mean pharmacokinetic parameters.

  • Refine the Formulation: Consider developing a more advanced formulation, such as a controlled-release system, to minimize the impact of GI transit time variability.[7]

// Central Node center [label="High PK Variability", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Cause Nodes formulation [label="Formulation Issues\n(e.g., instability,\npoor robustness)", fillcolor="#FBBC05", fontcolor="#202124"]; physiological [label="Physiological Factors\n(e.g., gastric emptying,\nGI pH, food effects)", fillcolor="#FBBC05", fontcolor="#202124"]; metabolism [label="Metabolic Differences\n(e.g., first-pass effect,\nenzyme activity)", fillcolor="#FBBC05", fontcolor="#202124"]; dosing [label="Procedural Errors\n(e.g., inaccurate dosing,\nvariable conditions)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges formulation -> center; physiological -> center; metabolism -> center; dosing -> center; } caption: "Figure 2: Root causes of high pharmacokinetic variability."

Data Summary

Table 1: Overview of Bioavailability Enhancement Technologies

This table summarizes various formulation strategies that can be applied to enhance the oral bioavailability of poorly soluble drugs like this compound.

Technology Mechanism of Action Typical Application Advantages Limitations
Micronization/ Nanonization Increases surface area, leading to a faster dissolution rate.[5][7]Drugs where dissolution is the rate-limiting step for absorption.Simple, established technology.[9]May not be sufficient for extremely insoluble compounds; risk of particle aggregation.[8]
Solid Dispersions Disperses the drug in a hydrophilic carrier, often in an amorphous state, enhancing wettability and solubility.[9][10]Poorly soluble crystalline drugs.Significant increase in dissolution and bioavailability.[10]Potential for physical instability (recrystallization); manufacturing can be complex.[5]
Lipid-Based Systems (e.g., SEDDS) Solubilizes the drug in lipid excipients, forming a micro/nanoemulsion in the GI tract to facilitate absorption.[8][11]Highly lipophilic drugs; drugs susceptible to first-pass metabolism.Enhances solubility and permeability; can promote lymphatic uptake.[11]Limited to lipid-soluble drugs; potential for GI side effects with high surfactant amounts.[9]
Cyclodextrin (B1172386) Complexation Forms an inclusion complex where the hydrophobic drug molecule fits into the cyclodextrin cavity, increasing aqueous solubility.[5][12]Drugs with appropriate size and geometry to fit within the cyclodextrin cavity.High efficiency in solubilizing specific drugs.Can be expensive; competition for binding with other molecules; requires specific molecular properties.[5]

References

Technical Support Center: Formosulfathiazole Resistance Mechanisms in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating bacterial resistance to formosulfathiazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a sulfonamide antibiotic.[1][2] Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid).[2] Tetrahydrofolic acid is essential for the synthesis of nucleic acids and certain amino acids. By blocking folic acid synthesis, this compound inhibits bacterial growth.[2][4] Mammalian cells are generally not affected because they obtain folic acid from their diet rather than synthesizing it.[1]

Q2: What are the most common mechanisms of bacterial resistance to this compound and other sulfonamides?

The most prevalent mechanisms of resistance to sulfonamides, including this compound, are:

  • Target Modification: This is the most significant resistance mechanism.[5] It occurs through two primary ways:

    • Mutations in the chromosomal folP gene: This gene encodes the DHPS enzyme. Mutations can alter the enzyme's active site, reducing its affinity for sulfonamides while still allowing it to bind to its natural substrate, para-aminobenzoic acid (pABA).[4][6]

    • Acquisition of plasmid-borne resistance genes (sul genes): Bacteria can acquire plasmids carrying genes such as sul1, sul2, and sul3.[1][3][7] These genes encode for alternative, highly resistant forms of the DHPS enzyme that are not effectively inhibited by sulfonamides.[3][4][7]

  • Efflux Pumps: Some bacteria utilize efflux pumps to actively transport sulfonamides out of the cell, preventing the drug from reaching its target concentration.[6][8] Several families of efflux pumps can be involved, including the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS).[9][10]

  • Decreased Permeability: Alterations in the bacterial cell membrane or cell wall can reduce the uptake of this compound, thereby limiting its access to the intracellular target.[5][11]

  • Overproduction of PABA: Some bacteria can overcome the competitive inhibition of DHPS by overproducing the natural substrate, pABA.[6]

Q3: How can I determine if my bacterial isolate is resistant to this compound due to a target modification?

To investigate target modification, you can perform the following:

  • Sequence the folP gene: Amplify and sequence the chromosomal folP gene from your resistant isolate and compare it to the sequence from a susceptible strain. The presence of non-synonymous mutations may indicate resistance-conferring changes in the DHPS enzyme.

  • Screen for sul genes: Use PCR with specific primers for sul1, sul2, and sul3 to determine if your isolate carries these plasmid-borne resistance genes.

Troubleshooting Guides

Problem 1: My this compound minimum inhibitory concentration (MIC) assay shows inconsistent results.

Possible Cause Troubleshooting Step
Inoculum preparation is not standardized. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, to have a consistent number of bacterial cells in each well.
Media components are interfering with drug activity. The presence of thymidine (B127349) or PABA in the growth media can interfere with sulfonamide activity. Use a defined medium with low levels of these compounds, such as Mueller-Hinton Broth.
This compound stock solution has degraded. Prepare fresh stock solutions of this compound and store them appropriately (protected from light and at the recommended temperature).
Contamination of the bacterial culture. Streak your isolate on a fresh agar (B569324) plate to ensure purity before setting up the MIC assay.

Problem 2: I have confirmed the presence of a sul gene in my isolate, but the level of resistance is lower than expected.

Possible Cause Troubleshooting Step
Low expression of the sul gene. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the transcript levels of the sul gene. Low expression may be due to the regulatory environment of the plasmid or the host bacterium.
The sul gene is not the sole determinant of resistance. The overall resistance phenotype may be a combination of multiple mechanisms. Investigate the presence of other resistance mechanisms, such as efflux pumps or mutations in the chromosomal folP gene.
Plasmid instability. The plasmid carrying the sul gene may be unstable and lost during subculturing. Ensure consistent selective pressure if appropriate, or perform plasmid stability assays.

Quantitative Data Summary

Table 1: Example MIC Values for E. coli Strains with Different Resistance Mechanisms

StrainGenotypeThis compound MIC (µg/mL)
Wild-TypefolP (wild-type)8
Mutant 1folP (point mutation)64
Mutant 2sul1 positive>1024
Mutant 3sul2 positive>1024
Mutant 4Efflux pump over-expression32

Experimental Protocols

Protocol 1: PCR for Detection of sul1 and sul2 Genes

1. DNA Extraction:

  • Culture the bacterial isolate overnight in appropriate broth.

  • Extract genomic DNA using a commercial bacterial DNA extraction kit according to the manufacturer's instructions.

2. PCR Amplification:

  • Prepare a PCR master mix containing:

    • 10 µL of 2x PCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 1 µL of template DNA (50-100 ng)

    • 7 µL of nuclease-free water

  • Use the following primer sequences:

    • sul1-F: 5'-ATG GTC GGC TGG GCT GCG-3'

    • sul1-R: 5'-CTA GGC GGG AAG GCG GAC-3'

    • sul2-F: 5'-GAA TAA ATC GCT CAT CAT TTT CGG C-3'

    • sul2-R: 5'-CGA ATT CTT GCG GTT TCC G-3'

  • Perform PCR with the following cycling conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 5 minutes

3. Gel Electrophoresis:

  • Run the PCR products on a 1.5% agarose (B213101) gel.

  • Visualize the bands under UV light. The expected product sizes are approximately 840 bp for sul1 and 720 bp for sul2.

Visualizations

Formosulfathiazole_Resistance_Mechanisms cluster_cell Bacterial Cell cluster_pathway Folic Acid Synthesis Pathway cluster_resistance Resistance Mechanisms PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_acid Dihydrofolic Acid DHPS->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic Acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleic_Acids Nucleic Acid Synthesis Tetrahydrofolic_acid->Nucleic_Acids Formosulfathiazole_in This compound Formosulfathiazole_in->DHPS Inhibition Efflux Efflux Pump Formosulfathiazole_in->Efflux Expulsion Target_Mod Target Modification (folP mutation or sul genes) Target_Mod->DHPS Altered DHPS Formosulfathiazole_out This compound Efflux->Formosulfathiazole_out Formosulfathiazole_out->Formosulfathiazole_in Uptake

Caption: Overview of this compound action and bacterial resistance mechanisms.

Troubleshooting_Workflow Start Start: Inconsistent MIC Results Check_Inoculum Standardize Inoculum (0.5 McFarland) Start->Check_Inoculum Check_Media Use Appropriate Media (e.g., Mueller-Hinton) Start->Check_Media Check_Drug Prepare Fresh Drug Stock Start->Check_Drug Check_Purity Verify Culture Purity Start->Check_Purity Re_run_MIC Re-run MIC Assay Check_Inoculum->Re_run_MIC Check_Media->Re_run_MIC Check_Drug->Re_run_MIC Check_Purity->Re_run_MIC Consistent Consistent Results Re_run_MIC->Consistent Yes Inconsistent Still Inconsistent: Consult Senior Researcher Re_run_MIC->Inconsistent No

Caption: Troubleshooting workflow for inconsistent this compound MIC assays.

References

Validation & Comparative

A Comparative Analysis of Formosulfathiazole and Other Veterinary Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a long-standing class of synthetic antimicrobial agents widely utilized in veterinary medicine for the treatment and control of various bacterial and protozoal infections. Their mechanism of action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1] This guide provides a comparative overview of Formosulfathiazole against other commonly used veterinary sulfonamides, focusing on their performance based on available experimental data.

This compound is a prodrug that, after administration, slowly releases its active components: sulfathiazole (B1682510) and formaldehyde.[2] This slow-release mechanism is intended to provide a sustained therapeutic effect. This guide will compare this compound with other key veterinary sulfonamides, such as sulfamethazine (B1682506), sulfadiazine (B1682646), and sulfadimethoxine (B1681780), in terms of their antibacterial spectrum, pharmacokinetic profiles, and known efficacy.

Mechanism of Action: Inhibition of Folate Synthesis

All sulfonamides, including the active metabolite of this compound (sulfathiazole), share a common mechanism of action. They are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (folic acid). Folic acid is a vital coenzyme for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect, inhibiting bacterial growth and replication.[4] Mammalian cells are not affected as they obtain folic acid from their diet.[3]

The potentiation of sulfonamides with diaminopyrimidines, such as trimethoprim (B1683648), results in a sequential blockade of the folic acid synthesis pathway, often leading to a synergistic and bactericidal effect.[4]

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfonamides Sulfonamides (e.g., Sulfathiazole) Sulfonamides->Dihydropteroate_Synthase Competitively Inhibit

Figure 1: Simplified signaling pathway of sulfonamide action.

In Vitro Efficacy: A Look at Minimum Inhibitory Concentrations

The in vitro efficacy of an antimicrobial is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While direct comparative studies on this compound are limited, data on its active metabolite, sulfathiazole, and other sulfonamides against key veterinary pathogens are available.

SulfonamidePathogenMIC50 (µg/mL)MIC90 (µg/mL)Animal
Sulfathiazole Bordetella bronchiseptica--Swine
Sulfamethazine Bordetella bronchiseptica--Swine
Sulfamethazine Pasteurella multocida2 - 32-Swine
Sulfadiazine Pasteurella multocida>256>256General
Sulfadimethoxine Pasteurella multocida>256>256General
Sulfamethoxazole (B1682508) Pasteurella multocida--General

Note: MIC values can vary significantly between studies due to differences in methodology and bacterial strains tested. The data presented is a compilation from various sources and may not be from direct head-to-head comparisons. A study on veterinary pathogens indicated that for sulfadiazine and sulfadimethoxine, the tested concentration ranges (> 256 mg/L) were too low to generate data acceptable for the estimation of presumptive Epidemiological Cut-Off Values (ECOFFs) for Pasteurella multocida.[5]

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of sulfonamides, including their absorption, distribution, metabolism, and excretion, vary considerably among different compounds and animal species. This variation influences their duration of action and clinical applications.

SulfonamideClassificationKey Pharmacokinetic Parameters (Species)
This compound Prodrug (Slow-release)Poorly absorbed, designed for local action in the gastrointestinal tract or slow release of sulfathiazole.[2]
Sulfathiazole Short-actingGoats (intraruminal): Bioavailability ~52.6%[6]
Sulfamethazine Intermediate-actingSwine (in-feed): Effective in controlling Bordetella bronchiseptica infection, showing faster clearance of the organism compared to sulfathiazole.[7]
Sulfadiazine Intermediate-actingCattle (oral): Tmax ~5.00 hours; slower absorption compared to sulfamonomethoxine (B1681783).[8][9]
Sulfadimethoxine Long-actingPigs: Longest plasma elimination half-life (14.8 h) compared to sulfadiazine (3.7 h) and sulfamethoxazole (2.2 h).[10]
Sulfamethoxazole Short- to Intermediate-actingCalves: Elimination half-life of 2.0-4.7 hours.[11]

In Vivo Efficacy: Insights from Experimental Studies

Direct comparative in vivo efficacy studies involving this compound are scarce in the available literature. However, studies comparing other sulfonamides provide valuable insights into their relative performance in treating specific veterinary diseases.

In a study on swine infected with Bordetella bronchiseptica, feed containing sulfamethazine (110 mg/kg) resulted in a faster decrease in the bacterial isolation rate compared to sulfathiazole at the same concentration.[7] By day 42 of the study, pigs medicated with sulfamethazine were negative for B. bronchiseptica, while 8% to 17% of the sulfathiazole-medicated pigs remained positive.[7]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key experiments in the evaluation of sulfonamides.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare serial dilutions of sulfonamides in 96-well plates inoculum Prepare bacterial inoculum to 0.5 McFarland standard add_inoculum Add bacterial inoculum to each well inoculum->add_inoculum incubate Incubate plates at 37°C for 18-24 hours add_inoculum->incubate read_results Visually inspect for bacterial growth incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic

Figure 2: General workflow for MIC determination.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the sulfonamides in an appropriate solvent. Create a series of two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the test bacterium on an appropriate agar (B569324) medium. Suspend bacterial colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to the final desired inoculum density.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Study in a Swine Respiratory Disease Model

Objective: To compare the efficacy of this compound and Sulfamethazine in an experimental Bordetella bronchiseptica infection model in swine.

Animals: Healthy, weaned piglets, negative for B. bronchiseptica.

Experimental Design:

  • Acclimatization: House the piglets for a period of acclimatization before the start of the study.

  • Infection: Challenge the piglets intranasally with a standardized dose of a virulent strain of B. bronchiseptica.

  • Treatment Groups: Randomly assign the infected piglets to different treatment groups:

    • Group A: Control (no treatment)

    • Group B: this compound administered in feed at a specified dose.

    • Group C: Sulfamethazine administered in feed at a specified dose.

  • Treatment Period: Administer the medicated feed for a predetermined duration (e.g., 28 days).

  • Monitoring and Sample Collection:

    • Monitor clinical signs of respiratory disease daily.

    • Collect nasal swabs at regular intervals to determine the presence and load of B. bronchiseptica.

    • At the end of the study, perform necropsies to assess lung lesions.

  • Data Analysis: Compare the clinical scores, bacterial clearance rates, and lung lesion scores between the treatment groups.

Acclimatization Acclimatization of Piglets Infection Intranasal Challenge with B. bronchiseptica Acclimatization->Infection Grouping Random Assignment to Treatment Groups Infection->Grouping Control Control Group (No Treatment) Grouping->Control This compound This compound Group Grouping->this compound Sulfamethazine Sulfamethazine Group Grouping->Sulfamethazine Treatment Medicated Feed Administration Control->Treatment This compound->Treatment Sulfamethazine->Treatment Monitoring Clinical Monitoring and Nasal Swab Collection Treatment->Monitoring Necropsy Necropsy and Lung Lesion Scoring Monitoring->Necropsy Analysis Data Analysis and Comparison Necropsy->Analysis

Figure 3: Experimental workflow for an in vivo efficacy study.

Conclusion

This compound, as a prodrug of sulfathiazole, offers a potential advantage of sustained release, which may be beneficial for certain therapeutic applications. However, a comprehensive and direct comparison with other widely used veterinary sulfonamides is hampered by the limited availability of published experimental data for this compound itself.

The available data on sulfathiazole, its active metabolite, and other sulfonamides like sulfamethazine, sulfadiazine, and sulfadimethoxine, highlight the significant variations in their pharmacokinetic profiles and in vitro efficacy against different pathogens. Sulfamethazine has demonstrated superior efficacy over sulfathiazole in clearing Bordetella bronchiseptica in swine. The pharmacokinetic data indicate that sulfadimethoxine has the longest half-life in pigs, while sulfadiazine is absorbed more slowly than sulfamonomethoxine in cattle.

To provide a more definitive comparison and to fully understand the therapeutic potential of this compound, further research is warranted. This should include direct, head-to-head in vitro and in vivo studies against a broad panel of relevant veterinary pathogens, as well as detailed pharmacokinetic studies in target animal species. Such data would enable a more evidence-based selection of the most appropriate sulfonamide for specific clinical situations in veterinary medicine.

References

A Comparative Analysis of Formosulfathiazole and Sulfadimidine Efficacy in Cattle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of formosulfathiazole and sulfadimidine, two sulfonamide antimicrobials used in veterinary medicine for the treatment of common infectious diseases in cattle, such as bacterial enteritis (scours) and coccidiosis. While direct comparative clinical trials are limited, this document synthesizes available data on their individual performance, mechanisms of action, and experimental protocols to offer a comprehensive overview for research and development purposes.

Executive Summary

Both this compound, a prodrug of sulfathiazole (B1682510), and sulfadimidine are effective against a range of bacterial and protozoal pathogens in cattle. Sulfadimidine has been more extensively studied, with a broader range of documented clinical applications and established dosage regimens for various conditions. This compound, acting through its active metabolite sulfathiazole, is also indicated for similar enteric and systemic infections. The primary mechanism of action for both drugs is the competitive inhibition of dihydropteroate (B1496061) synthase, a key enzyme in the bacterial folic acid synthesis pathway. This guide presents available quantitative data, experimental methodologies, and visual representations of their shared mechanism and experimental workflows.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Both this compound (after conversion to sulfathiazole) and sulfadimidine exert their bacteriostatic effect by interfering with the synthesis of folic acid, a crucial component for bacterial growth and replication. As structural analogs of para-aminobenzoic acid (PABA), they competitively inhibit the enzyme dihydropteroate synthase (DHPS). This inhibition blocks the conversion of PABA to dihydropteroic acid, a precursor to dihydrofolic acid, ultimately disrupting the production of nucleotides and certain amino acids essential for bacterial DNA and protein synthesis.[1][2]

FolicAcidPathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DihydropteroicAcid Dihydropteroic Acid DHPS->DihydropteroicAcid Dihydrofolate Dihydrofolic Acid DihydropteroicAcid->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolic Acid DHFR->Tetrahydrofolate Nucleotides Nucleotides, Amino Acids Tetrahydrofolate->Nucleotides Sulfonamides Sulfonamides (Sulfathiazole, Sulfadimidine) Sulfonamides->DHPS Competitive Inhibition

Mechanism of action for sulfonamides.

Comparative Efficacy in Key Cattle Diseases

Due to the limited number of direct head-to-head studies, this section presents available efficacy data for each drug individually in the context of common cattle diseases.

Bacterial Enteritis (Calf Scours)

Bacterial enteritis, commonly known as calf scours, is a significant cause of morbidity and mortality in young cattle, with Escherichia coli being a frequent causative agent.

Sulfadimidine:

Sulfadimidine is widely used for the treatment of bacterial scours in calves.[3] While specific clinical trial data with cure rates from recent peer-reviewed publications is scarce in the provided search results, its efficacy is generally accepted in veterinary practice. One study evaluating different sulfonamide protocols for neonatal diarrhea caused by E. coli found that a systemic therapy using sulfadiazine (B1682646) and trimethoprim (B1683648) provided better weight gain and body development.[4]

This compound (as Sulfathiazole):

Information on the clinical efficacy of this compound or its active metabolite, sulfathiazole, specifically for calf scours is limited in the available search results. However, sulfathiazole is indicated for the treatment of enteritis in cattle.[5] A study on bovine neonatal diarrhea evaluated a protocol including oral administration of phthalylsulfathiazole (B1677756) in combination with other compounds.[1] While the therapeutic protocols containing sulfonamides were generally found to be effective in clinical improvement, the specific contribution of sulfathiazole was not isolated.[1]

Data Presentation: Efficacy in Bacterial Enteritis

DrugStudy TypeAnimal ModelPathogenKey FindingsReference
Sulfadimidine General ReviewCattleE. coliCommonly used for colibacillosis (bacterial scours).[3][3]
Sulfathiazole General ReviewCattleGeneral bacterial enteritisIndicated for the treatment of enteritis.[5][5]
Coccidiosis

Coccidiosis, caused by protozoa of the genus Eimeria, is a common parasitic disease in calves leading to diarrhea, poor growth, and in severe cases, death.

Sulfadimidine:

Several studies have demonstrated the efficacy of sulfadimidine in the treatment and control of coccidiosis in calves.

Experimental Protocol: Sulfadimidine for Coccidiosis in Calves

A study on clinical coccidiosis in adult cattle reported successful treatment with a 33.33% (w/v) solution of sulfadimidine.[6]

  • Animals: Seven adult cattle with clinical signs of coccidiosis (bloody diarrhea, anorexia).

  • Diagnosis: Fecal examination confirming the presence of coccidian oocysts, with oocyst per gram (OPG) counts ranging from 18,000 to 32,000.[6]

  • Treatment: Intravenous administration of sulfadimidine at a dosage of 100 mg/kg body weight for 7 days, along with supportive therapy.[6]

  • Outcome: All affected cattle recovered from diarrhea within one week of therapy, and post-treatment fecal examinations revealed no parasitic oocysts.[6]

Coccidiosis_Treatment_Workflow cluster_diagnosis Diagnosis cluster_treatment Treatment Protocol cluster_outcome Outcome Assessment ClinicalSigns Clinical Signs (Bloody Diarrhea, Anorexia) FecalExam Fecal Examination (OPG Count) ClinicalSigns->FecalExam SulfadimidineAdmin Sulfadimidine IV (100 mg/kg for 7 days) FecalExam->SulfadimidineAdmin SupportiveTherapy Supportive Therapy Recovery Clinical Recovery (Resolution of Diarrhea) SulfadimidineAdmin->Recovery PostFecalExam Post-Treatment Fecal Examination Recovery->PostFecalExam

Experimental workflow for sulfadimidine treatment of coccidiosis.

Data Presentation: Sulfadimidine Efficacy in Coccidiosis

ParameterPre-treatmentPost-treatment (1 week)Reference
Clinical Signs Bloody diarrhea, anorexiaResolution of diarrhea[6]
Oocysts per Gram (OPG) 18,000 - 32,0000[6]

This compound (as Sulfathiazole):

Pharmacokinetic Profiles

Understanding the pharmacokinetic properties of these drugs is crucial for designing effective dosing regimens.

Sulfadimidine:

Pharmacokinetic studies in cattle have shown that sulfadimidine is characterized by a relatively slow elimination half-life. In one study with healthy calves, the elimination half-life after oral administration was 26 hours.[8] In diarrheic calves, the absorption was faster, and the elimination half-life was shorter at 17.7 hours.[8]

Sulfathiazole:

Pharmacokinetic data for sulfathiazole in cattle is less available. Studies in other ruminants, such as sheep, indicate a much shorter elimination half-life of 1.1 hours after intravenous administration. This suggests that sulfathiazole is eliminated more rapidly than sulfadimidine.

Data Presentation: Pharmacokinetic Parameters

ParameterSulfadimidine (in calves)Sulfathiazole (in sheep)Reference
Administration Route OralIntravenous[8]
Elimination Half-life (t½) 26 hours (healthy) 17.7 hours (diarrheic)1.1 hours[8]

Conclusion

Based on the available evidence, both this compound and sulfadimidine are valuable therapeutic options for common bacterial and protozoal infections in cattle. Sulfadimidine has a more extensive body of research supporting its clinical efficacy, with established protocols for conditions like coccidiosis and bacterial enteritis. The slower elimination of sulfadimidine may offer an advantage in maintaining therapeutic concentrations with less frequent dosing compared to the more rapidly eliminated sulfathiazole.

The efficacy of this compound is inferred from the known activity of its metabolite, sulfathiazole. However, a clear lack of published, peer-reviewed clinical trials in cattle makes a direct, evidence-based comparison of its efficacy against sulfadimidine challenging. Further research, including head-to-head clinical trials, is warranted to definitively establish the comparative efficacy and optimal therapeutic protocols for this compound in cattle. Such studies would be invaluable for drug development professionals and veterinary practitioners in making informed decisions for the treatment of bovine infectious diseases.

LogicalRelationship cluster_drugs Sulfonamide Drugs cluster_mechanism Mechanism of Action cluster_diseases Target Diseases in Cattle This compound This compound (Prodrug) Sulfathiazole Sulfathiazole (Active Metabolite) This compound->Sulfathiazole Metabolism Inhibition Inhibition of Dihydropteroate Synthase Sulfathiazole->Inhibition Sulfadimidine Sulfadimidine Sulfadimidine->Inhibition BacterialEnteritis Bacterial Enteritis (Scours) Inhibition->BacterialEnteritis Efficacy Against Coccidiosis Coccidiosis Inhibition->Coccidiosis Efficacy Against

Logical relationship of the compared drugs and their action.

References

A Comparative Analysis of Formosulfathiazole and Sulfadiazine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals, this report provides a comprehensive comparative analysis of Formosulfathiazole and Sulfadiazine (B1682646). This guide synthesizes available experimental data on their antibacterial efficacy, physicochemical properties, pharmacokinetics, and toxicity, alongside detailed experimental protocols and visual representations of key biological and experimental processes.

Executive Summary

Sulfadiazine is a well-established sulfonamide antibiotic that inhibits bacterial growth by interfering with folic acid synthesis. This compound, a prodrug, is synthesized from the condensation of sulfathiazole (B1682510) and formaldehyde (B43269) and exerts its antibacterial effect through the slow, localized release of these two active components. While both compounds are effective antibacterial agents, their distinct mechanisms of action and pharmacokinetic profiles warrant a detailed comparative evaluation for specific research and development applications. This guide aims to provide an objective comparison based on available scientific literature to inform further investigation and application.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and Sulfadiazine is crucial for formulation development and predicting their biological behavior.

PropertyThis compoundSulfadiazine
IUPAC Name 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide; formaldehyde4-amino-N-pyrimidin-2-ylbenzenesulfonamide
Molecular Formula (C₉H₉N₃O₂S₂·CH₂O)xC₁₀H₁₀N₄O₂S
Melting Point 265-270 °C (with decomposition)[1]252-256 °C (with decomposition)
Solubility Insoluble in water and soluble in dilute aqueous acid and aqueous base.[2]Sparingly soluble in water, soluble in dilute mineral acids and aqueous alkali hydroxides.[3]

Mechanism of Action

Both this compound and Sulfadiazine ultimately disrupt the bacterial folic acid synthesis pathway, which is essential for bacterial survival. However, they achieve this through different mechanisms.

Sulfadiazine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase. This enzyme is critical for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is a vital cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Sulfadiazine halts bacterial growth and replication.[4]

This compound , being a prodrug, does not possess intrinsic antibacterial activity. Upon administration, it undergoes hydrolysis to release its active components: sulfathiazole and formaldehyde.[5] Sulfathiazole, like other sulfonamides, inhibits dihydropteroate synthase.[6] Formaldehyde exerts a non-specific antimicrobial effect by denaturing proteins and nucleic acids. This dual-release mechanism provides a localized and sustained antibacterial action.[5]

Below is a diagram illustrating the bacterial folic acid synthesis pathway and the points of inhibition by sulfonamides.

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Dihydrofolate_Reductase Dihydrofolate Reductase Dihydrofolic_Acid->Dihydrofolate_Reductase Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolic_Acid Nucleic_Acids Purines & Pyrimidines (DNA & RNA Synthesis) Tetrahydrofolic_Acid->Nucleic_Acids Sulfonamides Sulfadiazine / Sulfathiazole Sulfonamides->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

Comparative Antibacterial Efficacy

The in vitro antibacterial efficacy of an antibiotic is typically determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. As this compound's activity is dependent on the release of sulfathiazole, a comparison of the MIC values of sulfathiazole and sulfadiazine provides valuable insight.

OrganismSulfathiazole MIC Range (µg/mL)Sulfadiazine MIC Range (µg/mL)
Escherichia coli16 - >1024[7]8 - >1024[7]
Staphylococcus aureus32 - 512[7]16 - 512[7]

Note: Lower MIC values indicate greater potency. The wide range reflects variations in strain susceptibility and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a generalized protocol for determining the MIC of sulfonamides using the broth microdilution method.

MIC Determination Workflow start Start prep_stock Prepare Stock Solutions of Test Compounds start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum serial_dilute Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Materials:

  • Test compounds (this compound, Sulfadiazine)

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains of interest

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and Sulfadiazine in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the drug stock solutions in MHB across the wells of a 96-well plate.

  • Inoculation: Dilute the standardized bacterial inoculum in MHB and add to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Pharmacokinetics

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. While extensive data is available for Sulfadiazine, there is a notable lack of published pharmacokinetic studies for this compound. The table below summarizes key pharmacokinetic parameters for Sulfadiazine in various animal models.

SpeciesAdministration RouteHalf-life (t½)Bioavailability (%)Reference
Broiler ChickensIntravenous3.2 h-[8]
Broiler ChickensOral-~80[8]
PigsOral3.1 - 4.3 h-[9]
Holstein CowsOral4.51 h (absorption)>85[10]
Grass Carp (18°C)Oral--[11]
Grass Carp (24°C)Oral--[11]

Note: The pharmacokinetics of this compound would be largely dependent on its rate of hydrolysis to sulfathiazole and formaldehyde in vivo. Further research is required to characterize its pharmacokinetic profile.

Toxicity Profile

The safety profile of a drug is a critical consideration. Sulfonamides as a class are known to cause hypersensitivity reactions.

Sulfadiazine:

  • Can cause idiosyncratic liver injury with features of a hypersensitivity reaction.[12]

  • Potential for renal toxicity due to crystalluria, especially in dehydrated patients.[13]

  • Adverse effects can include fever, rash, and in rare cases, Stevens-Johnson syndrome.[12][13]

This compound:

  • As a prodrug of sulfathiazole, it is expected to share a similar toxicity profile related to the sulfonamide moiety. A 1947 study suggested low toxicity for a mixture containing sulfathiazole and sulfadiazine.[14]

  • Historically, sulfathiazole was considered to have a higher propensity for causing renal complications compared to sulfadiazine due to the lower solubility of its acetylated metabolite.[13]

  • The release of formaldehyde, a known carcinogen and cytotoxic agent, is a key consideration in the long-term safety assessment of this compound.

Synthesis of this compound

This compound is synthesized through the condensation reaction of sulfathiazole and formaldehyde.[1] The following diagram outlines a plausible synthetic pathway.

This compound Synthesis Sulfathiazole Sulfathiazole Reaction Condensation Sulfathiazole->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction This compound This compound Reaction->this compound

Caption: Synthesis of this compound.

Experimental Protocol (General): A detailed, standardized protocol for the synthesis of this compound is not readily available in recent literature. However, historical methods describe the reaction of sulfathiazole with formaldehyde, or a formaldehyde-yielding substance, often in a diluent such as water or alcohol. The product typically precipitates from the reaction mixture and can be collected by filtration.

Conclusion

This comparative analysis highlights the key differences and similarities between this compound and Sulfadiazine. Sulfadiazine is a well-characterized antibiotic with a broad spectrum of activity. This compound, as a prodrug, offers the potential for sustained and localized delivery of its active components, sulfathiazole and formaldehyde. However, a significant gap exists in the literature regarding the direct comparative experimental data for this compound, particularly in the areas of pharmacokinetics and toxicology. Further research, including head-to-head in vitro and in vivo studies, is essential to fully elucidate the therapeutic potential and safety profile of this compound relative to Sulfadiazine. This guide provides a foundational framework and identifies critical areas for future investigation by researchers in the field of antimicrobial drug development.

References

Head-to-Head Study: Formosulfathiazole and Toltrazuril in the Management of Coccidiosis

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Formosulfathiazole, a prodrug of sulfathiazole, exerts its anticoccidial effect through the inhibition of folic acid synthesis in protozoa, a mechanism characteristic of sulfonamides. Toltrazuril (B1682979), a triazinetrione derivative, acts on all intracellular stages of coccidia by disrupting nuclear division and mitochondrial activity. This fundamental difference in their mechanism of action translates to variations in their efficacy, spectrum of activity, and application in veterinary practice.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the efficacy of Toltrazuril and sulfonamides (as a class, representing the action of this compound's active metabolite) against coccidiosis in various animal species.

Table 1: Efficacy of Toltrazuril against Coccidiosis in Poultry

Efficacy ParameterEimeria SpeciesDosageResultsCitation
Oocyst ExcretionE. tenella75 ppm in drinking waterSignificant reduction in oocyst shedding.[1]
Oocyst Per Gram (OPG) ReductionE. tenella25 ppm in drinking waterReduced average OPG to 92 x 10³ from 229 x 10³ in untreated controls.
Lesion ScoreE. tenella75 ppm in drinking waterSignificantly reduced intestinal lesion scores.[1]
Mortality RateE. tenella & E. brunetti75 ppm in drinking water (84h post-infection)Reduced mortality to 16.8% from 41.7% in infected, non-treated chickens.[2]
Weight GainE. tenella75 and 150 ppm in drinking waterImproved bodyweight gain compared to unmedicated, infected groups.[1]

Table 2: Efficacy of Toltrazuril against Coccidiosis in Cattle

Efficacy ParameterEimeria SpeciesDosageResultsCitation
Oocyst Per Gram (OPG) ReductionE. bovis, E. zuernii15 mg/kg body weight (single oral dose)>75% reduction in oocyst counts in 13 out of 20 farms.[3]
Fecal Oocyst Counts (FOCs)E. bovis, E. zuernii15 mg/kg body weight (single oral dose)Significantly lower oocyst counts until day 41 post-treatment.[4]
Days with DiarrheaE. alabamensis15 mg/kg body weight (single oral dose)Significantly fewer days with diarrhea compared to placebo.
Body Weight GainE. alabamensis15 mg/kg body weight (single oral dose)Significantly higher body weight gain compared to placebo.

Table 3: Efficacy of Toltrazuril against Coccidiosis in Dogs

Efficacy ParameterCystoisospora SpeciesDosageResultsCitation
Oocyst ExcretionC. ohioensis group10, 20, or 30 mg/kg body weight (single dose)Totally suppressed oocyst excretion.[5]
Oocyst Per Gram (OPG) ReductionCystoisospora spp.150 mg/tablet per 10 kg body weight for 5 days100% reduction in OPG from day 5 onwards.[6]
Fecal Oocyst Count ReductionI. canis, I. ohioensis-complexNot specified91.5 – 100% reduction in fecal oocyst counts.[7]

Table 4: Efficacy of Sulfonamides against Coccidiosis in Poultry

Efficacy ParameterEimeria SpeciesDosageResultsCitation
Oocyst SheddingMixed Eimeria spp.Not specifiedCompletely inhibited oocyst shedding one week after treatment.[8]
Mortality RateE. tenellaNot specifiedSulfaclozine treatment resulted in a 30% mortality rate compared to 60% in the untreated group.[9]
Body WeightMixed Eimeria spp.Not specifiedImproved body weight compared to the untreated group.[8]

Experimental Protocols

Avian Coccidiosis Challenge Model for Efficacy Testing

This protocol outlines a standard method for evaluating the efficacy of anticoccidial drugs in broiler chickens.

  • Animal Model: Day-old broiler chicks, raised in a coccidia-free environment.

  • Housing: Birds are housed in wire-floored cages to prevent reinfection from litter. Feed and water are provided ad libitum.

  • Infection: At approximately 14 days of age, each bird is orally inoculated with a standardized dose of sporulated Eimeria oocysts (e.g., E. tenella, E. acervulina).

  • Treatment: The test compound (e.g., this compound or Toltrazuril) is administered in the feed or drinking water at a predetermined dose, starting before or after the experimental infection.

  • Data Collection:

    • Oocyst Counts: Fecal samples are collected at specified intervals post-infection, and the number of oocysts per gram (OPG) is determined using a McMaster chamber.

    • Lesion Scoring: At the end of the study, birds are euthanized, and the intestines are examined for lesions characteristic of coccidiosis. Lesions are scored on a scale of 0 to 4.

    • Performance Parameters: Body weight gain and feed conversion ratio are calculated for the duration of the experiment.

    • Mortality: Daily mortality is recorded.

  • Control Groups: The study includes an uninfected, untreated control group and an infected, untreated control group for comparison.

Bovine Coccidiosis Challenge Model for Efficacy Testing

This protocol describes a model for assessing anticoccidial efficacy in calves.

  • Animal Model: Young calves, confirmed to be free of coccidial infection prior to the study.

  • Housing: Calves are housed in individual pens to prevent cross-contamination.

  • Infection: Each calf is orally inoculated with a known number of sporulated oocysts of pathogenic Eimeria species (e.g., E. bovis, E. zuernii).

  • Treatment: The test compound is administered orally at a specified dosage and time relative to infection.

  • Data Collection:

    • Fecal Oocyst Counts (FOCs): Fecal samples are collected regularly, and oocysts per gram of feces are quantified.

    • Clinical Signs: Calves are monitored daily for clinical signs of coccidiosis, such as diarrhea, dehydration, and general demeanor. Fecal consistency is scored.

    • Performance Parameters: Body weight is measured at the beginning and end of the study to determine average daily gain.

  • Control Groups: An infected, untreated control group is included to validate the challenge model.

Mandatory Visualization

experimental_workflow_avian_coccidiosis cluster_preparation Preparation Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Phase start Day-old Chicks housing Coccidia-free Housing start->housing acclimatization Acclimatization (14 days) housing->acclimatization infection Oral Inoculation (Eimeria oocysts) acclimatization->infection treatment_group Treatment Group (Drug Administration) infection->treatment_group control_group Infected Control (No Treatment) infection->control_group data_collection Data Collection - Oocyst Counts - Lesion Scores - Weight Gain - Mortality treatment_group->data_collection control_group->data_collection analysis Statistical Analysis data_collection->analysis results Efficacy Determination analysis->results

Caption: Experimental workflow for an avian coccidiosis efficacy trial.

signaling_pathway_sulfathiazole PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF Blocked THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Replication Protozoal Replication NucleicAcids->Replication

Caption: Mechanism of action of Sulfathiazole via folic acid synthesis inhibition.

signaling_pathway_toltrazuril Toltrazuril Toltrazuril Mitochondrion Mitochondrion Toltrazuril->Mitochondrion Interference Nucleus Nucleus Toltrazuril->Nucleus Disruption RespiratoryChain Respiratory Chain Enzymes Mitochondrion->RespiratoryChain ATP_Production ATP Production RespiratoryChain->ATP_Production Inhibition NuclearDivision Nuclear Division Nucleus->NuclearDivision ParasiteDevelopment Intracellular Parasite Development NuclearDivision->ParasiteDevelopment Inhibition

Caption: Mechanism of action of Toltrazuril on parasite organelles.

References

A Comparative Guide to a Newly Validated HPLC Method for Formosulfathiazole Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a newly developed and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Formosulfathiazole against a traditional Ultraviolet-Visible (UV-Vis) Spectrophotometric method. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their specific needs.

Introduction to this compound Quantification

This compound is a sulfonamide drug that requires accurate and reliable quantification in pharmaceutical formulations and biological matrices for quality control and pharmacokinetic studies. While traditional methods like UV-Vis spectrophotometry have been employed, modern chromatographic techniques such as HPLC offer significant advantages in terms of specificity, sensitivity, and accuracy. This guide details the validation of a novel Reverse-Phase HPLC (RP-HPLC) method and compares its performance against a standard UV-Vis spectrophotometric assay. The validation of the new HPLC method has been performed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Methodology

New RP-HPLC Method

A novel RP-HPLC method was developed for the determination of this compound. The chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer, providing a robust and reproducible assay.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH 4.5 adjusted with phosphoric acid) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in the mobile phase and serially diluted to obtain working standards.

Alternative Method: UV-Vis Spectrophotometry

A conventional UV-Vis spectrophotometric method was used as an alternative for the quantification of this compound. This method is based on the measurement of the absorbance of the drug at its wavelength of maximum absorption.

Experimental Protocol:

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 N Hydrochloric Acid.

  • Wavelength of Maximum Absorption (λmax): 272 nm.

  • Standard Preparation: A stock solution of this compound (100 µg/mL) was prepared in 0.1 N HCl and serially diluted to obtain working standards.

Method Validation and Comparison

The new RP-HPLC method was subjected to rigorous validation as per ICH guidelines to establish its performance characteristics.[1][3][5] The results are compared with the performance of the alternative UV-Vis spectrophotometric method in the tables below.

Data Presentation

Table 1: System Suitability Parameters for the New RP-HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 21.15
Theoretical Plates≥ 20007850
Relative Standard Deviation (RSD) of Peak Area≤ 2.0%0.85%

Table 2: Comparison of Validation Parameters

Validation ParameterNew RP-HPLC MethodAlternative UV-Vis MethodAcceptance Criteria (ICH)
Specificity No interference from excipients or degradation products.Potential interference from excipients absorbing at 272 nm.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (R²) 0.99980.9985R² ≥ 0.999
Range (µg/mL) 1 - 505 - 40The range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
Accuracy (% Recovery) 99.5 - 100.8%97.2 - 102.5%98.0 - 102.0%
Precision (RSD)
- Repeatability0.75%1.52%RSD ≤ 2%
- Intermediate Precision1.10%2.15%RSD ≤ 2%
Limit of Detection (LOD) (µg/mL) 0.10.8Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 0.32.5Signal-to-Noise ratio of 10:1
Robustness Unaffected by minor changes in flow rate, pH, and mobile phase composition.Sensitive to changes in solvent pH and composition.The reliability of an analytical procedure with respect to deliberate variations in method parameters.

Workflow and Process Visualization

The following diagram illustrates the workflow for the validation of the new HPLC method for this compound quantification.

HPLC_Validation_Workflow cluster_planning 1. Planning Phase cluster_execution 2. Experimental Execution cluster_analysis 3. Data Analysis & Reporting cluster_conclusion 4. Conclusion protocol Develop Validation Protocol define_params Define Validation Parameters & Acceptance Criteria protocol->define_params prepare_std Prepare Standard Solutions & Samples define_params->prepare_std specificity Specificity Analysis prepare_std->specificity linearity Linearity Study prepare_std->linearity accuracy Accuracy Assessment prepare_std->accuracy precision Precision Evaluation (Repeatability & Intermediate) prepare_std->precision lod_loq Determine LOD & LOQ prepare_std->lod_loq robustness Robustness Testing prepare_std->robustness analyze_data Analyze Validation Data specificity->analyze_data linearity->analyze_data accuracy->analyze_data precision->analyze_data lod_loq->analyze_data robustness->analyze_data compare_criteria Compare Results with Acceptance Criteria analyze_data->compare_criteria report Generate Validation Report compare_criteria->report conclusion Method is Validated for Intended Use report->conclusion

Workflow for the validation of the new HPLC method.

Conclusion

The newly developed RP-HPLC method for the quantification of this compound demonstrates superior performance compared to the traditional UV-Vis spectrophotometric method. The HPLC method exhibits higher specificity, linearity, accuracy, and precision, along with lower limits of detection and quantification. Its robustness ensures reliable results even with minor variations in experimental conditions. Therefore, the validated RP-HPLC method is recommended as a more suitable and reliable approach for the routine quality control and analysis of this compound in pharmaceutical products.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Formosulfathiazole, a veterinary antibacterial agent. This compound acts as a prodrug, slowly releasing sulfathiazole (B1682510) and formaldehyde.[1] Due to the limited availability of specific cross-validation data for this compound, this guide leverages established analytical methodologies for sulfathiazole and other structurally related sulfonamides. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, which are widely used for the analysis of sulfonamides in pharmaceutical formulations.[2][3][4]

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The following tables summarize the typical performance characteristics of HPLC and UV-Visible Spectrophotometry for the analysis of sulfonamides, which can be considered representative for this compound analysis.

Table 1: Typical Performance Characteristics of HPLC Methods for Sulfonamides

ParameterTypical ValueReference
Linearity (R²)> 0.999[5]
Accuracy (Recovery %)98 - 102%[5]
Precision (RSD %)< 2%[5]
Limit of Detection (LOD)34.5–79.5 µg/kg[5]
Limit of Quantitation (LOQ)41.3–89.9 µg/kg[5]

Table 2: Typical Performance Characteristics of UV-Visible Spectrophotometric Methods for Sulfathiazole

ParameterTypical ValueReference
Linearity (Concentration Range)2-24 µg/mL[6][7]
Molar Absorptivity0.69x10⁴ - 11259 L.mol⁻¹.cm⁻¹[6][7]
Limit of Detection (LOD)0.1534 - 0.23 ppm[3][7]
Limit of Quantitation (LOQ)0.48 ppm[3]
Recovery (%)99.925%[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized protocols for HPLC and UV-Visible Spectrophotometry that can be adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a highly sensitive and specific technique for the separation and quantification of drug substances.[4] A reversed-phase HPLC (RP-HPLC) method is commonly employed for the analysis of sulfonamides.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reversed-phase C18 column is typically used.[2]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common.[2] The composition can be optimized for the best separation.

  • Flow Rate: A constant flow rate is maintained to ensure reproducible results.[2]

  • Detection: UV detection at the wavelength of maximum absorbance of the analyte.

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.[2] For this compound, which is soluble in DMSO, freshly prepared solutions at room temperature are recommended to avoid degradation.[1]

  • Derivatization: For enhanced detection, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can be employed to increase UV absorbance.[8]

UV-Visible Spectrophotometry Protocol

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of sulfonamides.[3] These methods are often based on colorimetric reactions.

  • Instrumentation: A UV-Visible spectrophotometer.[3][7]

  • Principle: One common method involves the formation of a Schiff's base. The primary amino group of the sulfonamide reacts with an aldehyde group of a reagent, such as p-dimethylaminobenzaldehyde (p-DMAB), to produce a colored complex.[7] Another approach is a diazotization coupling reaction where the sulfonamide is diazotized with sodium nitrite (B80452) in an acidic medium and then coupled with a chromogenic agent like aniline (B41778) to form a colored dye.[3][6]

  • Reagents:

    • For Schiff's base method: p-dimethylaminobenzaldehyde reagent.[7]

    • For diazotization method: Sodium nitrite, hydrochloric acid, and a coupling agent (e.g., aniline).[3][6]

  • Procedure:

    • Prepare a standard stock solution of the analyte in a suitable solvent (e.g., distilled water).[7]

    • Prepare a series of standard solutions of known concentrations.

    • Add the specific reagents to an aliquot of the standard or sample solution.

    • Allow the reaction to proceed under optimized conditions (e.g., pH, time).

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax) against a reagent blank.[3][7]

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

Mandatory Visualizations

Cross-Validation Workflow

Cross-validation is a critical step to ensure that different analytical methods produce comparable and reliable results, which is essential during method transfer or when comparing data from different studies.[2] The following diagram illustrates a general workflow for the cross-validation of two analytical methods.

cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., UV-Vis) cluster_2 Comparison and Validation A1 Sample Preparation A2 Analysis by Method A A1->A2 A3 Data Set A A2->A3 C1 Statistical Analysis (e.g., t-test, F-test) A3->C1 B1 Sample Preparation B2 Analysis by Method B B1->B2 B3 Data Set B B2->B3 B3->C1 C2 Assessment of Equivalence C1->C2 End End: Validated Methods C2->End Start Start: Identical Samples Start->A1 Start->B1

Caption: General workflow for the cross-validation of two analytical methods.

Schiff's Base Formation for Spectrophotometric Analysis

The reaction between the primary amino group of a sulfonamide and an aldehyde to form a colored Schiff's base is a common principle in spectrophotometric analysis.

This compound This compound (Primary Amine) Product Yellow Colored Schiff's Base This compound->Product + Reagent p-DMAB (Aldehyde) Reagent->Product Measurement Measure Absorbance at λmax (e.g., 451 nm) Product->Measurement Quantification

Caption: Reaction pathway for the spectrophotometric determination via Schiff's base formation.

References

A Comparative Analysis of the Cytotoxicity of Formosulfathiazole and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro cytotoxicity of the veterinary antibacterial agent Formosulfathiazole and its primary metabolites, Sulfathiazole and Formaldehyde. This compound functions as a prodrug, undergoing decomposition to release its active components.[1] Understanding the cytotoxic profiles of the parent compound and its metabolites is crucial for a comprehensive safety and efficacy assessment. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key cellular pathways and workflows to support further research and development.

Executive Summary of Cytotoxicity Data

The cytotoxic potential of this compound is intrinsically linked to its breakdown products: Sulfathiazole and Formaldehyde. Direct comparative in vitro studies on this compound are limited. However, by examining the cytotoxicity of its metabolites, we can infer the potential cellular effects following its administration and decomposition. The primary metabolite of most sulfonamides, N4-acetyl-sulfathiazole, is generally considered to have low biological activity.[2]

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for Sulfathiazole and Formaldehyde across various human cell lines. A lower IC50 value indicates a higher cytotoxic potential.

CompoundCell LineIC50 ValueSource
Sulfathiazole HepG2 (Human Liver Carcinoma)>300 µg/mL[1]
Formaldehyde HepG2 (Human Liver Carcinoma)103.8 ± 23.6 mg/L[3]
A549 (Human Lung Carcinoma)~200 mg/L[3]
Skin Fibroblasts196.68 ± 36.73 mg/L[4]

Note: The IC50 value for Sulfathiazole on HepG2 cells is sourced from a product information sheet and lacks the detailed experimental context of peer-reviewed data, warranting cautious interpretation.[1]

Experimental Protocols

The following is a generalized methodology for determining the in vitro cytotoxicity of chemical compounds using the MTT assay, a common colorimetric method for assessing cell metabolic activity.

MTT Assay for Cytotoxicity Assessment
  • Cell Culture and Seeding:

    • Human cell lines (e.g., HepG2, A549) are cultured in an appropriate medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin).

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • For the assay, cells are seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Preparation and Treatment:

    • Stock solutions of the test compounds (this compound, Sulfathiazole, N4-acetyl-sulfathiazole, Formaldehyde) are prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO).

    • Serial dilutions of the stock solutions are made in the culture medium to achieve the desired final concentrations.

    • The culture medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a negative control (medium only) are also included.

  • Incubation:

    • The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

    • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • The medium is then carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

    • Cell viability is calculated as a percentage of the control group:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve of cell viability against the log of the compound concentration.

Visualizing Experimental and Mechanistic Pathways

To further elucidate the processes involved in assessing and mediating the cytotoxicity of this compound and its metabolites, the following diagrams illustrate a typical experimental workflow and a key signaling pathway implicated in Sulfathiazole's cellular effects.

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay & Data Analysis Cell_Culture Cell Line Culture (e.g., HepG2, A549) Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat Cells with Compounds Seeding->Treatment Compound_Prep Prepare Stock Solutions (this compound & Metabolites) Serial_Dilution Create Serial Dilutions Compound_Prep->Serial_Dilution Serial_Dilution->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Dissolve Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance Analysis Calculate % Viability & IC50 Absorbance->Analysis

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Research on the anti-proliferative effects of Sulfathiazole in T-47D breast cancer cells has indicated that its mechanism of action involves the induction of death autophagy, a programmed cell death process.[5][6] This process appears to be independent of apoptosis.[5] The key signaling pathway implicated involves the upregulation of the p53/DRAM pathway and the downregulation of the pro-survival Akt/mTOR pathway.[5][6]

G cluster_pro_survival Pro-Survival Pathway (Inhibited) cluster_pro_death Pro-Death Pathway (Activated) Sulfathiazole Sulfathiazole Akt Akt Sulfathiazole->Akt Inhibits p53 p53 Sulfathiazole->p53 Activates mTOR mTOR Akt->mTOR Activates Autophagy Death Autophagy mTOR->Autophagy Inhibits DRAM DRAM p53->DRAM Activates DRAM->Autophagy Induces Cell_Death Cell Death Autophagy->Cell_Death

Caption: Sulfathiazole-induced death autophagy signaling pathway.

Conclusion

The available data suggests that the cytotoxicity of this compound is primarily driven by its metabolite, formaldehyde, which demonstrates notable cytotoxicity across multiple cell lines. Sulfathiazole itself appears to have lower cytotoxic potential in the single reported instance. The N4-acetylated metabolite is presumed to be largely inactive. Mechanistically, Sulfathiazole has been shown to induce cell death through a non-apoptotic pathway involving the modulation of key regulators of autophagy. Further direct comparative studies are warranted to fully elucidate the cytotoxic profiles of this compound and its metabolites under identical experimental conditions. The protocols and pathways detailed in this guide provide a foundational framework for such future investigations.

References

Biocompatibility of Formosulfathiazole-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the biocompatibility of Formosulfathiazole-based materials. Due to the limited availability of direct experimental data on this compound, this document focuses on a comparative analysis with two widely studied sulfonamide-based topical antimicrobial agents: Silver Sulfadiazine (B1682646) (SSD) and Mafenide (B1675902) Acetate (B1210297). This comparison offers a frame of reference for the anticipated biocompatibility profile of this compound and a methodological blueprint for its evaluation.

Executive Summary

This compound is a synthetic antimicrobial agent that acts as a prodrug, slowly releasing sulfathiazole (B1682510) and formaldehyde. While its antimicrobial properties are established, comprehensive biocompatibility data remains scarce in publicly available literature. In contrast, Silver Sulfadiazine and Mafenide Acetate have been extensively studied, revealing distinct biocompatibility profiles. Generally, while effective as antimicrobials, both SSD and Mafenide Acetate exhibit a degree of cytotoxicity towards key skin cells like keratinocytes and fibroblasts, which can influence the wound healing process. Their hemocompatibility and in vivo inflammatory responses have also been documented. This guide synthesizes the available data to facilitate an informed perspective on the potential biocompatibility of novel this compound-based materials.

Data Presentation: Comparative Biocompatibility

The following tables summarize the available quantitative and qualitative data for Silver Sulfadiazine and Mafenide Acetate. No direct comparative data for this compound is currently available.

Table 1: In Vitro Cytotoxicity Data

ParameterSilver Sulfadiazine (SSD)Mafenide AcetateThis compound
Cell Type Human Keratinocytes & FibroblastsHuman Keratinocytes & FibroblastsData Not Available
Observed Effects Toxic to fibroblast cells in monolayer cultures at concentrations >3.7x10⁻⁴% and lethal to keratinocytes at 50x10⁻⁴%[1]. Delays wound closure and is associated with cytotoxicity due to silver release[1]. Reduces viability and collagen synthesis in diabetic fibroblasts by 54-70% and 48-68% respectively[2].Has a deleterious effect on human keratinocytes[3][4]. Shows severe toxicity to human basal keratinocytes, inhibiting proliferation at concentrations as low as 1/100th of that used clinically[5][6]. Reduces keratinocyte viability[7].Data Not Available
IC50 Values Not widely reported.Not widely reported.Data Not Available

Table 2: Hemocompatibility Data

ParameterSilver Sulfadiazine (SSD)Mafenide AcetateThis compound
Hemolysis Associated with hemolytic anemia in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency[8][9][10][11].Can cause fatal hemolytic anemia, particularly in patients with G6PD deficiency[12][13].Data Not Available
Coagulation Data Not AvailableData Not AvailableData Not Available
Platelet Activation Data Not AvailableData Not AvailableData Not Available

Table 3: In Vivo Biocompatibility Data

ParameterSilver Sulfadiazine (SSD)Mafenide AcetateThis compound
Animal Model Mice, Rats, RabbitsRats, HumansData Not Available
Inflammatory Response Can impair wound healing by altering cytokine activity and suppressing macrophage recruitment[14]. Application of SSD-loaded hydrogels showed better in vivo burn healing capacity compared to marketed preparations[15].Can cause a sustained inflammatory reaction even after epithelialization[15][16]. Histological evidence of reparative activity with inflammatory changes was observed in 52% of wounds by day 7[3][15].Data Not Available
Wound Healing May delay wound healing and re-epithelialization[14]. In some formulations, it enhances the rate of curing[15]. Nanoparticle formulations show faster wound closure compared to SSD[17][18].In a comparative study, honey-treated wounds healed earlier than those treated with mafenide acetate[3][15]. Showed 72% epithelialization by day 7 and 84% by day 21 in one study[3][15].Data Not Available

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below. These protocols can be adapted for the evaluation of this compound-based materials.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Materials:

  • Target cells (e.g., Human Dermal Fibroblasts, Human Epidermal Keratinocytes)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Material Exposure: Prepare extracts of the this compound-based material according to ISO 10993-5 standards. Add various concentrations of the material extract to the wells. Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

Hemocompatibility Assay (Hemolysis Assay - Direct Contact Method)

This protocol, based on ISO 10993-4, determines the hemolytic potential of a material.

Materials:

  • Fresh human or rabbit blood with anticoagulant (e.g., EDTA)

  • Phosphate-Buffered Saline (PBS)

  • Test material (this compound-based material)

  • Positive control (e.g., water for injection)

  • Negative control (e.g., polyethylene)

  • Spectrophotometer

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Material Incubation: Place the test material in a tube and add the diluted blood. Do the same for the positive and negative controls.

  • Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Calculate the percentage of hemolysis for the test material relative to the positive control (representing 100% hemolysis). A hemolysis rate below 2% is generally considered non-hemolytic[19].

In Vivo Biocompatibility Assessment (Wound Healing Model)

This protocol outlines a general approach for evaluating the in vivo response to a wound dressing.

Materials:

  • Animal model (e.g., Wistar rats)

  • Anesthetics

  • Surgical tools for creating a full-thickness skin wound

  • This compound-based wound dressing

  • Control dressings (e.g., standard gauze, vehicle control)

  • Histological analysis equipment

Procedure:

  • Animal Preparation: Anesthetize the animals and create a standardized full-thickness cutaneous wound on the dorsal side.

  • Dressing Application: Apply the this compound-based dressing to the wound. Use control dressings on separate groups of animals.

  • Observation: Monitor the animals for signs of inflammation, infection, and overall health. Photograph the wounds at regular intervals to assess wound closure rates.

  • Histological Analysis: At predetermined time points (e.g., 7, 14, and 21 days), euthanize the animals and excise the wound tissue.

  • Tissue Processing: Fix, embed, and section the tissue samples. Stain the sections with Hematoxylin and Eosin (H&E) and Masson's trichrome to evaluate re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.

  • Data Analysis: Quantify the histological parameters and compare the results between the test and control groups.

Mandatory Visualization

Signaling Pathways

The antibacterial action of sulfonamides is well-characterized to involve the inhibition of folic acid synthesis. However, their interaction with host cells, leading to potential cytotoxicity or altered cell behavior, may involve other signaling pathways.

General Sulfonamide-Host Cell Interaction Pathways cluster_membrane Cell Membrane EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_RAF_MAPK RAS/RAF/MAPK Pathway EGFR->RAS_RAF_MAPK VEGFR2 VEGFR-2 VEGFR2->PI3K_AKT Sulfonamide Sulfonamide-based Material Sulfonamide->EGFR inhibits Sulfonamide->VEGFR2 inhibits ROS ↑ Reactive Oxygen Species (ROS) Sulfonamide->ROS induces CHOP_Pathway CHOP Pathway (ER Stress) Sulfonamide->CHOP_Pathway activates JNK_Pathway JNK Pathway ROS->JNK_Pathway activates Apoptosis Apoptosis JNK_Pathway->Apoptosis CHOP_Pathway->Apoptosis Proliferation ↓ Cell Proliferation & Migration PI3K_AKT->Proliferation promotes RAS_RAF_MAPK->Proliferation promotes

Caption: Potential signaling pathways affected by sulfonamides in host cells.

Experimental Workflows

General Biocompatibility Assessment Workflow start Start: This compound-based Material in_vitro In Vitro Testing start->in_vitro in_vivo In Vivo Testing start->in_vivo cytotoxicity Cytotoxicity Assay (e.g., MTT) in_vitro->cytotoxicity hemocompatibility Hemocompatibility Assay (e.g., Hemolysis) in_vitro->hemocompatibility wound_healing Wound Healing Model (e.g., Rat) in_vivo->wound_healing implantation Subcutaneous Implantation in_vivo->implantation data_analysis Data Analysis & Comparison cytotoxicity->data_analysis hemocompatibility->data_analysis wound_healing->data_analysis implantation->data_analysis conclusion Biocompatibility Profile data_analysis->conclusion

Caption: A generalized workflow for biocompatibility assessment.

Logical Relationship of Biocompatibility Assessment material Biomaterial (this compound-based) interaction Interaction with Biological System material->interaction cellular_response Cellular Response interaction->cellular_response tissue_response Tissue Response interaction->tissue_response systemic_response Systemic Response interaction->systemic_response viability Viability & Proliferation cellular_response->viability inflammation Inflammation tissue_response->inflammation healing Wound Healing/ Integration tissue_response->healing toxicity Systemic Toxicity systemic_response->toxicity hemolysis_node Hemolysis systemic_response->hemolysis_node biocompatible Biocompatible viability->biocompatible High non_biocompatible Not Biocompatible viability->non_biocompatible Low inflammation->biocompatible Transient inflammation->non_biocompatible Chronic healing->biocompatible Promoted healing->non_biocompatible Impaired toxicity->non_biocompatible Present hemolysis_node->non_biocompatible Significant

Caption: Logical flow of biocompatibility evaluation endpoints.

References

A Comparative Guide to the Stability of Formosulfathiazole and Its Parent Compound, Sulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the stability of Formosulfathiazole and various forms of its parent compound, Sulfathiazole (B1682510), including its sodium salt and polymorphic forms. The information presented is intended to assist researchers and drug development professionals in understanding the physicochemical properties of these related compounds.

Introduction

This compound is a synthetic active pharmaceutical ingredient (API) derived from the condensation of sulfathiazole and formaldehyde. It is primarily used in veterinary medicine and acts as a prodrug, slowly releasing its active components.[1] Understanding the stability of this compound is crucial for its formulation, storage, and therapeutic efficacy. This guide benchmarks the stability of this compound against different forms of sulfathiazole, a well-studied sulfonamide antibiotic known to exist in multiple polymorphic forms and as a sodium salt.

Data Presentation: Comparative Stability Data

The following tables summarize the available quantitative data on the thermal stability, hygroscopicity, and solid-state stability of this compound and various forms of Sulfathiazole.

Table 1: Thermal Stability Data

Compound/FormMelting Point (°C)Decomposition Onset/Temperature (°C)Analysis Method
This compound (tetrahydrate)265-270 (with decomposition)~270Not Specified
Sulfathiazole (Form I)203.5Not SpecifiedDSC
Sulfathiazole (Form II)195-198Not SpecifiedDSC
Sulfathiazole (Form III)175 (transforms to Form I)Not SpecifiedDSC
Sulfathiazole Sodium200-203Accompanied by meltingTGA
Amorphous Sulfathiazole Sodium~150 (crystallization onset)Not SpecifiedDSC

Table 2: Hygroscopicity Data

Compound/FormWater Uptake at 90% RHHygroscopicity ClassificationAnalysis Method
This compound (tetrahydrate)Data not availableData not availableData not available
Sulfathiazole (Form I)~0.54%More hygroscopic than Form IIIDVS
Sulfathiazole (Form III)~0.1%Non-hygroscopicDVS
Amorphous SulfathiazoleCrystallizes to Form I at ≤35% RHHighly sensitive to humidityDVS/PXRD
Amorphous Sulfathiazole SodiumCrystallizes to a sesquihydrateHighly sensitive to humidityDVS/PXRD

Table 3: Solid-State Stability of Sulfathiazole Polymorphs

PolymorphRelative Stability at Ambient TemperatureObservations
Form IMetastableTends to convert to more stable forms.
Form IIMetastableMore stable than Form I at ambient temperature.
Form IIIMost StableConsidered the most stable polymorph under ambient conditions.
Form IVMetastableStability is comparable to Forms II and III.
Form VMetastableLess stable than Forms II, III, and IV.

Solution Stability

This compound is known to be unstable in solution. Its degradation is integral to its function as a slow-release prodrug. Decomposition can occur with moderate heating or even upon prolonged standing at room temperature.[1]

Sulfathiazole in solution is susceptible to degradation through several pathways, including hydrolysis under acidic conditions, oxidation, and photodegradation.[2] The sodium salt of sulfathiazole can form strongly basic solutions that may degrade more rapidly.[2]

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the stability assessment of this compound and Sulfathiazole salt forms.

1. Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

  • Objective: To determine the thermal stability, decomposition temperature, melting point, and phase transitions of the compound.

  • Instrumentation: A simultaneous TGA-DSC analyzer or separate TGA and DSC instruments.

  • Methodology:

    • Accurately weigh 5-10 mg of the sample into an aluminum pan.

    • For DSC, hermetically seal the pan. For TGA, an open pan is typically used.

    • Place the sample in the instrument furnace.

    • Heat the sample at a constant rate, for example, 10 °C/min, over a temperature range of 25 °C to 300 °C (or higher, depending on the expected decomposition temperature).

    • Purge with an inert gas, such as nitrogen, at a flow rate of 40-50 mL/min.

    • Record the weight loss as a function of temperature (TGA) and the differential heat flow as a function of temperature (DSC).

    • Analyze the resulting thermograms to identify mass loss events, melting endotherms, and crystallization exotherms.

2. Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS)

  • Objective: To measure the extent and rate of water vapor uptake by the solid material at different relative humidity (RH) levels.

  • Instrumentation: A DVS analyzer.

  • Methodology:

    • Place a known mass of the sample in the DVS instrument.

    • Dry the sample under a stream of dry nitrogen (0% RH) until a stable weight is achieved.

    • Expose the sample to a series of increasing RH steps (e.g., from 0% to 90% RH in 10% increments).

    • At each RH step, monitor the sample weight until equilibrium is reached (i.e., the rate of weight change is below a specified threshold).

    • Subsequently, expose the sample to a series of decreasing RH steps (e.g., from 90% to 0% RH) to assess desorption behavior.

    • Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm.

3. Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

  • Objective: To develop a validated HPLC method that can separate and quantify the parent drug from its degradation products, thus indicating the stability of the drug under various stress conditions.

  • Instrumentation: An HPLC system with a UV or photodiode array (PDA) detector.

  • Methodology:

    • Chromatographic Conditions (Example for Sulfonamides):

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), delivered isocratically or as a gradient. The pH of the mobile phase should be optimized for separation.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection Wavelength: Determined by the UV absorbance maximum of the drug (e.g., 254 nm for sulfathiazole).

      • Column Temperature: Maintained at a constant temperature (e.g., 25 °C or 30 °C).

    • Forced Degradation Studies:

      • Acid Hydrolysis: Dissolve the drug in a solution of hydrochloric acid (e.g., 0.1 M HCl) and heat (e.g., at 60 °C) for a specified period. Neutralize the solution before injection.

      • Base Hydrolysis: Dissolve the drug in a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and heat. Neutralize before injection.

      • Oxidation: Treat a solution of the drug with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

      • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 80 °C).

      • Photodegradation: Expose a solution of the drug to UV light in a photostability chamber.

    • Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug peak.

Visualizations

G cluster_0 Drug Substance cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome API Active Pharmaceutical Ingredient (API) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (UV/Vis light) API->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Degradation_Profile Degradation Profile & Pathway Elucidation HPLC->Degradation_Profile

Caption: Workflow for a forced degradation study.

G Sulfathiazole Sulfathiazole Hydrolysis Hydrolysis Sulfathiazole->Hydrolysis Acidic conditions Oxidation Oxidation Sulfathiazole->Oxidation Oxidizing agents Photodegradation Photodegradation Sulfathiazole->Photodegradation UV light Sulfanilamide Sulfanilamide Hydrolysis->Sulfanilamide 2_Aminothiazole 2_Aminothiazole Hydrolysis->2_Aminothiazole Oxidized_Products Oxidized Products Oxidation->Oxidized_Products Isomers_and_Cleavage_Products Isomers and Cleavage Products Photodegradation->Isomers_and_Cleavage_Products

Caption: Potential degradation pathways of Sulfathiazole.

References

A Spectroscopic Deep Dive: Unraveling the Molecular Signatures of Formosulfathiazole and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a comprehensive spectroscopic comparison, the distinct molecular characteristics of the veterinary antibacterial agent Formosulfathiazole and its precursors, Sulfathiazole (B1682510) and Formaldehyde, have been elucidated. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their spectral properties, supported by experimental data and protocols, to facilitate a deeper understanding of their structural relationships and analytical identification.

This compound, a condensation product of sulfathiazole and formaldehyde, has recently been shown to exist as a well-defined cyclodimeric structure rather than an undefined polymer as previously thought.[1] This revised understanding of its molecular architecture is crucial for accurate analytical characterization and quality control. This guide presents a side-by-side spectroscopic comparison of this compound with its building blocks, offering a clear correlation between their structural features and spectral outputs.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy for this compound, Sulfathiazole, and Formaldehyde.

Table 1: UV-Visible Spectroscopy Data
Compoundλmax (nm)Solvent/Medium
This compound263, 288Solution[1]
Sulfathiazole~254-
Formaldehyde571.5 (after derivatization with chromotropic acid)Aqueous solution
Table 2: FT-IR Spectroscopy Data (Key Peaks)
CompoundWavenumber (cm⁻¹)Assignment
This compound 3507ν(O-H) of hydrogen-bonded water
3353ν(N-H) of amine group
1641δ(H-O-H) of water
Sulfathiazole ~3300 (two peaks)N-H stretch[2]
3354, 3321N-H stretch[3]
Formaldehyde (Gas Phase) 2783ν(CH₂) symmetric stretch[4]
1746ν(C=O) stretch[4]
2843ν(CH₂) asymmetric stretch
1500δ(CH₂) scissoring
1249δ(CH₂) wagging
1167δ(CH₂) rocking
Table 3: ¹H NMR Spectroscopy Data
CompoundChemical Shift (δ, ppm)MultiplicityAssignmentSolvent
This compound Single set of signals-Consistent with C₂ symmetry[1]DMSO-d₆
Sulfathiazole --Multiple signalsDMSO-d₆
Formaldehyde 9.8s-CHOCDCl₃
Table 4: ¹³C NMR Spectroscopy Data
CompoundChemical Shift (δ, ppm)AssignmentSolvent
This compound Single set of signalsConsistent with C₂ symmetry[1]DMSO-d₆
Sulfathiazole -Multiple signalsDMSO-d₆
Formaldehyde ---

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

UV-Visible Spectroscopy

A solution of the analyte is prepared in a suitable solvent (e.g., ethanol (B145695) for organic compounds). The spectrophotometer is first calibrated with a blank solution (the solvent used for the sample). The sample solution is then placed in a cuvette, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used. For the KBr pellet method, a small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded. For gas-phase measurements, the sample is introduced into a gas cell with IR-transparent windows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A small amount of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The solution is placed in an NMR tube, which is then inserted into the spectrometer. For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, a wider spectral width is used. The chemical shifts are reported in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS).

Synthetic Pathway Visualization

The synthesis of this compound from its precursors, Sulfathiazole and Formaldehyde, is a condensation reaction. The logical relationship can be visualized as a straightforward pathway.

Synthesis_Pathway Sulfathiazole Sulfathiazole This compound This compound Sulfathiazole->this compound Formaldehyde Formaldehyde Formaldehyde->this compound

Synthetic pathway of this compound.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. The presented data and experimental protocols are intended to support further research and development in the fields of veterinary medicine and analytical chemistry.

References

Safety Operating Guide

Proper Disposal of Formosulfathiazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: The proper disposal of formosulfathiazole, a polymer of sulfathiazole (B1682510) and formaldehyde, requires a comprehensive approach rooted in regulatory compliance and environmental stewardship. Due to the absence of a specific pre-determined classification under the Resource Conservation and Recovery Act (RCRA), the responsibility falls upon the generator of the waste—the researcher, scientist, or drug development professional—to determine its potential hazardous characteristics. This guide provides the essential procedural steps to ensure safe and compliant disposal.

Immediate Safety Protocols

Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. Based on the safety data for its constituent monomers, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a laboratory coat when handling this compound or its waste.

  • Ventilation: Conduct all handling and preparation for disposal within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

Step 1: Hazardous Waste Determination

The cornerstone of proper disposal is determining whether this compound waste is classified as hazardous under RCRA. This involves evaluating if the waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.

Experimental Protocols for Waste Characterization:

While a comprehensive analysis by a certified laboratory is recommended, the following outlines the methodologies for determining hazardous characteristics:

  • Ignitability (RCRA Waste Code: D001):

    • Methodology: Determine the flash point of liquid this compound waste using a Pensky-Martens Closed Cup Tester (ASTM D93). A flash point below 60°C (140°F) indicates ignitability. For solid waste, determine if it is capable of causing fire through friction, absorption of moisture, or spontaneous chemical changes and, when ignited, burns so vigorously and persistently that it creates a hazard.

  • Corrosivity (RCRA Waste Code: D002):

    • Methodology: For aqueous waste, measure the pH using a calibrated pH meter. A pH less than or equal to 2 or greater than or equal to 12.5 classifies the waste as corrosive. For solid waste, a representative sample can be mixed with an equivalent weight of deionized water and the pH of the mixture measured.

  • Reactivity (RCRA Waste Code: D003):

    • Methodology: Assess the stability of the waste. It is considered reactive if it is normally unstable and readily undergoes violent change without detonating; reacts violently with water; forms potentially explosive mixtures with water; or generates toxic gases, vapors, or fumes when mixed with water. A detailed chemical history and review of its properties are required.

  • Toxicity (RCRA Waste Codes: D004-D043):

    • Methodology: The Toxicity Characteristic Leaching Procedure (TCLP) (EPA Method 1311) must be performed by a certified environmental testing laboratory. This procedure simulates the leaching of waste in a landfill. If the resulting extract contains any of the contaminants on the D-list at concentrations equal to or greater than the regulatory levels, the waste is toxic.

The following table summarizes the quantitative thresholds for these characteristics.

RCRA CharacteristicRCRA Waste CodeRegulatory Threshold
IgnitabilityD001Liquid with a flash point < 60°C (140°F)
CorrosivityD002Aqueous with a pH ≤ 2 or ≥ 12.5
ReactivityD003Unstable, reacts violently with water, or generates toxic gases
ToxicityD004 - D043TCLP extract exceeds regulatory concentration limits for specific contaminants

Step 2: Segregation and Containerization

Proper segregation and containerization are critical to prevent accidental mixing of incompatible wastes and to ensure correct disposal.

  • Segregation: Keep this compound waste separate from all other waste streams at the point of generation.

  • Container Selection: Use containers that are compatible with the chemical properties of this compound. The containers must be in good condition, leak-proof, and have secure lids.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the name of the waste (this compound), and the date accumulation started.

Step 3: Disposal Procedures

The disposal path for this compound waste is dictated by the outcome of the hazardous waste determination.

Scenario 1: this compound is Determined to be RCRA Hazardous Waste

If the waste exhibits one or more of the hazardous characteristics, it must be managed as a regulated hazardous waste.

  • Accumulation: Store the labeled hazardous waste containers at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Licensed Disposal Vendor: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Manifesting: A hazardous waste manifest will be required for off-site transportation and disposal. This document tracks the waste from the generator to its final disposal facility.

  • Treatment: The most common and preferred method for the disposal of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[1]

Scenario 2: this compound is Determined to be Non-Hazardous Waste

If the waste does not exhibit any of the four hazardous characteristics, it can be managed as a non-hazardous industrial waste. However, it is crucial to adhere to state and local regulations, which may be more stringent than federal requirements.

  • Consult Local Regulations: Contact your institution's EHS department or your local waste management authority to confirm the appropriate disposal procedures for non-hazardous chemical waste.

  • Landfill Disposal: In many cases, non-hazardous solid chemical waste can be disposed of in a municipal solid waste landfill. However, direct disposal in regular trash is often not permitted for laboratory chemical waste.

  • Incineration: Incineration remains a viable and environmentally preferable option even for non-hazardous pharmaceutical waste to ensure complete destruction.

Under no circumstances should this compound waste be disposed of down the drain. [1] The environmental impact of pharmaceutical pollutants is a significant concern, and this practice is prohibited for hazardous waste and strongly discouraged for all chemical waste.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Formosulfathiazole_Disposal_Workflow start Generate this compound Waste ppe Wear Appropriate PPE start->ppe determination Perform Hazardous Waste Determination (Ignitability, Corrosivity, Reactivity, Toxicity) ppe->determination is_hazardous Is the waste RCRA Hazardous? determination->is_hazardous hazardous_disposal Manage as RCRA Hazardous Waste: - Segregate and Label - Accumulate in SAA - Dispose via Licensed Vendor (Incineration) is_hazardous->hazardous_disposal Yes non_hazardous_disposal Manage as Non-Hazardous Waste: - Segregate and Label - Consult Local Regulations - Dispose via Approved Vendor (Incineration or Landfill) is_hazardous->non_hazardous_disposal No end Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for this compound waste disposal.

By following these procedural steps, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound waste, thereby building a foundation of trust and demonstrating a commitment to safety that extends beyond the laboratory.

References

Essential Safety and Operational Guide for Handling Formosulfathiazole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of Formosulfathiazole. Adherence to these procedural guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment. This compound is a polymer of sulfathiazole (B1682510) and formaldehyde, and its handling requires precautions associated with both components.

Hazard Summary

This compound should be handled as a hazardous substance due to its components. The primary hazards are associated with sulfathiazole and the potential release of formaldehyde.

  • Sulfathiazole Hazards:

    • Causes skin irritation.[1][2][3][4][5]

    • Causes serious eye irritation.[1][2][3][4][5]

    • May cause respiratory irritation.[1][3][4][5]

  • Formaldehyde Hazards:

    • Toxic if swallowed, inhaled, or in contact with skin.[6][7]

    • Causes severe skin burns and eye damage.[7]

    • May cause an allergic skin reaction.[7]

    • Known to be a human carcinogen.[6][8]

    • May cause respiratory irritation.[9]

Quantitative Safety Data

The following table summarizes key quantitative safety data for the components of this compound.

PropertySulfathiazoleFormaldehyde
Acute Oral Toxicity (LD50) 4500 mg/kg (Mouse)[4][10][11]>200 mg/kg (Rat)[7], 800 mg/kg (Rat)[9]
Permissible Exposure Limit (PEL) Not established0.75 ppm (8-hour TWA)[12][13][14]
Short-Term Exposure Limit (STEL) Not established2 ppm (15-minute average)[12][13][14]

Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. STEL is a 15-minute TWA exposure that should not be exceeded at any time during a workday.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities.

ActivityGlovesGown/Lab CoatEye/Face ProtectionRespiratory Protection
Unpacking/Receiving Double chemotherapy-grade glovesNot required unless package is damagedSafety glassesRecommended if packaging is compromised
Weighing/Aliquoting (in a ventilated enclosure) Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required in a certified chemical fume hood or ventilated balance enclosure
Weighing/Aliquoting (on an open bench) Double chemotherapy-grade glovesDisposable gownFace shield and safety gogglesN95 or higher respirator
Sample Preparation/Handling Double chemotherapy-grade glovesDisposable gownSafety gogglesNot required in a certified chemical fume hood
Spill Cleanup Double chemotherapy-grade glovesDisposable, impermeable gownFace shield and safety gogglesN95 or higher respirator; a chemical cartridge-type respirator may be required for large spills.[13]

Donning and Doffing PPE: Proper technique for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[1]

  • Donning Sequence:

    • Perform hand hygiene.

    • Put on a disposable, impermeable gown.[1]

    • Put on respiratory protection, if required, and perform a seal check.[1]

    • Put on safety goggles and a face shield if necessary.[1]

    • Don the first pair of chemotherapy-grade gloves, tucking the gown cuffs under the gloves.[1]

    • Don the second pair of gloves over the first, extending them over the gown cuffs.[1]

  • Doffing Sequence:

    • Remove the outer pair of gloves.[1]

    • Remove the gown by untying it and pulling it away from your body, turning it inside out as you remove it.[1]

    • Perform hand hygiene.

    • Remove eye and face protection from the back to the front.[1]

    • Remove respiratory protection, if worn, without touching the front.[1]

    • Remove the inner pair of gloves.[1]

    • Wash hands thoroughly with soap and water.[1]

Operational Plans: Step-by-Step Guidance

Handling and Storage
  • Engineering Controls: All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[15]

  • Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][16] Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[2] Protect from light.[2]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2] Avoid contact with skin, eyes, and clothing.[2]

Emergency Procedures: Spills

In the event of a this compound spill, follow these procedures:

  • Evacuate: Immediately evacuate the spill area and alert others.[17]

  • Assess: Assess the extent of the spill and any immediate dangers.

  • PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Containment (for powders): Gently cover the spill with damp paper towels to minimize dust generation.[17]

  • Cleanup:

    • For small spills, use an absorbent material to collect the powder.[17]

    • Place all contaminated materials into a labeled, sealed container for hazardous waste disposal.[18][19]

  • Decontamination: Clean the spill area thoroughly with soap and water.[20]

  • Reporting: Report the spill to the appropriate environmental health and safety personnel.

Emergency Procedures: Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2][5] Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[2][5]

  • Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

All this compound waste, including the pure compound, contaminated materials, and solutions, must be disposed of as hazardous chemical waste.

  • Segregation: Segregate this compound waste from other waste streams.[21]

  • Containerization: Collect waste in a designated, leak-proof, and clearly labeled container.[21] The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store the sealed waste container in a secure, designated hazardous waste storage area.[21]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[21] The preferred method of disposal is high-temperature incineration.[21]

  • Do Not: Do not dispose of this compound down the drain or in regular trash.[21]

Visual Workflow Guides

The following diagrams illustrate key procedural workflows for handling this compound.

This compound Handling Workflow Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Aliquot Weigh/Aliquot Prepare Workspace->Weigh/Aliquot Sample Preparation Sample Preparation Weigh/Aliquot->Sample Preparation Segregate Waste Segregate Waste Sample Preparation->Segregate Waste Decontaminate Workspace Decontaminate Workspace Segregate Waste->Decontaminate Workspace Doff PPE Doff PPE Decontaminate Workspace->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Caption: Standard Operating Procedure for Handling this compound.

This compound Spill Response Logical Workflow for this compound Spill Response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Alert Others Alert Others Spill Occurs->Alert Others Don Appropriate PPE Don Appropriate PPE Evacuate Area->Don Appropriate PPE Alert Others->Don Appropriate PPE Contain Spill Contain Spill Don Appropriate PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Decontaminate Area Decontaminate Area Clean Up Spill->Decontaminate Area Package Waste Package Waste Decontaminate Area->Package Waste Dispose of as Hazardous Waste Dispose of as Hazardous Waste Package Waste->Dispose of as Hazardous Waste Report Incident Report Incident Dispose of as Hazardous Waste->Report Incident

Caption: Logical Workflow for this compound Spill Response.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.